1,2,4-Trioxane
Description
Structure
3D Structure
Propriétés
Numéro CAS |
7049-17-4 |
|---|---|
Formule moléculaire |
C3H6O3 |
Poids moléculaire |
90.08 g/mol |
Nom IUPAC |
1,2,4-trioxane |
InChI |
InChI=1S/C3H6O3/c1-2-5-6-3-4-1/h1-3H2 |
Clé InChI |
FQERLIOIVXPZKH-UHFFFAOYSA-N |
SMILES |
C1COOCO1 |
SMILES canonique |
C1COOCO1 |
Synonymes |
1,2,4-trioxane ozonide |
Origine du produit |
United States |
Foundational & Exploratory
The Serendipitous Saga of 1,2,4-Trioxanes: From Ancient Herb to Modern Medicine
A Technical Guide on the Discovery and Development of a Pivotal Class of Antimalarial Agents
For researchers, scientists, and drug development professionals, the story of the 1,2,4-trioxane ring system is a compelling narrative of traditional medicine meeting modern medicinal chemistry. This guide delves into the history of this unique chemical scaffold, from the groundbreaking discovery of artemisinin (B1665778) to the ongoing development of potent synthetic analogues. We will explore the key scientific milestones, present critical quantitative data, detail essential experimental protocols, and visualize the intricate pathways that underpin the remarkable therapeutic efficacy of this class of compounds.
A Historical Perspective: The Unveiling of a Potent Pharmacophore
The journey of the this compound in medicinal chemistry is inextricably linked to the fight against malaria, a disease that has plagued humanity for millennia. The rise of resistance to conventional antimalarial drugs like chloroquine (B1663885) in the mid-20th century created an urgent need for novel therapeutic agents.[1][2] This necessity set the stage for one of the most significant discoveries in modern medicine.
In the 1970s, a secret Chinese military project, "Project 523," was established to screen traditional herbal medicines for antimalarial activity.[1] This initiative led to the rediscovery of the potent effects of Artemisia annua (sweet wormwood), a plant that had been used in traditional Chinese medicine for centuries to treat fevers.[3][4] In 1972, a team of scientists led by Dr. Youyou Tu successfully isolated the active compound, which they named artemisinin (formerly known as qinghaosu).[3][5] The elucidation of its chemical structure revealed a novel sesquiterpene lactone containing an unprecedented this compound peroxide bridge, a feature that would later be identified as the essential pharmacophore for its antimalarial activity.[2][3][6] This discovery, for which Dr. Tu was awarded the 2015 Nobel Prize in Physiology or Medicine, marked a paradigm shift in malaria treatment and opened a new chapter in medicinal chemistry.[1]
The initial challenges with artemisinin, such as its poor bioavailability and short half-life, spurred the development of semi-synthetic derivatives.[7][8] Modifications at the C-10 position of the dihydroartemisinin (B1670584) scaffold led to the creation of more potent and pharmacokinetically favorable drugs like artemether (B1667619), arteether, and artesunate (B1665782) in the 1980s.[9] These derivatives form the backbone of modern Artemisinin-based Combination Therapies (ACTs), the current standard of care for uncomplicated Plasmodium falciparum malaria worldwide.[1]
The remarkable success of artemisinin and its derivatives has inspired extensive research into purely synthetic 1,2,4-trioxanes.[2][10] The goal of this research is to develop more affordable, stable, and effective antimalarial agents, as well as to explore the potential of the this compound scaffold in treating other diseases, including cancer and schistosomiasis.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data for artemisinin and its principal derivatives, providing a comparative overview of their efficacy and pharmacokinetic properties.
Table 1: In Vitro Antimalarial Activity (IC₅₀ Values)
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| Artemisinin | W-2 (chloroquine-resistant) | 5-7 | [12] |
| Artemisinin | 3D7 (chloroquine-sensitive) | 11.2 | [13] |
| Artemether | 3D7 (chloroquine-sensitive) | 2.86 | [13] |
| Arteether | 3D7 (chloroquine-sensitive) | 3.27 | [13] |
| Artesunate | - | - | - |
| Dihydroartemisinin | - | - | - |
| Synthetic Trioxane 1 | RKL9 (resistant) | 1170 | [14] |
| Synthetic Trioxane 2 | 3D7 (sensitive) | 1060 | [14] |
Note: IC₅₀ values can vary depending on the parasite strain and the specific assay conditions used.
Table 2: Pharmacokinetic Parameters of Artemisinin and its Derivatives
| Compound | Administration Route | Half-life (t½) | Bioavailability | Key Metabolite | Reference(s) |
| Artemisinin | Oral | 2-5 hours | Poor | Dihydroartemisinin | [5][9] |
| Artemether | Oral/IM | 2-4 hours | - | Dihydroartemisinin | [5] |
| Arteether | IM | - | - | Dihydroartemisinin | [5] |
| Artesunate | Oral/IV/Rectal | <1 hour | - | Dihydroartemisinin | [5] |
| Dihydroartemisinin | Oral | - | - | Inactive metabolites | [15] |
Note: Pharmacokinetic parameters can be influenced by factors such as patient age, disease state, and co-administered drugs.
Mechanism of Action: A Radical Approach to Parasite Killing
The antimalarial activity of 1,2,4-trioxanes is contingent upon the cleavage of the endoperoxide bridge.[16] This process is primarily activated by ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite's food vacuole due to the digestion of host hemoglobin.[17]
The interaction with heme-derived Fe²⁺ leads to the generation of highly reactive carbon-centered free radicals.[11] These radicals are potent alkylating agents that indiscriminately damage a multitude of parasite proteins and other biomolecules, leading to oxidative stress and ultimately, parasite death.[16][17] One of the proposed specific targets is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[5] The accumulation of these damaged proteins and the disruption of essential cellular processes result in the rapid clearance of parasites from the bloodstream.[11]
Key Experimental Protocols
This section provides detailed methodologies for the extraction of artemisinin, the synthesis of its key derivatives, and the in vitro evaluation of antimalarial activity.
Extraction and Purification of Artemisinin from Artemisia annua
This protocol describes a common method for the laboratory-scale extraction and purification of artemisinin.
Materials:
-
Dried and powdered leaves of Artemisia annua
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Diatomaceous earth
-
Activated charcoal
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Macerate the powdered Artemisia annua leaves with n-hexane (or ethanol) at room temperature for 24-48 hours with occasional stirring.[8][18]
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a mixture of hexane (B92381) and acetonitrile (or ethanol and water).[18]
-
Transfer the solution to a separatory funnel and shake vigorously.
-
Allow the layers to separate. The more polar artemisinin will preferentially partition into the acetonitrile (or ethanol/water) layer.
-
Collect the polar layer and repeat the partitioning with the non-polar layer to maximize recovery.
-
Combine the polar fractions and concentrate under reduced pressure.[18]
-
-
Purification:
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Load the concentrated extract onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing artemisinin.
-
Combine the pure fractions and evaporate the solvent.[18]
-
-
Decolorization and Crystallization:
-
Dissolve the partially purified artemisinin in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Add a small amount of activated charcoal and/or diatomaceous earth to remove pigments and other impurities.[10]
-
Stir for a short period and then filter to remove the adsorbent.
-
Allow the filtrate to stand at a cool temperature to induce crystallization.
-
Collect the artemisinin crystals by filtration and dry them.[8]
-
-
Synthesis of Dihydroartemisinin (DHA)
DHA is a key intermediate in the synthesis of other semi-synthetic derivatives.
Materials:
-
Artemisinin
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve artemisinin in methanol and cool the solution to -2°C in an ice-salt bath.[6]
-
Slowly add sodium borohydride to the stirred solution, maintaining the temperature below 0°C.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a saturated ammonium chloride solution.[6]
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield dihydroartemisinin.[6]
Synthesis of Artesunate
Materials:
-
Dihydroartemisinin (DHA)
-
Succinic anhydride
-
Pyridine (or triethylamine (B128534) and DMAP)
-
1,2-Dichloroethane (or dichloromethane)
-
Dilute hydrochloric acid
Procedure:
-
Dissolve DHA in 1,2-dichloroethane.[7]
-
Add succinic anhydride, triethylamine, and a catalytic amount of N,N-dimethylaminopyridine (DMAP).[7]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be purified by chromatography on silica gel or by recrystallization.[7]
Synthesis of Artemether
Materials:
-
Dihydroartemisinin (DHA)
-
Methanol
-
Trimethyl orthoformate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve DHA in a mixture of dichloromethane and methanol.[19]
-
Add trimethyl orthoformate and cool the solution to -2°C.[6]
-
Add boron trifluoride etherate dropwise while maintaining the low temperature.[6]
-
Stir the reaction for 1-3 hours at 28-32°C.[19]
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the mixture is neutral.[6][19]
-
Separate the organic layer, extract the aqueous phase with dichloromethane, and combine the organic layers.
-
Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude artemether.[6]
-
Purify the crude product by crystallization from methanol/water.[19]
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This is a widely used fluorescence-based assay for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Human erythrocytes
-
96-well microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I lysis buffer (containing saponin)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected erythrocytes (at a known parasitemia and hematocrit) to each well.
-
Include positive (e.g., artemisinin) and negative (no drug) controls.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[4]
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Incubate the plates in the dark for 1 hour.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[4]
Future Directions and Conclusion
The discovery of the this compound ring in artemisinin stands as a testament to the power of natural product chemistry and its profound impact on global health. While artemisinin and its derivatives have saved millions of lives, the emergence of parasite resistance necessitates continued research and development.[3]
Current efforts are focused on several key areas:
-
Novel Synthetic Trioxanes: The development of fully synthetic 1,2,4-trioxanes with improved stability, oral bioavailability, and efficacy against resistant parasite strains.[2]
-
Hybrid Molecules: The design of "trioxaquines" and other hybrid molecules that combine the this compound pharmacophore with other antimalarial scaffolds to create drugs with dual modes of action.
-
Expanded Therapeutic Applications: Investigating the potential of 1,2,4-trioxanes as anticancer, antiviral, and anti-inflammatory agents.[1][9]
-
Understanding Resistance: Elucidating the molecular mechanisms of artemisinin resistance to guide the development of next-generation antimalarials.
The this compound core remains a privileged scaffold in medicinal chemistry. The ongoing exploration of its chemical space promises to deliver new and improved therapies not only for malaria but potentially for a range of other diseases, continuing the remarkable legacy that began with an ancient Chinese herb.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Preparation method of artemether - Eureka | Patsnap [eureka.patsnap.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. BRPI0903275B1 - ARTEMISININ EXTRACTION AND PURIFICATION PROCESS FROM ARTEMISIA ANNUA SOLID MASS USING CARBON DIOXIDE - Google Patents [patents.google.com]
- 9. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Artemisinin - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. US6685972B2 - Process for isolating artemisinin from Artemisia annua - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
The 1,2,4-Trioxane Ring System: A Cornerstone Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trioxane ring system, a unique six-membered heterocycle containing an endoperoxide bridge, stands as a pivotal pharmacophore in contemporary medicinal chemistry.[1][2][3] Initially recognized for its essential role in the potent antimalarial activity of artemisinin (B1665778) and its derivatives, the therapeutic potential of this remarkable scaffold has expanded to encompass anticancer and other therapeutic areas.[2][4][5] This guide provides a comprehensive technical overview of the this compound core, including its mechanism of action, synthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies to support drug discovery and development efforts.
Mechanism of Action: A Tale of Iron-Mediated Activation
The biological activity of the this compound ring system is intrinsically linked to its endoperoxide bridge.[6][7] The prevailing mechanism of action involves the reductive cleavage of this peroxide bond by ferrous iron (Fe²⁺), which is readily available in the intra-erythrocytic stages of the malaria parasite in the form of heme, and in rapidly proliferating cancer cells.[8][9] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals, which are potent cytotoxic agents.[8][9]
These reactive intermediates subsequently alkylate and damage a multitude of essential biomolecules within the parasite or cancer cell, including proteins and lipids, leading to cellular dysfunction and ultimately, cell death.[8][9] In the context of malaria, this bioactivation is particularly efficient within the parasite's food vacuole, where hemoglobin digestion releases large amounts of heme.[6]
Signaling Pathways in Antimalarial and Anticancer Activity
The downstream effects of ROS generation by activated 1,2,4-trioxanes trigger specific cell death pathways. In Plasmodium falciparum, artemisinin and its derivatives have been shown to induce an apoptosis-like cell death cascade, characterized by mitochondrial membrane depolarization, activation of caspase-like enzymes, and DNA fragmentation.[8][9]
In cancer cells, the mechanism is similar, with the higher intracellular iron concentrations in malignant cells contributing to their selective targeting. The generated ROS can induce apoptosis through both p53-dependent and -independent pathways.[10] Furthermore, the translationally controlled tumor protein (TCTP) has been identified as a potential target, and its expression level may correlate with the sensitivity of tumor cells to artesunate.[10]
Quantitative Biological Activity Data
The following tables summarize the in vitro antimalarial and anticancer activities of various this compound derivatives, presented as IC₅₀ values.
Table 1: In Vitro Antimalarial Activity of this compound Derivatives
| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Aryl series compound | 3D7 (sensitive) | 1.24 | [1] |
| Aryl series compound | RKL9 (resistant) | 1.24 | [1] |
| Heteroaryl series compound | 3D7 (sensitive) | 1.06 | [1] |
| Heteroaryl series compound | RKL9 (resistant) | 1.17 | [1] |
| Trioxaquine citrate (B86180) 1 | W2 (chloroquine-resistant) | 2.5 nM | [11] |
| Trioxaquine citrate 2 | D6 (chloroquine-sensitive) | 10.3 nM | [11] |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4ac | Bone Cancer | 3-25 | [5] |
| Compound 4an | Lung Cancer | 3-25 | [5] |
| Compound 11 | Bone & Lung Cancer | 3-25 | [5] |
| Peroxide 7 | A549 (Lung) | <1 | [12] |
| Peroxide 8 | A549 (Lung) | <1 | [12] |
| Hybrid 9 (Trioxane-Ferrocene) | CEM/ADR5000 (Leukemia) | 0.57 | [13] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the reaction of an appropriate ketone or aldehyde with a peroxide source in the presence of a catalyst. The following is a general procedure adapted from the literature.[1]
Materials:
-
Starting carbonyl compound (e.g., p-cresol, 1 mmol)
-
Oxone (5 mmol)
-
Sodium bicarbonate (NaHCO₃, 15 mmol)
-
Acetonitrile (B52724) (CH₃CN)
-
Distilled water
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
A mixture of the starting carbonyl compound (1 mmol), distilled water (16.0 ml), and acetonitrile (4.0 ml) is vigorously stirred in a reaction vessel until a complete solution is achieved.
-
A pre-ground mixture of oxone (5 mmol) and sodium bicarbonate (15 mmol) is added to the solution in portions over a period of 30 minutes.
-
The reaction mixture is stirred at room temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.
References
- 1. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 9. Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic perspectives for 1,2,4-trioxanes in anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Endoperoxide Bridge: Core of 1,2,4-Trioxane's Antimalarial Potency
A Technical Guide for Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global health, necessitating the development of novel and effective antimalarial agents.[1][2] Among the most potent weapons in the current antimalarial arsenal (B13267) are drugs based on the 1,2,4-trioxane scaffold, famously represented by artemisinin (B1665778) and its semi-synthetic derivatives.[1][2][3][4][5] The remarkable efficacy of this class of compounds is intrinsically linked to a unique structural feature: the endoperoxide bridge. This technical guide delves into the pivotal role of this pharmacophoric moiety, outlining its mechanism of action, structure-activity relationships, and the experimental methodologies used to probe its function.
Mechanism of Action: A Heme-Activated Cascade of Destruction
The antimalarial activity of 1,2,4-trioxanes is not inherent but requires specific bioactivation within the parasite-infected red blood cell. The endoperoxide bridge is the epicenter of this activation, which unfolds in a multi-step cascade triggered by heme iron.[6][7]
The Trigger: Reductive Activation by Heme
During its intraerythrocytic life stages, the malaria parasite digests copious amounts of host hemoglobin within its acidic food vacuole to obtain essential amino acids.[6] This process releases large quantities of iron protoporphyrin IX (Fe-PPIX). While the oxidized form, hematin (B1673048) (FeIII-PPIX), is detoxified by biomineralization into hemozoin, a reduced form, heme (FeII-PPIX), is also present.[7][8][9] This reduced heme is the primary activator of the this compound ring.[7][8][10] The drug accumulates in the food vacuole, where it interacts with heme.[3]
An iron-mediated Fenton-type reaction leads to the reductive cleavage of the endoperoxide (O-O) bond.[7] This homolytic cleavage is a critical, irreversible step that initiates the drug's cytotoxic effects.[6][7]
The Weapons: Generation of Cytotoxic Radicals
The cleavage of the endoperoxide bridge is not a benign event. It results in the formation of highly reactive and unstable oxygen-centered radicals, which rapidly rearrange to produce more stable and highly cytotoxic carbon-centered radicals.[6][7][11] These radical species are the ultimate effectors of the drug's parasiticidal action.[6][8][12]
The Aftermath: Widespread Molecular Damage
The generated carbon-centered radicals are indiscriminate alkylating agents, covalently modifying a wide array of biological macromolecules essential for parasite survival.[8][13] This pleiotropic mechanism of action is a key advantage of artemisinin-based therapies and may explain the slow development of clinical resistance.
The primary consequences of this radical cascade include:
-
Protein Alkylation: A multitude of parasite proteins are alkylated, leading to their inactivation.[8][13] Proteomic studies have identified targets in numerous critical pathways, including glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis.[14]
-
Heme Alkylation: The radicals can alkylate heme itself, forming covalent drug-heme adducts.[7][8] This has a dual toxic effect: it prevents the detoxification of heme into inert hemozoin crystals and the resulting adducts can further inhibit hemozoin formation, leading to a buildup of toxic free heme.[8][15]
-
Lipid Peroxidation: The reactive species can also attack parasite membranes, initiating lipid peroxidation that compromises membrane integrity and function.[16][17]
This multi-targeted assault swiftly overwhelms the parasite's defense mechanisms, leading to rapid cell death.[18]
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of 1,2,4-trioxanes are unequivocal on one point: the endoperoxide bridge is the indispensable pharmacophore.[6][19]
-
Essentiality of the Peroxide Bond: An analogue of artemisinin that lacks the endoperoxide bridge, deoxyartemisinin, is completely devoid of antimalarial activity.[6][19] This provides the most compelling evidence for the bridge's central role.
-
Scaffold Simplification: Research has shown that the complex tetracyclic lactone structure of artemisinin is not essential for activity. Simpler, fully synthetic 1,2,4-trioxanes, 1,2,4-trioxolanes, and 1,2,4,5-tetraoxanes that retain the endoperoxide feature exhibit potent antimalarial effects.[3][6][20] This highlights the this compound ring system as the core structural requirement.[5][6]
-
Modulation of Properties: While the endoperoxide bridge confers activity, substitutions on the surrounding scaffold are crucial for modulating the compound's physicochemical properties. These modifications can optimize oral bioavailability, metabolic stability, and half-life without altering the fundamental mechanism of action.[3]
Quantitative Analysis of In Vitro Activity
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against P. falciparum cultures. The table below summarizes data for several synthetic trioxanes, demonstrating their activity against both chloroquine-sensitive (3D7) and resistant (RKL9) parasite strains.
| Compound ID | Modification/Series | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Aryl Series Cmpd. | Aryl substitution at C-3 | 3D7 (Sensitive) | 1.24 | [3][21][22] |
| RKL9 (Resistant) | 1.24 | [3][21][22] | ||
| Heteroaryl Series Cmpd. | Heteroaryl substitution at C-3 | 3D7 (Sensitive) | 1.06 | [3][21][22] |
| RKL9 (Resistant) | 1.17 | [3][21][22] | ||
| Compound 15 | Substituted this compound | 3D7 (Sensitive) | 0.0257 | [23] |
| Compound 21 | Substituted this compound | 3D7 (Sensitive) | 0.0196 | [23] |
| (+)-7a / (-)-7a | Enantiomeric pair | Multiple Strains | Equivalent Activity | [24] |
| (+)-7b / (-)-7b | Enantiomeric pair | Multiple Strains | Equivalent Activity | [24] |
Note: The equivalent activity of enantiomeric pairs suggests that the drug does not interact with a specific chiral protein target for its activation, supporting the non-specific, chemically-driven activation by heme.[24]
Key Experimental Protocols
Verifying the mechanism and potency of 1,2,4-trioxanes involves several key experimental procedures.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This high-throughput assay is widely used to determine the IC₅₀ of antimalarial compounds by measuring parasite DNA replication.[25]
-
Compound Preparation: Serially dilute test compounds in 96-well microplates using an appropriate culture medium. Include positive (e.g., Chloroquine, Artemisinin) and negative (solvent vehicle) controls.
-
Parasite Culture: Culture synchronized, ring-stage P. falciparum parasites. Adjust the culture to 0.5% parasitemia and 1% hematocrit.
-
Incubation: Add the parasite suspension to the pre-dosed plates and incubate for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).[25]
-
Lysis and Staining: Remove the plates and lyse the red blood cells using a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I. Incubate in the dark for 1-2 hours.[25]
-
Fluorescence Reading: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[25]
-
Data Analysis: Subtract background fluorescence from uninfected red blood cell controls. Plot the fluorescence intensity against the log of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.[26]
Reactive Oxygen Species (ROS) Detection Protocol
This protocol measures the generation of intracellular ROS, a key indicator of endoperoxide activation.
-
Parasite Preparation: Incubate parasite cultures with the test this compound compound at its IC₅₀ and 2x IC₅₀ concentration for a defined period (e.g., 5 hours).[27] Include a positive control (e.g., H₂O₂) and an untreated negative control.[27]
-
Probe Loading: Wash the parasites in pre-warmed PBS and resuspend them in PBS containing a cell-permeable ROS-sensitive probe, such as CM-H₂DCFDA (5 µM).[27]
-
Incubation: Incubate the parasites with the probe for 30 minutes at 37°C in the dark.[27]
-
Analysis: Wash the parasites again to remove excess probe. Analyze the fluorescence of the parasite population using flow cytometry. An increase in fluorescence intensity compared to the untreated control indicates ROS production.
Heme-Interaction Assay
To confirm the role of heme in drug activation, a cell-free assay can be performed.
-
Reaction Mixture: Prepare a reaction mixture in a buffer containing reduced heme (FeII-PPIX), glutathione (B108866) (GSH) to maintain the reduced state, and the this compound compound.[15]
-
Incubation: Incubate the mixture at 37°C with gentle shaking for 1 hour to allow for drug activation and adduct formation.[15]
-
Analysis: Analyze the reaction products using techniques like HPLC-MS to identify and quantify the formation of covalent heme-drug adducts. The disappearance of the parent drug and the appearance of adduct peaks confirm heme-mediated activation.[15]
Conclusion
The endoperoxide bridge is the cornerstone of the antimalarial activity of the this compound class of drugs.[1][4][6][19] Its unique ability to be activated by parasitic heme initiates a lethal cascade of radical formation, leading to the widespread alkylation of proteins and other vital macromolecules.[7][8] This multi-targeted mechanism of action results in rapid parasite clearance and represents a significant advantage in combating drug-resistant malaria. For researchers and drug development professionals, a thorough understanding of this core mechanism is paramount for the rational design of the next generation of potent, stable, and accessible endoperoxide-based antimalarials.
References
- 1. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes. (2023) | Monika Shukla | 8 Citations [scispace.com]
- 5. A Review on Antimalarial this compound Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to this compound-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs [mdpi.com]
- 9. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Novel series of this compound derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enantiomeric 1,2,4-trioxanes display equivalent in vitro antimalarial activity versus Plasmodium falciparum malaria parasites: implications for the molecular mechanism of action of the artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. 1,2,4-Trioxolane and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action | MDPI [mdpi.com]
A Technical Guide to the Structural Characterization of Novel 1,2,4-Trioxane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-trioxane heterocycle is a critical pharmacophore, most notably recognized as the active moiety in the potent antimalarial drug artemisinin (B1665778) and its derivatives.[1][2][3][4] The endoperoxide bridge within this ring system is essential for its biological activity, which is believed to involve iron-mediated cleavage and the subsequent generation of cytotoxic radical species.[5][6] As the threat of drug-resistant malaria continues to grow, there is a significant research effort focused on designing and synthesizing novel, structurally simplified, and more effective this compound analogues.[2][3][7]
This technical guide provides a comprehensive overview of the methodologies and workflows employed in the definitive structural characterization of these novel derivatives. Accurate and thorough characterization is paramount for establishing structure-activity relationships (SAR), understanding mechanisms of action, and ensuring the development of safe and effective therapeutic agents.
General Experimental & Characterization Workflow
The successful characterization of a novel this compound derivative follows a logical progression from synthesis to complete structural elucidation. The typical workflow involves synthesis, purification, and a battery of spectroscopic and analytical techniques to confirm the compound's identity, purity, and three-dimensional structure.
Caption: General workflow for the synthesis and structural characterization of 1,2,4-trioxanes.
Proposed Antimalarial Mechanism of Action
The prevailing hypothesis for the antimalarial action of 1,2,4-trioxanes is their activation by intraparasitic ferrous iron (Fe²⁺), which is released during the digestion of host hemoglobin in the parasite's food vacuole. This interaction cleaves the endoperoxide bridge, generating highly reactive carbon-centered radicals that alkylate and damage essential parasite biomolecules, leading to cell death.[5][8] Some derivatives may also exhibit inhibitory action against specific parasite enzymes, such as falcipain-2.[1][7][9]
Caption: Proposed mechanism of Fe(II)-mediated activation of 1,2,4-trioxanes in P. falciparum.
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential for unambiguous assignment of all protons and carbons.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the purified trioxane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS, 0 ppm) as an internal standard if not already present in the solvent.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and 2D NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate ¹H signals and assign chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze coupling constants (J) and 2D correlation maps to determine connectivity.
Typical NMR Data for this compound Core: The chemical environment of the trioxane ring leads to characteristic chemical shifts. The exact values are highly dependent on the substituents.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H-3 | 4.8 - 5.5 | Protons on carbon adjacent to two oxygens (acetal-like). |
| H-6 | 3.5 - 4.5 | Protons on carbon adjacent to the peroxide bridge. | |
| ¹³C | C-3 | 90 - 110 | Acetal/ketal carbon, highly deshielded by two oxygen atoms. |
| C-5a | 75 - 85 | Carbon atom as part of the peroxide linkage. | |
| C-8a | 100 - 110 | Quaternary carbon, often part of the peroxide linkage. |
Note: Numbering based on a generalized spiro-fused trioxane scaffold. Data is representative and can vary significantly.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.
Experimental Protocol (General for ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺, [M+Na]⁺).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass-to-charge ratio (m/z).
-
Data Analysis: Compare the measured exact mass with the calculated mass for the predicted molecular formula to confirm elemental composition (typically within 5 ppm error).
Characteristic Mass Spectrometry Data: The peroxide bond is relatively weak and can lead to characteristic fragmentation patterns.
| Ion Type | Formula | Description |
| Molecular Ion | [M+H]⁺, [M+Na]⁺ | Provides the molecular weight of the derivative. |
| Fragment | [M-O₂]⁺ | Loss of the peroxide moiety (32 Da). |
| Fragment | [M-H₂O₂]⁺ | Loss of hydrogen peroxide (34 Da). |
| Fragment | Varies | Cleavage of the trioxane ring leading to smaller fragments related to the substituents. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation.
Experimental Protocol (General for ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands (wavenumbers in cm⁻¹).
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 1200 - 1000 | C-O-C | Asymmetric Stretch | Strong |
| 1100 - 820 | O-O | Peroxide Stretch | Weak to Medium |
| 2980 - 2850 | C-H | Alkane Stretch | Medium to Strong |
| ~1700 | C=O | Carbonyl Stretch | Strong (if present) |
Single-Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including absolute stereochemistry.[10][11]
Experimental Protocol (General):
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (well-defined shape, no visible cracks) on a goniometer head.
-
Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 100 K) and expose it to a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated.[12]
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[12]
Key Crystallographic Parameters: The analysis provides precise measurements of the molecular geometry.
| Parameter | Typical Value (Å or °) | Significance |
| O-O Bond Length | 1.45 - 1.49 Å | Confirms the presence of the peroxide bridge. |
| C-O Bond Length | 1.40 - 1.46 Å | Typical for single C-O bonds in the ring. |
| C-O-O Bond Angle | 105 - 110 ° | Defines the geometry of the peroxide linkage. |
| Ring Conformation | Chair, Twist-boat | Describes the 3D shape of the trioxane ring.[13] |
This guide outlines the fundamental techniques required for the comprehensive structural characterization of novel this compound derivatives. A multi-technique approach is crucial for unambiguous structure determination, which is the bedrock of modern drug discovery and development.
References
- 1. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors [biotechnologia-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Medicinal chemistry perspectives of trioxanes and tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel series of this compound derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 11. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Spectroscopic Analysis of the 1,2,4-Trioxane Scaffold: A Technical Guide
The 1,2,4-trioxane ring is a critical pharmacophore, most notably as the active core of the Nobel Prize-winning antimalarial drug artemisinin (B1665778) and its derivatives.[1][2] This heterocyclic system, featuring a unique endoperoxide bridge, is responsible for the potent biological activity of these compounds.[3][4] Accurate structural elucidation and characterization of this scaffold are paramount for the discovery and development of new, effective drugs targeting malaria, cancer, and other parasitic diseases.[5][6] This guide provides an in-depth overview of the key spectroscopic techniques used to analyze and characterize the this compound core, complete with experimental considerations and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound derivatives, providing detailed information about the carbon skeleton and the stereochemical arrangement of substituents.
¹H NMR Spectroscopy
Proton NMR spectra provide information on the chemical environment of hydrogen atoms. In the this compound ring, the protons on the carbon atoms adjacent to the oxygen atoms (C3 and C6 in a simplified ring) are of particular diagnostic value. Their chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the overall geometry of the ring.
A notable feature in the ¹H NMR of 1,2,4-trioxanes is the observation of a Reversed Perlin Effect . Contrary to typical six-membered heterocyclic rings, the one-bond C-H coupling constant (¹J_C-H_) is smaller for equatorial protons at C3 and C6 than for the corresponding axial protons. This is attributed to homoanomeric interactions between the non-bonding electron pairs on the ring's oxygen atoms and the equatorial C-H antibonding orbitals.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. The carbon atoms within the this compound ring exhibit characteristic chemical shifts. The C3 and C6 carbons, being bonded to two oxygen atoms (acetal-like) or an oxygen and a peroxide group, are typically found significantly downfield.
Table 1: Typical NMR Chemical Shifts for the this compound Scaffold
| Nucleus | Position/Environment | Typical Chemical Shift (δ, ppm) | Reference(s) |
| ¹H | H at C3 (acetal proton) | 4.8 - 5.8 | [3][7] |
| ¹H | H at C6 | 3.5 - 4.5 | [7] |
| ¹³C | C3 (acetal carbon) | 90 - 110 | [3][8] |
| ¹³C | C5 | 20 - 40 | [8][9] |
| ¹³C | C6 | 75 - 90 | [3][8] |
Note: Shifts can vary significantly based on substitution patterns and solvent.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of fragmentation patterns. The weak O-O peroxide bond is a key site for initial fragmentation.
Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed, tracking specific transitions from a precursor ion to a product ion.[10] For artemisinin, a common MRM transition is from the parent mass (m/z 283) to key fragments.[10]
Electron Ionization (EI) leads to more extensive fragmentation. Common fragmentation pathways for the this compound ring involve:
-
Initial cleavage of the endoperoxide (O-O) bond.
-
Loss of small neutral molecules like H₂O, CO, or CO₂.
-
Ring-opening reactions followed by further fragmentation.[11][12]
Table 2: Common Mass Spectrometric Fragments for Artemisinin (as an exemplar this compound)
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Description | Reference(s) |
| ESI+ | 283 ([M+H]⁺) | 265, 247, 229, 219 | Sequential losses from the parent molecule | [10] |
| EI | 282 (M⁺˙) | 250, 222, 163, 150, 135 | Complex fragmentation post-ionization | [11][12] |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the functional groups within a molecule. For 1,2,4-trioxanes, the key vibrational modes are those associated with the C-O and O-O bonds of the heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is routinely used to confirm the presence of the trioxane (B8601419) core. The peroxide bond itself is a weak absorber in the IR spectrum. However, the C-O stretching vibrations of the ether and peroxide linkages are characteristic. The region between 800 and 1200 cm⁻¹ is often rich with C-O stretching and ring deformation modes, providing a fingerprint for the scaffold.[7][13]
Raman Spectroscopy
Raman spectroscopy is particularly effective for detecting the peroxide O-O stretch due to the bond's polarizability.[4] This technique has been instrumental in studying the mechanism of action of artemisinin, as it can monitor changes in the peroxide bond upon interaction with iron sources, which is believed to be the activation step for its antimalarial activity.[4][14]
Table 3: Characteristic Vibrational Frequencies for the this compound Scaffold
| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| IR | C-O Stretching | 1000 - 1200 | [7][15] |
| IR | O-O Peroxide Stretch | 800 - 900 (often weak) | [13] |
| IR | Ring Deformation | 800 - 1000 | [16] |
| Raman | O-O Peroxide Stretch | 720 - 880 | [4][13] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Use proton decoupling to simplify the spectrum. A 45-90° pulse angle and a longer relaxation delay (2-5 seconds) are common. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
LC-MS/MS Analysis Protocol
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[17] Create a series of dilutions for calibration curves, typically in the ng/mL to µg/mL range.[17]
-
Chromatography: Use a C18 reverse-phase column. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[10]
-
Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.[10]
-
Instrument Parameters: Optimize parameters for the specific compound. Typical values include a capillary voltage of 2.5-4.0 kV, a desolvation gas (N₂) flow rate of 800 L/h, a source temperature of 150 °C, and a desolvation temperature of 350 °C.[10]
-
Data Acquisition: For quantitative analysis, use MRM mode, monitoring the transition from the protonated parent ion to a specific, stable fragment ion.[10]
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Mix ~1 mg of the solid this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16-32 scans at a resolution of 4 cm⁻¹.
Visualized Workflows and Pathways
Diagrams created using the DOT language help to visualize complex workflows and chemical transformations relevant to the study of 1,2,4-trioxanes.
Caption: General workflow for the synthesis and spectroscopic analysis of 1,2,4-trioxanes.
Caption: Proposed activation pathway of 1,2,4-trioxanes via iron-mediated cleavage.
Caption: Simplified representation of a sequential fragmentation pathway in ESI-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of artemisinin content [bio-protocol.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Raman and infrared fingerprint spectroscopy of peroxide-based explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of 1,2,4-Trioxanes
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, has underscored the urgent need for novel antimalarial agents. Among the most significant breakthroughs in malaria chemotherapy has been the discovery and development of artemisinin (B1665778) and its derivatives, characterized by a unique 1,2,4-trioxane pharmacophore. This endoperoxide bridge is the cornerstone of their potent and rapid parasiticidal activity. Understanding the intricate relationship between the chemical structure of 1,2,4-trioxanes and their biological activity is paramount for the rational design of new, more effective, and accessible synthetic analogs. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1,2,4-trioxanes, detailing key structural modifications that influence their antimalarial efficacy, outlining experimental protocols for their evaluation, and visualizing the underlying mechanisms and workflows.
Core Principles of this compound SAR: The Endoperoxide is Key
The antimalarial activity of 1,2,4-trioxanes is intrinsically linked to the presence of the endoperoxide bridge within the trioxane (B8601419) ring.[1][2][3] The prevailing mechanism of action involves the reductive activation of this peroxide bond by intraparasitic ferrous iron (Fe²⁺), predominantly in the form of heme, which is released during the digestion of hemoglobin by the parasite.[4][5] This activation generates highly reactive oxygen-centered and subsequently carbon-centered radicals that alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.[4][5] Consequently, structural modifications that influence the stability, reactivity, and accessibility of the endoperoxide bridge, as well as the overall physicochemical properties of the molecule, profoundly impact its antimalarial potency.
Quantitative Structure-Activity Relationship of this compound Analogs
The following tables summarize the in vitro antimalarial activity (IC₅₀ values) of various synthetic this compound derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. These data highlight the impact of substitutions at different positions of the trioxane scaffold.
Table 1: In Vitro Antimalarial Activity of C-3 Substituted this compound Derivatives
| Compound | Substituent at C-3 | P. falciparum Strain (3D7 - CQS) IC₅₀ (µM) | P. falciparum Strain (RKL9 - CQR) IC₅₀ (µM) | Reference |
| 1a | Aryl (4-hydroxyphenyl) | 1.24 | 1.24 | [6] |
| 1b | Heteroaryl | 1.06 | 1.17 | [6] |
| 2 | 4-hydroxyphenyl | 0.391 (µg/mL) | 0.837 (µg/mL) | [7] |
Table 2: In Vitro Antimalarial Activity of Spiroanellated this compound Derivatives
| Compound | R¹ | R² | P. yoelii nigeriensis (% protection at 24 mg/kg x 4 days, oral) | Reference |
| 19 | H | H | 40 | [8] |
| 22 | OCH₃ | H | 100 | [8] |
| 25 | Cl | H | 100 | [8] |
| 26 | F | H | 100 | [8] |
| 27 | H | Cl | 100 | [8] |
| 30 | H | F | 100 | [8] |
| β-arteether | - | - | 20 | [8] |
Table 3: In Vitro Antimalarial Activity of Steroidal 1,2,4,5-Tetraoxane and 1,2,4-Trioxolane Derivatives
| Compound | Peroxide Type | P. falciparum Strain (T96 - CQS) IC₅₀ (nM) | P. falciparum Strain (K1 - CQR) IC₅₀ (nM) | Reference |
| Deoxycholic acid 3'-trifluoromethylated 1,2,4,5-tetraoxane | Tetraoxane | - | 7.6 | [9] |
| Tetraoxane with acetone (B3395972) subunit | Tetraoxane | - | 3 | [9] |
| Deoxycholic acid 1,2,4-trioxolanes | Trioxolane | Generally less active than tetraoxanes | Generally less active than tetraoxanes | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of this compound derivatives. Below are representative protocols for key experiments.
Synthesis of this compound Derivatives
A general and facile synthetic route to C-3 substituted 1,2,4-trioxanes is depicted in the reaction mechanism below.[6] This typically involves the peroxyacetalization of a ketone with a β-hydroperoxy alcohol in the presence of an acid catalyst.
-
Reaction Mechanism for the Synthesis of this compound Derivatives
Caption: General synthetic scheme for this compound formation.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum in vitro.[10][11][12][13] It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, to quantify parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add the synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vivo Antimalarial Efficacy Testing (Rodent Malaria Model)
The 4-day suppressive test in a murine model is a standard method to evaluate the in vivo efficacy of antimalarial compounds.[8][14][15][16][17]
Animals and Parasites:
-
Swiss albino mice
-
A rodent malaria parasite strain, such as Plasmodium berghei or the multidrug-resistant Plasmodium yoelii nigeriensis.
Procedure:
-
Mice are inoculated intraperitoneally with parasitized red blood cells on day 0.
-
The test compounds are administered orally or via another relevant route once daily for four consecutive days (days 0 to 3).
-
On day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.
-
The average percentage of suppression of parasitemia is calculated relative to an untreated control group.
Visualizing Mechanisms and Workflows
Heme-Mediated Activation of 1,2,4-Trioxanes
The activation of the this compound ring by heme is the critical first step in its parasiticidal action. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of heme-mediated activation of 1,2,4-trioxanes.
Experimental Workflow for Antimalarial Drug Screening
The process of screening for new antimalarial drugs involves a series of sequential assays, from in vitro to in vivo testing. This workflow ensures a systematic evaluation of potential drug candidates.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimalarial Activity of 3,3-Spiroanellated 5,6-Disubstituted 1,2,4-Trioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimalarial activity of 3'-trifluoromethylated 1,2,4-trioxolanes and 1,2,4,5-tetraoxane based on deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iddo.org [iddo.org]
- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mmv.org [mmv.org]
- 16. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Heme-Mediated Cleavage of the Peroxide Bond in 1,2,4-Trioxanes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-trioxane ring system is the key pharmacophore for the potent antimalarial activity of artemisinin (B1665778) and its derivatives.[1] The prevailing mechanism of action involves the reductive activation of the endoperoxide bridge by ferrous heme (Fe²⁺), a detoxification product of hemoglobin digestion by the malaria parasite.[2][3][4] This interaction, occurring within the parasite's food vacuole, initiates a cascade of radical reactions leading to parasite death. This guide provides an in-depth examination of the core mechanism, detailed experimental protocols for its study, and a summary of key quantitative data. Heme is not only the activator of the drug but also a primary target, leading to the formation of covalent heme-drug adducts that disrupt vital parasite functions.[2][5]
Core Mechanism of Heme-Mediated Activation
The antimalarial action of 1,2,4-trioxanes is initiated by a reductive cleavage of the endoperoxide bond, a process efficiently catalyzed by the ferrous iron of heme (Fe²⁺-protoporphyrin IX).[2][6] This activation transforms the relatively stable drug into highly reactive cytotoxic agents.
The key steps are as follows:
-
Reductive Activation: An inner-sphere electron transfer from the Fe²⁺ in heme to one of the peroxide oxygen atoms of the this compound ring leads to the homolytic cleavage of the O-O bond.[2][5]
-
Formation of an Oxygen-Centered Radical: This initial cleavage generates a short-lived and highly reactive oxygen-centered radical.[5][7]
-
Radical Rearrangement: The oxygen radical undergoes a rapid rearrangement (β-scission), resulting in the formation of a more stable primary carbon-centered radical.[5][7]
-
Heme Alkylation: The resulting carbon-centered radical is the principal alkylating species. It efficiently attacks the heme macrocycle, forming stable covalent heme-artemisinin adducts (HA).[2][5][8] This process can occur multiple times, leading to mono- and di-alkylated heme derivatives (HA and HAA).[8]
-
Downstream Cytotoxicity: The formation of these bulky heme adducts has two major cytotoxic consequences:
-
Inhibition of Hemozoin Formation: The heme adducts sterically hinder the parasite's crucial heme detoxification process, which involves the polymerization of toxic free heme into inert hemozoin crystals.[7][8][9] The accumulation of unpolymerized, redox-active heme and heme adducts is toxic to the parasite.[5]
-
Protein Alkylation: The generated carbon-centered radicals are promiscuous and can also alkylate and damage a wide array of parasite proteins, leading to widespread cellular dysfunction and death.[4][10]
-
Caption: Heme-mediated activation pathway of 1,2,4-trioxanes.
Experimental Protocols and Methodologies
Studying the interaction between heme and 1,2,4-trioxanes involves a combination of spectroscopic, chromatographic, and mass spectrometric techniques.
In Vitro Reactivity Assay
This protocol is designed to monitor the reaction between a trioxane and heme under controlled conditions.
-
Reagents and Preparation:
-
Hemin (B1673052) Stock: Prepare a stock solution of hemin (the oxidized, Fe³⁺ form of heme) in a suitable solvent like DMSO.
-
Reducing Agent: A solution of a reducing agent such as sodium dithionite, L-ascorbic acid, or glutathione (B108866) (GSH) is used to generate the active Fe²⁺-heme form just before the reaction.[11][12]
-
Trioxane Solution: Dissolve the this compound (e.g., artemisinin, artesunate) in a compatible solvent.
-
Reaction Buffer: A buffer such as sodium phosphate (B84403) (50-100 mM, pH 7.0-7.4) is commonly used.[8][13] To improve solubility, a co-solvent like acetonitrile (B52724) or DMSO may be added.[8][14]
-
-
Procedure:
-
In a reaction vessel, dilute the hemin stock solution with the reaction buffer.
-
Add the reducing agent to convert hemin (Fe³⁺) to heme (Fe²⁺). The solution color change is an indicator of reduction.
-
Initiate the reaction by adding the trioxane solution to the heme solution. Typical molar ratios of heme to artemisinin can range from 1:1 to 1:10.[8][11]
-
Incubate the reaction mixture at a controlled temperature, typically 37°C, for a defined period (e.g., 1 hour to several hours).[8][13]
-
Aliquots are taken at various time points for analysis.
-
Spectrophotometric Analysis
UV-Visible spectroscopy is a primary tool for monitoring the reaction progress by observing changes in the heme Soret band.[15]
-
Methodology:
-
Take an aliquot of the reaction mixture and dilute it appropriately with the reaction buffer or solvent.
-
Record the absorption spectrum, typically from 300 to 700 nm.
-
Monitor the characteristic Soret band of ferrous heme. Upon alkylation by the activated trioxane, this peak will decrease in intensity and often shift.[8][13] For instance, the reaction of artemisinin with hemoglobin causes a progressive decay of the Soret band.[13]
-
For kinetic studies, the decay of the Soret band absorbance is monitored over time. The reaction often follows first-order kinetics, and a half-life can be calculated.[14]
-
Mass Spectrometry and HPLC Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the reaction products.
-
Methodology:
-
Inject an aliquot of the reaction mixture into an HPLC system, often a reverse-phase C18 column, to separate the components.
-
The eluent is directed into an electrospray ionization (ESI) mass spectrometer.
-
Analyze the mass spectra to identify the molecular weights of the products. This allows for the unambiguous identification of mono- and di-alkylated heme-drug adducts.[8][14]
-
In vivo studies in infected mice have used LC-MS to detect heme-artemisinin adducts in the spleen and their metabolized (hydroxylated and glucuroconjugated) derivatives in urine.[4][11]
-
Caption: A typical experimental workflow for studying heme-trioxane reactions.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the heme-trioxane interaction.
Table 1: Mass Spectrometric Data of Heme-Artemisinin Adducts
This table presents the mass-to-charge ratios (m/z) for heme and its covalent adducts with artemisinin, as identified by ESI-MS.
| Compound | Description | Observed m/z (amu) | Reference |
| Heme | Ferriprotoporphyrin IX | 616.5 | [11] |
| HA | Mono-alkylated Heme-Artemisinin Adduct | 840 / 898.5 | [8][11] |
| HAA | Di-alkylated Heme-Artemisinin Adduct | 1062 | [8] |
| Metabolite 1 | Hydroxylated/Glucuroconjugated Adduct | 1090.5 | [11] |
| Metabolite 2 | Hydroxylated/Glucuroconjugated Adduct | 1030.5 | [11] |
Table 2: Spectroscopic and Kinetic Parameters
This table summarizes key spectroscopic shifts and kinetic data observed during the reaction.
| Parameter | Value | Conditions | Reference |
| Heme λmax (Soret) | 382 nm | Free Heme | [8] |
| HA λmax (Soret) | 407 nm | Heme-Artemisinin Adduct | [8] |
| HAA λmax (Soret) | 415 nm | Heme-Artemisinin Di-adduct | [8] |
| HA-PfHRP II λmax | 426 nm | Adduct bound to PfHRP II | [8] |
| HAA-PfHRP II λmax | 430 nm | Di-adduct bound to PfHRP II | [8] |
| Reaction Half-life | ~25.5 min | Heme and Artemisinin in DMSO | [14] |
Table 3: Biological Activity
This table shows the inhibitory concentrations for heme adducts compared to the parent compounds, highlighting the adducts' potent biological activity.
| Compound | IC₅₀ Value (nM) | Target/Assay | Reference |
| Hematin | 24,000 ± 4000 | P. falciparum asexual blood stages | [14] |
| Hematin-drug adducts | as low as 10 | P. falciparum asexual blood stages | [14] |
Conclusion
The cleavage of the peroxide bond in 1,2,4-trioxanes by ferrous heme is the critical activation step for this important class of antimalarial drugs. This process generates carbon-centered radicals that act as potent alkylating agents, targeting both heme itself and a variety of parasite proteins. The resulting heme-drug adducts disrupt the parasite's vital heme detoxification pathway, leading to an accumulation of toxic species. Understanding this core mechanism and the experimental methods used to probe it is essential for the rational design of new, more effective peroxide-based antimalarials and for overcoming emerging drug resistance. The combined use of spectrophotometry, chromatography, and mass spectrometry provides a powerful toolkit for elucidating the intricate details of this life-saving drug-target interaction.
References
- 1. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme as trigger and target for trioxane-containing antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of artemisinin with haemoglobin: implications for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Artemisinin and Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Engine of Destruction: A Technical Guide to the Generation of Reactive Oxygen Radicals from 1,2,4-Trioxanes
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trioxane ring system, the pharmacophore of the potent antimalarial drug artemisinin (B1665778) and its derivatives, is a fascinating and powerful tool in medicinal chemistry. Its efficacy, not only against malaria but also increasingly against cancer, lies in its ability to act as a "Trojan horse," smuggling a payload of oxidative stress into target cells. This guide provides an in-depth technical overview of the core mechanism: the generation of reactive oxygen species (ROS) from 1,2,4-trioxanes, the experimental methods to study this phenomenon, and the downstream cellular consequences.
The Chemistry of Activation: Unleashing the Radicals
The key to the activity of 1,2,4-trioxanes is the endoperoxide bridge (an O-O bond) within the six-membered ring.[1] This bond is relatively stable on its own but can be reductively cleaved in the presence of a low-valent metal ion, most notably ferrous iron (Fe²⁺).[2][3] Heme, an iron-containing porphyrin ring found in abundance in malaria parasites due to their digestion of hemoglobin, is a primary activator of artemisinin and its analogues.[4][5]
The activation process, a Fenton-type reaction, involves the transfer of an electron from Fe²⁺ to the endoperoxide bridge, leading to its homolytic cleavage. This generates a highly reactive oxygen-centered radical. This initial radical is unstable and rapidly rearranges to form more stable, but still highly destructive, carbon-centered radicals.[5][6] It is this cascade of radical formation that is ultimately responsible for the cytotoxic effects of 1,2,4-trioxanes.
These highly reactive carbon-centered radicals then proceed to indiscriminately attack a wide range of vital biomolecules within the cell, including proteins, lipids, and nucleic acids, leading to widespread cellular damage and ultimately, cell death.[7]
Downstream Consequences of Radical Attack
The generation of these potent radicals initiates a cascade of destructive cellular events:
-
Lipid Peroxidation: The radicals attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This disrupts membrane integrity, leading to loss of cellular compartmentalization and function.[1]
-
Protein Alkylation: The carbon-centered radicals can covalently bind to proteins, a process known as alkylation. This can inactivate critical enzymes and disrupt essential cellular processes.[8]
-
DNA Damage: Radicals can directly damage DNA by causing strand breaks and base modifications, leading to mutations and triggering apoptotic pathways.[8]
These damaging events collectively create a state of overwhelming oxidative stress within the target cell, pushing it towards programmed cell death (apoptosis).
Data Presentation: Structure-Activity Relationships
The antimalarial and anticancer activity of 1,2,4-trioxanes is intrinsically linked to their ability to generate ROS. While direct quantitative correlation of ROS production for a wide range of synthetic trioxanes is not extensively documented in single studies, the half-maximal inhibitory concentration (IC₅₀) against parasite or cancer cell lines serves as a strong proxy for their radical-generating capacity. The following tables summarize the in vitro activities of selected synthetic 1,2,4-trioxanes.
| Compound ID | Structure | Target Organism/Cell Line | IC₅₀ (ng/mL) | Reference |
| 3b | methyl 2-(2,4a-epidioxy-4a,5,6,7,8,8a-hexahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-yl) acetate | P. falciparum (chloroquine-susceptible) | 96 | [9] |
| P. falciparum (chloroquine-resistant) | 39 | [9] | ||
| 12 | 2,4a-epidioxy-3,4,4a,5,6,7,8,8a-octahydro-2-[2-(benzoyloxy)propyl]-5,5,8a-trimethyl-2H-1-benzopyran | P. falciparum (chloroquine-susceptible) | 24 | [9] |
| P. falciparum (chloroquine-resistant) | 99 | [9] | ||
| Qinghaosu (Artemisinin) | Natural this compound | P. falciparum (both strains) | 1 | [9] |
| Compound ID | Target Organism/Cell Line | IC₅₀ (µM) | Reference |
| LC132 | L. infantum promastigotes | 12.9 ± 1.7 | [10] |
| L. donovani promastigotes | 14.3 ± 5.5 | [10] | |
| LC138 | L. infantum promastigotes | 491.6 ± 22.7 | [10] |
| L. donovani promastigotes | 793.0 ± 37.2 | [10] |
Experimental Protocols for ROS Detection and Analysis
A variety of robust methods are available to detect and quantify the generation of ROS and the subsequent oxidative damage induced by 1,2,4-trioxanes.
Detection of Intracellular ROS
4.1.1. DCFDA (2',7'-Dichlorodihydrofluorescein diacetate) Assay for General ROS
This is a widely used assay for the detection of general cellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Load the cells with 10 µM DCFDA in a serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Treat the cells with the this compound compound of interest at various concentrations.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS.[11]
-
4.1.2. MitoSOX Red Assay for Mitochondrial Superoxide
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary ROS.
-
Protocol:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution to a working concentration of 2-5 µM in a suitable buffer (e.g., HBSS).
-
Load the cells with the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with a warm buffer.
-
Treat the cells with the this compound compound.
-
Visualize and quantify the red fluorescence using a fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm).[7][12]
-
4.1.3. Amplex Red Assay for Extracellular Hydrogen Peroxide
Amplex Red reacts with hydrogen peroxide (H₂O₂) in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin (B1680543).
-
Protocol:
-
Prepare a working solution containing 50 µM Amplex Red and 0.1 U/mL HRP in a reaction buffer.
-
Add the cell culture supernatant or a cell lysate to the working solution.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence of resorufin at an excitation wavelength of ~570 nm and an emission wavelength of ~585 nm.[4][8]
-
Assessment of Downstream Oxidative Damage
4.2.1. TBARS Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified.
-
Protocol:
-
Homogenize the treated cells or tissues in a suitable lysis buffer.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm. The concentration of MDA can be calculated using a standard curve.
-
4.2.2. TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Protocol:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Visualize and quantify the fluorescently labeled cells using fluorescence microscopy or flow cytometry.
-
Signaling Pathways Activated by Trioxane-Induced ROS
The overwhelming oxidative stress induced by 1,2,4-trioxanes triggers specific cellular signaling pathways, primarily leading to apoptosis.
The Intrinsic Apoptosis Pathway
ROS generated by trioxanes play a critical role in initiating the intrinsic (or mitochondrial) pathway of apoptosis.
This pathway involves:
-
Mitochondrial Membrane Depolarization: ROS directly damage the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.[7]
-
Cytochrome c Release: The compromised mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[13]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[2][12]
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Endoplasmic Reticulum (ER) Stress Pathway
There is also evidence that ROS generated by trioxanes can induce stress in the endoplasmic reticulum (ER), a major site of protein folding and calcium storage. ER stress can also feed into the apoptotic pathway.
This involves the unfolded protein response (UPR), a set of signaling pathways that are activated upon the accumulation of unfolded or misfolded proteins in the ER lumen. If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often through the upregulation of the transcription factor CHOP.[14]
Conclusion
The this compound scaffold represents a powerful platform for the development of drugs that function through the induction of oxidative stress. A thorough understanding of the mechanisms of ROS generation, the downstream cellular consequences, and the signaling pathways involved is crucial for the rational design of new and more effective trioxane-based therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful field.
References
- 1. ijbs.com [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
- 4. dovepress.com [dovepress.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Endoplasmic reticulum (ER) stress–induced reactive oxygen species (ROS) are detrimental for the fitness of a thioredoxin reductase mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 14. mdpi.com [mdpi.com]
The Expanding Target Landscape of Synthetic 1,2,4-Trioxanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic compounds featuring the 1,2,4-trioxane core, the key pharmacophore of the potent antimalarial drug artemisinin (B1665778), have garnered significant attention for their therapeutic potential beyond malaria, particularly in oncology.[1][2][3] This technical guide provides an in-depth exploration of the known biological targets of these synthetic peroxides. It summarizes quantitative data on their activity, details key experimental methodologies for target identification and validation, and visually represents the complex molecular pathways they modulate. The primary mechanism, shared across different therapeutic areas, involves the iron-mediated cleavage of the endoperoxide bridge, which generates reactive oxygen and carbon-centered radicals that subsequently interact with a multitude of biological macromolecules.[4][5][6]
Core Mechanism of Action: The Role of Iron
The biological activity of 1,2,4-trioxanes is fundamentally linked to the presence of a peroxide bond within the six-membered ring.[4][6] The prevailing mechanism posits that these compounds are activated by intracellular ferrous iron (Fe²⁺), which is abundant in malaria parasites through heme from hemoglobin digestion and is also found at elevated levels in many cancer cells.[4] This interaction cleaves the endoperoxide bridge, leading to the formation of highly reactive oxygen and subsequent carbon-centered radicals.[5] These radicals are the primary effectors, causing widespread damage to cellular components through alkylation and oxidation.
Caption: General activation mechanism of this compound compounds.
Antimalarial Targets
The primary application of this compound derivatives is in the treatment of malaria. Their action is rapid and potent, even against multidrug-resistant strains of Plasmodium falciparum.[1][7][8]
Heme Alkylation
The most accepted initial event in the parasite is the reaction with Fe(II)-heme. The radicals generated from trioxane activation covalently bind to and alkylate heme, preventing its detoxification into hemozoin.[9] This leads to an accumulation of toxic, non-polymerizable heme derivatives, which contributes to parasite death. A demonstrated correlation exists between the extent of heme alkylation and the in vitro antimalarial activity of synthetic trioxolanes, a related class of endoperoxides.[9]
Protein Targets
Beyond heme, synthetic trioxanes have been shown to alkylate a broad array of parasite proteins.[10] Proteomic studies using activity-based protein-profiling (ABPP) probes have revealed that 1,2,4-trioxolanes and artemisinin share a highly conserved protein alkylation profile, suggesting a common mechanism of action.[5][10][11]
Key protein target categories in P. falciparum include: [10][11]
-
Glycolysis: Key enzymes in the parasite's energy production pathway.
-
Hemoglobin Degradation: Proteases involved in breaking down host hemoglobin.
-
Antioxidant Defense: Proteins responsible for managing oxidative stress.
-
Protein Synthesis and Stress Response: Components of the translational machinery and heat shock proteins.
One specific protein that has been investigated as a target is falcipain-2 , a cysteine protease involved in hemoglobin degradation.[12][13][14] Molecular docking studies have suggested a good binding affinity of some synthetic this compound derivatives for this enzyme.[12][15] While initially proposed, PfATP6 , a SERCA-type calcium ATPase, is now considered an unlikely primary target for some synthetic derivatives like arterolane (B1665781) due to weak binding affinities.[4]
Quantitative Antimalarial Activity Data
The following table summarizes the in vitro antimalarial activity of selected synthetic this compound derivatives against sensitive and resistant strains of P. falciparum.
| Compound Series | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Aryl Series Derivative | 3D7 (Sensitive) | 1.24 | [12][13] |
| Aryl Series Derivative | RKL9 (Resistant) | 1.24 | [12][13] |
| Heteroaryl Series Derivative | 3D7 (Sensitive) | 1.06 | [12][13] |
| Heteroaryl Series Derivative | RKL9 (Resistant) | 1.17 | [12][13] |
| 4-hydroxyphenyl substitution | Sensitive Strain | 0.391 (µg/mL) | [2] |
| 4-hydroxyphenyl substitution | Resistant Strain | 0.837 (µg/mL) | [2] |
Anticancer Targets
The anticancer activity of synthetic 1,2,4-trioxanes is characterized by its multifactorial nature, engaging numerous cellular pathways to inhibit tumor growth and survival.[16][17][18]
Induction of Cell Death Pathways
Synthetic trioxanes are potent inducers of various forms of programmed cell death.
-
Apoptosis: They can trigger both p53-dependent and -independent apoptosis through the mitochondrial pathway, involving the regulation of BCL-2 family proteins (e.g., upregulating BAX, downregulating BCL-2).[16][18]
-
Ferroptosis: This iron-dependent form of cell death is a key mechanism, driven by the generation of reactive oxygen species (ROS).[17]
-
Autophagy: Dihydroartemisinin, a semi-synthetic derivative, has been shown to induce ROS-mediated autophagy in esophageal cancer cells.[16]
Inhibition of Cancer Hallmarks
Trioxane derivatives have been shown to inhibit several key processes that are critical for cancer progression:
-
Proliferation and Cell Cycle: They can cause cell cycle arrest, for instance at the G2/M phase, by modulating the expression of cyclins and cell cycle regulators like CDC25A.[16][18]
-
Angiogenesis: They suppress the formation of new blood vessels by downregulating pro-angiogenic factors such as VEGF, VEGFR, and HIF-1α.[18][19][20]
-
Metastasis and Invasion: The compounds can inhibit cancer cell migration and invasion.[16]
Modulation of Signaling Pathways
Several key cancer-related signaling pathways are modulated by trioxane compounds.
-
NF-κB Pathway: Dihydroartemisinin can repress the binding of NF-κB to DNA, downregulating proangiogenic factors.[19]
-
STAT3 Pathway: This pathway has been identified as a potential target.[16]
-
MAPK Signaling: Suppression of the mitogen-activated protein kinase (MAPK) signaling pathway is another reported mechanism.[17]
The human translationally controlled tumor protein (TCTP) , a known target of artemisinin in malaria parasites, is also implicated in the anticancer effect, with its expression level correlating with sensitivity to artesunate (B1665782) in tumor cells.[18][21]
Caption: Key anticancer mechanisms of this compound compounds.
Quantitative Anticancer Activity Data
The following table presents the cytotoxic activity of selected synthetic this compound derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Artemisinin Derivative with TPP+ | J82 | Bladder Cancer | 0.0618 | [16] |
| Artemisinin Derivative with TPP+ | T24 | Bladder Cancer | 0.0569 | [16] |
| Trioxane-Ferrocene Hybrid (9) | CEM/ADR5000 (MDR) | Leukemia | 0.57 | [22] |
| Trioxane-Ferrocene Hybrid (24) | CCRF-CEM | Leukemia | 0.13 | [22] |
| Trioxane-Ferrocene Hybrid (25) | CCRF-CEM | Leukemia | 0.07 | [22] |
| Trioxane-Ferrocene Hybrid (27) | CCRF-CEM | Leukemia | 0.08 | [22] |
| Arylvinyl-1,2,4-trioxane (8) | A549 | Lung Cancer | < 1 | [23] |
| Synthetic Trioxane (4ac) | Bone/Lung Cancer Lines | Bone/Lung | 3-25 | [24] |
| Synthetic Trioxane (4an) | Bone/Lung Cancer Lines | Bone/Lung | 3-25 | [24] |
| Synthetic Trioxane (11) | Bone/Lung Cancer Lines | Bone/Lung | 3-25 | [24] |
Experimental Protocols and Methodologies
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against P. falciparum.[4]
Protocol Outline:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes at 37°C in RPMI 1640 media supplemented with serum or Albumax under a low-oxygen gas mixture (e.g., 90% N₂, 5% O₂, 5% CO₂).[4]
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent and added to a 96-well microplate.
-
Incubation: Asynchronous or synchronized parasite cultures (typically at the ring stage) are added to the wells and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The buffer lyses the erythrocytes and parasites, releasing the parasite DNA.
-
Quantification: The plate is incubated in the dark to allow the dye to bind to the DNA. Fluorescence is then read using a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful chemical proteomic technique used to identify the protein targets of bioactive compounds in complex proteomes.[10][11]
Caption: Workflow for target identification using ABPP.
Protocol Outline:
-
Probe Synthesis: A synthetic this compound is functionalized with a "clickable" tag, such as a terminal alkyne. An inactive version of the probe is often used as a negative control.[10][11]
-
Live Cell Labeling: The probe is incubated with live cultured cells (P. falciparum or cancer cells). The trioxane moiety is activated intracellularly, leading to the covalent alkylation of its protein targets.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. A reporter tag (e.g., biotin-azide) is attached to the probe-labeled proteins via a copper-catalyzed "click" reaction.
-
Enrichment: The biotin-tagged proteins are captured and enriched from the complex proteome using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested (typically with trypsin), and the resulting peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation: Proteins identified in the active probe sample but not in the inactive control are considered potential targets.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor), such as a protein.[12][14]
Protocol Outline:
-
Receptor and Ligand Preparation: The 3D structure of the target protein (e.g., from the Protein Data Bank, PDB) is prepared by adding hydrogen atoms and assigning charges. The 3D structures of the trioxane compounds are generated and energy-minimized.
-
Binding Site Definition: The active site or binding pocket on the protein is defined.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site, calculating a scoring function for each pose to estimate binding affinity.
-
Analysis: The results are analyzed to identify the most favorable binding poses and to study the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This provides insight into the structure-activity relationship (SAR).[12]
Conclusion and Future Directions
Synthetic 1,2,4-trioxanes are pleiotropic agents whose biological activity stems from a common iron-dependent activation mechanism. In the context of malaria, they disrupt parasite homeostasis by alkylating heme and a wide array of essential proteins. In oncology, they engage multiple pathways to induce cell death and inhibit tumor growth, making them promising candidates for overcoming drug resistance. The multi-targeted nature of these compounds may be beneficial in treating otherwise drug-resistant diseases.[18][21]
Future research should focus on elucidating the precise hierarchy and interplay of these targets to better understand the determinants of efficacy and selectivity. The continued application of advanced chemical biology and proteomic techniques will be crucial for deconvoluting the complex mechanism of action and for the rational design of next-generation this compound-based therapeutics with improved target specificity and safety profiles.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Orally active 1,2,4-trioxanes: synthesis and antimalarial assessment of a new series of 9-functionalized 3-(1-arylvinyl)-1,2,5-trioxaspiro[5.5]undecanes against multi-drug-resistant plasmodium yoelii nigeriensis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Click Chemistry-Based Proteomic Approach Reveals that 1,2,4-Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel series of this compound derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic perspectives for 1,2,4-trioxanes in anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? | MDPI [mdpi.com]
- 20. Artemisinin and Its Derivatives: Promising Therapeutic Agents for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Trioxane Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,4-trioxane analogues, a critical class of compounds in the development of antimalarial drugs. The information presented herein is intended to support researchers, scientists, and drug development professionals in the rational design and optimization of novel this compound-based therapeutics.
Introduction to this compound Analogues
The this compound heterocycle is the key pharmacophoric element responsible for the potent antimalarial activity of artemisinin (B1665778) and its derivatives.[1][2][3] The endoperoxide bridge within this ring system is crucial for the mechanism of action, which involves activation by intraparasitic heme iron.[1] This activation leads to the generation of cytotoxic carbon-centered radicals that alkylate parasite proteins and heme, ultimately leading to parasite death.[1] Due to the emergence of drug-resistant Plasmodium falciparum strains, there is a continuous need for the development of new, effective, and affordable antimalarial agents. Synthetic this compound analogues offer a promising avenue for new drug candidates with potentially improved physicochemical and pharmacokinetic properties compared to the natural product artemisinin.[1][2]
Physicochemical Properties of Selected this compound Analogues
The physicochemical properties of drug candidates are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, lipophilicity (logP), solubility, and melting point influence absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key physicochemical data for a selection of synthetic this compound analogues.
Table 1: Physicochemical and Antimalarial Activity Data for Selected this compound Analogues
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) | IC50 (nM) vs. P. falciparum | Reference |
| 7 | - | - | - | - | - | [4] |
| 11 | - | - | - | - | - | [4] |
| 15 | - | - | - | 25.71 | [4][5] | |
| 21 | - | - | - | 19.6 | [4][5] | |
| 3d | C20H26O5 | 346.42 | 128-130 | - | >1000 µM | [1] |
| 3e | C21H28O5 | 360.44 | 135-137 | - | >1000 µM | [1] |
| 3'k | C24H25NO5 | 407.46 | 155-157 | - | >1000 µM | [1] |
| 3"a | C19H23NO5 | 345.39 | 142-144 | - | >1000 µM | [1] |
| 3"b | C20H25NO5 | 359.42 | 148-150 | - | >1000 µM | [1] |
| Artemisinin | C15H22O5 | 282.33 | 156-157 | 1.72 | - | [6] |
| Deoxyartemisinin | C15H22O4 | 266.33 | - | 2.06 | - | [6] |
| 10-Deoxoartemisinin | C15H24O4 | 268.35 | - | 2.73 | - | [6] |
Note: A hyphen (-) indicates that the data was not provided in the cited literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. This section outlines standard methodologies for key experiments.
Determination of Lipophilicity (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of an organic solvent (typically n-octanol) and an aqueous buffer. It is a critical parameter for predicting the absorption and distribution of a drug.
Protocol: Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound analogue in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. Pre-saturate the n-octanol with the aqueous buffer and vice versa by vigorous mixing for 24 hours, followed by separation of the two phases.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1).
-
Securely cap the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Express the result as LogP: LogP = log10(P)
-
Determination of Aqueous Solubility
Aqueous solubility is a crucial factor influencing drug dissolution and absorption. For poorly soluble compounds like many this compound analogues, accurate determination is critical.
Protocol: Kinetic Solubility Assay by Nephelometry
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Transfer a small, fixed volume of each DMSO solution to a corresponding well of a clear-bottom 96-well plate.
-
Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of typically 1-5%.
-
-
Precipitation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
Measure the turbidity (light scattering) of each well using a laser nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acidic or basic functional group and is vital for predicting the ionization state of a compound at physiological pH, which in turn affects its solubility, permeability, and target binding.
Protocol: Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound analogue in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) for poorly soluble compounds) to a known concentration.
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a precision burette.
-
-
Titration Procedure:
-
Incrementally add the titrant to the sample solution.
-
After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely identify the equivalence point(s).
-
In Vitro Antimalarial Activity Assay
The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting parasite growth. The SYBR Green I-based fluorescence assay is a widely used method for this purpose.
Protocol: SYBR Green I-based Assay
-
Parasite Culture:
-
Maintain a synchronous culture of Plasmodium falciparum (e.g., 3D7 or K1 strains) in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II and hypoxanthine).
-
-
Drug Plate Preparation:
-
In a 96-well microtiter plate, perform serial dilutions of the test compounds and standard antimalarial drugs (e.g., artemisinin, chloroquine) in the culture medium.
-
-
Assay Initiation:
-
Add the parasitized erythrocyte culture (typically at the ring stage with 0.5-1% parasitemia and 2% hematocrit) to each well of the drug plate.
-
Include parasite-free red blood cells as a negative control and parasitized red blood cells without any drug as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the activation of 1,2,4-trioxanes and a typical experimental workflow for their evaluation.
Heme-Mediated Activation of 1,2,4-Trioxanes
Caption: Heme-mediated activation pathway of this compound analogues.
Experimental Workflow for Physicochemical Profiling
Caption: A typical experimental workflow for physicochemical profiling.
Conclusion
The development of novel this compound analogues remains a critical strategy in the fight against malaria. A thorough understanding and systematic evaluation of their physicochemical properties are paramount for the successful identification and optimization of new drug candidates with improved efficacy, safety, and pharmacokinetic profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in this important area of research.
References
- 1. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Trioxanes as Potential Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to the 1,2,4-Trioxane Ring: A Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trioxane ring system is a critical pharmacophore, most notably found in the potent antimalarial drug artemisinin (B1665778) and its derivatives. Its unique endoperoxide bridge is essential for its biological activity, which has spurred significant interest in the development of synthetic methodologies to access this privileged scaffold for the discovery of new therapeutic agents. This document provides detailed application notes and protocols for several key synthetic routes to the this compound ring, aimed at professionals in the fields of medicinal chemistry and drug development.
Photooxygenation of Allylic and Homoallylic Alcohols
This method involves the ene reaction of singlet oxygen with an allylic or homoallylic alcohol to generate a hydroperoxy alcohol intermediate, which then undergoes an acid-catalyzed condensation with a carbonyl compound to form the this compound ring.
Application Notes
This two-step, one-pot procedure is a versatile and widely used method for the synthesis of a variety of substituted 1,2,4-trioxanes. The reaction is often carried out using a photosensitizer, such as methylene (B1212753) blue or tetraphenylporphyrin (B126558) (TPP), and a light source to generate singlet oxygen. The subsequent acid-catalyzed peroxyacetalization can be promoted by various Lewis or Brønsted acids. The choice of solvent can influence the diastereoselectivity of the photooxygenation step. Nonpolar solvents have been shown to favor the formation of the threo diastereomer of the hydroperoxy alcohol.
Quantitative Data Summary
| Allylic Alcohol Substrate | Carbonyl Compound | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 4-methyl-3-penten-2-ol (B1582873) | 2-Butanone (B6335102) | BF₃·OEt₂ | Diethyl ether | 77 | Not reported | [1] |
| 4-phenyl-pent-4-en-1-ol | Acetone | Not specified | Not specified | Good | Not reported | [2] |
| 4-phenyl-pent-4-en-1-ol | Cyclopentanone | Not specified | Not specified | Good | Not reported | [2] |
| 4-phenyl-pent-4-en-1-ol | Cyclohexanone | Not specified | Not specified | Good | Not reported | [2] |
Experimental Protocol: Synthesis of 3,3,5-trimethyl-6-(prop-1-en-2-yl)-1,2,4-trioxane
Materials:
-
4-methyl-3-penten-2-ol
-
2-Butanone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Brine solution
-
Water
-
Photo-reactor with a suitable lamp (e.g., high-pressure mercury lamp)
-
Photosensitizer (e.g., tetraphenylporphyrin, TPP)
-
Oxygen source
Procedure:
-
Photooxygenation: A solution of 4-methyl-3-penten-2-ol and a catalytic amount of TPP in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) is irradiated with a high-pressure mercury lamp while oxygen is bubbled through the solution. The reaction progress is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude hydroperoxy alcohol.
-
Peroxyacetalization: To a solution of the crude hydroperoxy alcohol (e.g., 1.0 g, 7.6 mmol) in 20 mL of diethyl ether, add an excess of 2-butanone (e.g., 5 g, 70 mmol) at room temperature.[1]
-
Add a catalytic amount of BF₃·OEt₂ (e.g., 0.2 mL) to the mixture.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Dilute the solution with 25 mL of diethyl ether.[1]
-
Wash the solution sequentially with brine and water.[1]
-
Dry the organic layer over anhydrous MgSO₄.[1]
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired this compound.[1]
Figure 1. Workflow for the synthesis of 1,2,4-trioxanes via photooxygenation.
Griesbaum Co-ozonolysis
The Griesbaum co-ozonolysis is a powerful method for the synthesis of tetrasubstituted 1,2,4-trioxolanes (ozonides) through the reaction of an O-methyl oxime and a carbonyl compound in the presence of ozone.[3] While this reaction directly produces 1,2,4-trioxolanes, the methodology is highly relevant as these ozonides are close structural analogs of 1,2,4-trioxanes and are themselves a class of potent antimalarial agents.
Application Notes
This reaction proceeds via the initial reaction of the O-methyl oxime with ozone to form a carbonyl oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition with the co-reactant carbonyl compound to yield the 1,2,4-trioxolane.[4] A key advantage of this method is the controlled formation of unsymmetrical ozonides, which is challenging to achieve via traditional ozonolysis of alkenes.[4] Optimized conditions often involve low temperatures to manage the reactivity of the intermediates.[4]
Quantitative Data Summary
| O-Methyl Oxime Substrate | Ketone Substrate | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Adamantanone O-methyl oxime | 4-tert-Butylcyclohexanone | CCl₄ | 0 | ~70 | Not reported | [5] |
| Bicyclo[2.2.1]heptan-2-one methyl oxime | Enantiopure ketone 2 | CH₂Cl₂ | -78 | 75 | >20:1 | [4] |
| Cyclohexanone O-methyl oxime | Adamantanone | n-Pentane | -75 | 85 | Not applicable | [3] |
Experimental Protocol: General Procedure for Griesbaum Co-ozonolysis
Materials:
-
O-methyl oxime
-
Ketone or aldehyde
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ozone generator
-
Dry ice/acetone bath
Procedure:
-
Dissolve the O-methyl oxime and the carbonyl compound in CH₂Cl₂ in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC.
-
Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-trioxolane.
Figure 2. Workflow for Griesbaum co-ozonolysis.
Asymmetric Desymmetrization of p-Peroxyquinols
This innovative approach utilizes a chiral Brønsted acid-catalyzed acetalization/oxa-Michael cascade reaction for the enantioselective synthesis of 1,2,4-trioxanes from prochiral p-peroxyquinols.[6]
Application Notes
This method provides a rapid and efficient route to enantioenriched trioxanes, which is highly valuable for structure-activity relationship studies. The reaction proceeds through a dynamic kinetic resolution of a peroxy-hemiacetal intermediate.[6] The choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity. This method is tolerant of a variety of aliphatic and aryl aldehydes.[6]
Quantitative Data Summary
| p-Peroxyquinol Substrate | Aldehyde Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| p-Peroxyquinol from p-cresol | Isobutyraldehyde | (S)-TRIP | Toluene (B28343) | 86 | 86 | [6] |
| p-Peroxyquinol from p-cresol | Isobutyraldehyde | Chiral Phosphoric Acid 6a | Toluene | 95 | 96 | [6] |
| p-Peroxyquinol from p-cresol | Paraformaldehyde | Chiral Phosphoric Acid 6a | Toluene | 81 | 94 | [6] |
| p-Peroxyquinol from 2,4-dimethylphenol | Isobutyraldehyde | Chiral Phosphoric Acid 6a | Toluene | 91 | 95 | [6] |
Experimental Protocol: Asymmetric Synthesis of a this compound from a p-Peroxyquinol
Materials:
-
p-Peroxyquinol (e.g., from p-cresol)
-
Aldehyde (e.g., isobutyraldehyde)
-
Chiral phosphoric acid catalyst (e.g., (S)-TRIP or a derivative)
-
Thiourea (B124793) co-catalyst (optional)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a vial charged with the p-peroxyquinol (0.1 mmol), add the chiral phosphoric acid catalyst (2-10 mol%) and thiourea co-catalyst (if used).[6]
-
Add toluene (0.4 mL) and the aldehyde (0.2 mmol).[6]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the required time (e.g., 12-48 hours). The reaction can be monitored by TLC or HPLC.[6]
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.[6]
Figure 3. Logical flow of asymmetric this compound synthesis.
Thiol-Olefin Co-Oxygenation (TOCO)
The Thiol-Olefin Co-Oxygenation (TOCO) reaction is a free-radical chain process that generates α-hydroxyperoxides from allylic alcohols, which can be subsequently condensed with ketones or aldehydes to form 1,2,4-trioxanes in a one-pot procedure.[7]
Application Notes
This methodology offers a convenient route to functionalized spiro-1,2,4-trioxanes. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a phenylthiyl radical addition to the olefin, followed by oxygen trapping and hydrogen abstraction.[7] The resulting α-hydroxyperoxide is then cyclized in situ under acidic conditions.[7]
Quantitative Data Summary
| Allylic Alcohol Substrate | Ketone Substrate | Initiator | Solvent | Yield (%) | Reference |
| 2-Methyl-2-propen-1-ol | Cyclopentanone | AIBN | Acetonitrile (B52724)/DCM | Good | [7] |
| 2-Methyl-2-propen-1-ol | Cyclohexanone | AIBN | Acetonitrile/DCM | Good | [7] |
| 2-Methyl-2-propen-1-ol | Acetone | AIBN | Acetonitrile/DCM | Good | [7] |
Experimental Protocol: Synthesis of a Spiro-1,2,4-trioxane via TOCO
Materials:
-
Allylic alcohol (e.g., 2-methyl-2-propen-1-ol)
-
Thiophenol
-
AIBN
-
Ketone (e.g., cyclopentanone)
-
p-Toluenesulfonic acid (PTSA)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Oxygen source
Procedure:
-
In a two-necked round-bottomed flask, dissolve the allylic alcohol and AIBN in acetonitrile.
-
Flush the flask with oxygen for several minutes at 0 °C and maintain a positive pressure of oxygen.
-
Add a solution of thiophenol in acetonitrile dropwise to the reaction mixture at 0 °C.
-
Continue stirring at 0 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to -10 °C and flush with nitrogen.
-
Add a solution of the ketone in dichloromethane, followed by a catalytic amount of PTSA.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
-
Work up the reaction by washing with an appropriate aqueous solution (e.g., saturated NaHCO₃).
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Figure 4. Experimental workflow for the TOCO-based synthesis of 1,2,4-trioxanes.
These detailed protocols and application notes provide a solid foundation for the synthesis of this compound ring-containing molecules. The choice of a particular synthetic route will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 4. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Tricyclic 1,2,4-Trioxanes via Ozonolysis of Vinyl Silanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-trioxane moiety is a critical pharmacophore, most notably found in the potent antimalarial drug artemisinin (B1665778) and its derivatives. The synthesis of these complex tricyclic structures is a significant challenge in medicinal chemistry and drug development. A key transformation in the synthesis of artemisinin and its analogues involves the ozonolysis of a vinyl silane (B1218182) precursor, which leads to an unstable peroxide intermediate that subsequently undergoes rearrangement to form the characteristic tricyclic this compound ring system.[1][2] This innovative approach provides a powerful tool for the construction of this important class of molecules.
These application notes provide a detailed overview and experimental protocols for the synthesis of tricyclic 1,2,4-trioxanes utilizing the ozonolysis of vinyl silanes. The information is intended to guide researchers in the application of this methodology for the development of novel therapeutic agents.
Key Advantages of the Ozonolysis of Vinyl Silanes Approach:
-
Convergent Synthesis: This method allows for the late-stage introduction of the peroxide functionality and the formation of the complex tricyclic system.
-
Stereochemical Control: The stereochemistry of the vinyl silane precursor can be translated to the final tricyclic product.
-
Access to Complex Scaffolds: This strategy has been successfully employed in the total synthesis of artemisinin, demonstrating its utility in constructing intricate molecular architectures.[1][2]
Reaction Principle
The core of this synthetic strategy is the reaction of a vinyl silane with ozone. Unlike the typical cleavage of a carbon-carbon double bond in ozonolysis, the presence of the silicon atom directs the reaction towards the formation of a peroxide intermediate. This intermediate is then proposed to undergo an acid-catalyzed or thermally induced rearrangement and cyclization cascade to yield the stable tricyclic this compound structure.
Data Presentation
The following table summarizes the reported yield for the synthesis of artemisinin from a vinyl silane precursor via ozonolysis. While extensive quantitative data on the substrate scope is limited in the literature, this key example demonstrates the feasibility of the approach.
| Precursor (Vinyl Silane) | Product (Tricyclic this compound) | Yield (%) | Reference |
| Vinyl Silane 51 | Artemisinin | 35 | [1][2] |
Experimental Protocols
This section provides a detailed experimental protocol for the ozonolysis of a vinyl silane precursor to a tricyclic this compound, based on the synthesis of artemisinin.
Materials and Equipment:
-
Vinyl silane precursor
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ozone generator
-
Oxygen (O₂) source
-
Gas dispersion tube (fritted glass)
-
Dry ice/acetone bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
Protocol: Ozonolysis of Vinyl Silane for Artemisinin Synthesis
-
Reaction Setup:
-
Dissolve the vinyl silane precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.01-0.05 M in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented to a fume hood.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution.
-
Bubble a stream of ozone-enriched oxygen through the solution via the gas dispersion tube.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible by TLC. A pale blue color in the solution can also indicate the presence of excess ozone.
-
-
Work-up and Rearrangement:
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of dry oxygen or argon for 10-15 minutes to remove excess ozone.
-
Allow the reaction mixture to slowly warm to room temperature. The rearrangement of the unstable peroxide intermediate to the tricyclic this compound is believed to occur during this warming phase. Some protocols may involve the addition of a mild acid to facilitate the cyclization, though this is not always explicitly stated in the context of the vinyl silane to artemisinin conversion.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired tricyclic this compound.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of tricyclic 1,2,4-trioxanes.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of 1,2,4-Trioxepanes via Photooxygenation of Homoallylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-trioxepanes, a class of compounds with potential applications in drug development, particularly as antimalarial agents.[1][2][3] The synthesis route is based on the photooxygenation of homoallylic alcohols, a versatile and efficient method for constructing the seven-membered trioxane (B8601419) ring system.[4][5][6][7]
Introduction
1,2,4-Trioxepanes are heterocyclic compounds containing a peroxide bridge, a structural motif associated with the antimalarial activity of natural products like artemisinin.[1] The synthesis of novel trioxepane derivatives is a key area of research in the development of new antimalarial drugs to combat resistant strains of Plasmodium falciparum.[3][8] The photooxygenation of homoallylic alcohols offers a regioselective route to γ-hydroxyhydroperoxides, which are key intermediates in the synthesis of 1,2,4-trioxepanes.[4][5] This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Reaction Principle
The synthesis of 1,2,4-trioxepanes from homoallylic alcohols proceeds in two main steps:
-
Photooxygenation: The homoallylic alcohol reacts with singlet oxygen (¹O₂), generated in situ by a photosensitizer (e.g., methylene (B1212753) blue) and visible light, to form a γ-hydroxyhydroperoxide. This reaction is a type of Schenck ene reaction.[4][9]
-
Cyclization: The intermediate γ-hydroxyhydroperoxide undergoes an acid-catalyzed condensation reaction with a ketone (e.g., acetone, cyclopentanone, cyclohexanone) to form the 1,2,4-trioxepane ring.[5][6]
Data Presentation
The following tables summarize the yields of the two key steps in the synthesis of 1,2,4-trioxepanes starting from various substituted homoallylic alcohols.
Table 1: Yields of γ-Hydroxyhydroperoxides from Photooxygenation of Homoallylic Alcohols [4][5]
| Entry | Homoallylic Alcohol (Substituent Ar) | Product (γ-Hydroxyhydroperoxide) | Yield (%) |
| 1 | Phenyl | 5a | 72 |
| 2 | 4-Methylphenyl | 5b | 65 |
| 3 | 4-Methoxyphenyl | 5c | 61 |
| 4 | 4-Chlorophenyl | 5d | 57 |
Table 2: Overall Yields of 1,2,4-Trioxepanes from Homoallylic Alcohols [6]
| Entry | Homoallylic Alcohol (Substituent Ar) | Ketone | Product (1,2,4-Trioxepane) | Overall Yield (%) |
| 1 | Phenyl | Acetone | 8a | 51 |
| 2 | 4-Methylphenyl | Acetone | 8b | 48 |
| 3 | 4-Methoxyphenyl | Acetone | 8c | 45 |
| 4 | 4-Chlorophenyl | Acetone | 8d | 42 |
| 5 | Phenyl | Cyclopentanone | 9a | 47 |
| 6 | 4-Methylphenyl | Cyclopentanone | 9b | 43 |
| 7 | 4-Methoxyphenyl | Cyclopentanone | 9c | 40 |
| 8 | 4-Chlorophenyl | Cyclopentanone | 9d | 38 |
| 9 | Phenyl | Cyclohexanone | 10a | 49 |
| 10 | 4-Methylphenyl | Cyclohexanone | 10b | 46 |
| 11 | 4-Methoxyphenyl | Cyclohexanone | 10c | 43 |
| 12 | 4-Chlorophenyl | Cyclohexanone | 10d | 35 |
Experimental Protocols
1. General Procedure for the Preparation of γ-Hydroxyhydroperoxides (e.g., 3-Hydroperoxy-4-phenyl-pent-4-en-1-ol) [6]
-
A solution of the homoallylic alcohol (e.g., 4-phenyl-pent-4-en-1-ol, 2.5 g) and methylene blue (75 mg) in acetonitrile (B52724) (250 mL) is prepared in a Pyrex flask.
-
The solution is irradiated with a 200 W tungsten lamp while a slow stream of oxygen is bubbled through the reaction mixture.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford the pure γ-hydroxyhydroperoxide.
2. General Procedure for the Synthesis of 1,2,4-Trioxepanes [6]
-
To a solution of the γ-hydroxyhydroperoxide (1.0 mmol) in the respective ketone (e.g., acetone, 10 mL), a catalytic amount of an acid (e.g., a few crystals of p-toluenesulfonic acid or a few drops of concentrated HCl) is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
After the disappearance of the starting material, the reaction mixture is neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 1,2,4-trioxepane.
Mandatory Visualizations
Caption: Reaction mechanism for 1,2,4-trioxepane synthesis.
Caption: Experimental workflow for 1,2,4-trioxepane synthesis.
References
- 1. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active 1,2,4-trioxepanes: synthesis and antimalarial activity of a series of 7-arylvinyl-1,2,4-trioxepanes against multidrug-resistant Plasmodium yoelii in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,4-trioxepanes and 1,2,4-trioxocanes via photooxygenation of homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photooxygenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Brønsted Acid-Catalyzed Enantioselective Synthesis of 1,2,4-Trioxanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-trioxane heterocycle is a critical pharmacophore found in potent therapeutic agents, most notably the life-saving antimalarial drug artemisinin (B1665778) and its derivatives.[1][2] Beyond their application in combating malaria, synthetic 1,2,4-trioxanes have demonstrated significant potential as anticancer and antibacterial agents.[1][3] The stereochemistry of these molecules can play a crucial role in their biological activity, making the development of enantioselective synthetic methods a key objective in medicinal chemistry and drug development.[3]
This document provides detailed protocols for the enantioselective synthesis of 1,2,4-trioxanes through a Brønsted acid-catalyzed desymmetrization of p-peroxyquinols. This methodology, employing a chiral phosphoric acid catalyst, proceeds via an acetalization/oxa-Michael cascade to afford highly enantioenriched trioxane (B8601419) products in good to excellent yields.[1][4]
Reaction Principle and Logical Workflow
The enantioselective synthesis of 1,2,4-trioxanes is achieved through a cascade reaction initiated by the chiral Brønsted acid-catalyzed reaction between a p-peroxyquinol and an aldehyde. The proposed mechanism involves a dynamic kinetic resolution of a peroxy-hemiacetal intermediate, leading to the formation of the desired this compound product with high stereoselectivity.[1][3][4]
Caption: General experimental workflow for the synthesis of 1,2,4-trioxanes.
Proposed Catalytic Cycle
The reaction is believed to proceed through a carefully controlled cascade of events orchestrated by the chiral Brønsted acid catalyst. The catalyst activates the aldehyde, facilitating a reversible hemiacetalization with the peroxyquinol. This is followed by an intramolecular oxa-Michael addition, which is the stereodetermining step, to form the trioxane ring.
Caption: Proposed mechanism for the Brønsted acid-catalyzed synthesis.
Experimental Protocols
The following are generalized protocols based on the successful synthesis of 1,2,4-trioxanes via a Brønsted acid-catalyzed desymmetrization of p-peroxyquinols.
Materials and Reagents
-
p-Peroxyquinol substrate
-
Aldehyde
-
Chiral Brønsted acid catalyst (e.g., (R)-TRIP or a derivative of 1,1'-spirobiindane-7,7'-diol phosphoric acid)
-
Thiourea (B124793) co-catalyst (optional, can improve reactivity at lower catalyst loadings)[1]
-
4 Å Molecular Sieves
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE))
-
Standard reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel)
General Procedure for the Enantioselective Synthesis of 1,2,4-Trioxanes
-
To an oven-dried vial equipped with a magnetic stir bar, add the p-peroxyquinol (0.1 mmol, 1.0 equiv.), 4 Å molecular sieves, the chiral Brønsted acid catalyst (5-10 mol%), and thiourea co-catalyst (5-10 mol%, if used).
-
The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous 1,2-dichloroethane (DCE, to make a 0.25 M solution) is added, followed by the aldehyde (1.2-1.5 equiv.).
-
The reaction mixture is stirred at 50 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the pure this compound product.
-
The enantiomeric excess of the product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Data Presentation
The following tables summarize the quantitative data obtained for the synthesis of various 1,2,4-trioxanes using a chiral bis(2,4,6-triisopropylphenyl)spirobiindane phosphoric acid catalyst.[1]
Table 1: Aldehyde Substrate Scope
Reactions were performed on a 0.1 mmol scale in a 0.25 M solution. Yields are for isolated, analytically pure material. Enantiomeric excess was determined by HPLC on a chiral stationary phase.[1]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Isovaleraldehyde | 89 | 97 |
| 2 | Cyclohexanecarboxaldehyde | 95 | 98.5 |
| 3 | Pivalaldehyde | 86 | 98 |
| 4 | 3-Chloropropionaldehyde | 88 | 97 |
| 5 | Benzaldehyde | 66 | 95.5 |
| 6 | 4-Methoxybenzaldehyde | 71 | 96 |
| 7 | 4-Bromobenzaldehyde | 45 | 95.5 |
Table 2: Peroxyquinol Substrate Scope
| Entry | Peroxyquinol Substituent (R) | Yield (%) | ee (%) |
| 1 | Methyl | 89 | 97 |
| 2 | Ethyl | 85 | 96 |
| 3 | Isopropyl | 91 | 98 |
| 4 | tert-Butyl | 78 | 99 |
| 5 | Phenyl | 75 | 95 |
Applications and Further Developments
The synthesized 1,2,4-trioxanes have shown promising in vitro cytotoxicity against various cancer cell lines, including bone and lung cancer, with IC₅₀ values in the low micromolar range.[1][3] This highlights their potential as anticancer agents. The versatile synthetic handles on the trioxane products allow for further derivatization to explore structure-activity relationships and develop new therapeutic leads.[1][5] This catalytic method provides an efficient and highly enantioselective route to these valuable compounds, paving the way for the discovery of new antimalarial and anticancer drugs.[1][5]
References
- 1. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An asymmetric synthesis of this compound anticancer agents via desymmetrization of peroxyquinols through a Brønsted acid catalysis cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1,2,4-Trioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-trioxane derivatives, a critical pharmacophore in various therapeutic agents, most notably the antimalarial drug artemisinin (B1665778) and its analogues. The following sections outline key synthetic strategies, present quantitative data for reaction optimization, and offer step-by-step experimental procedures.
Introduction
The this compound ring system is a crucial structural motif in medicinal chemistry, renowned for its endoperoxide bridge which is essential for the biological activity of numerous compounds. Artemisinin, a natural product isolated from Artemisia annua, and its semi-synthetic derivatives are cornerstone treatments for malaria. The therapeutic potential of synthetic 1,2,4-trioxanes extends to anticancer and antibacterial applications, driving significant research into novel and efficient synthetic methodologies. This document details three prominent methods for the synthesis of this compound derivatives: photooxygenation of allylic alcohols followed by peroxyacetalization, asymmetric synthesis via Brønsted acid-catalyzed desymmetrization, and the related Griesbaum co-ozonolysis for the synthesis of 1,2,4-trioxolanes.
Synthetic Strategies and Key Signaling Pathways
Several synthetic routes have been developed to construct the this compound ring. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. Below are diagrams illustrating the logical flow of the key synthetic pathways described in this document.
Caption: Overview of major synthetic routes to this compound and related 1,2,4-trioxolane derivatives.
Data Presentation: A Comparative Summary of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of this compound derivatives using the methods detailed in the experimental protocols section.
Table 1: Photooxygenation of Homoallylic Alcohols and Subsequent Peroxyacetalization
This table presents the yields for the two-step synthesis of 1,2,4-trioxepanes and 1,2,4-trioxocanes, which are seven- and eight-membered ring analogues of 1,2,4-trioxanes. The first step is the photooxygenation to form a hydroxyhydroperoxide intermediate.
| Entry | Homoallylic Alcohol Substrate | Reaction Time (h) | Intermediate Yield (%) | Carbonyl Reactant | Final Product Yield (%) |
| 1 | 4-phenyl-pent-4-en-1-ol | 3 | 72 | Acetone | 55 |
| 2 | 4-(4-chlorophenyl)-pent-4-en-1-ol | 3 | 57 | Cyclopentanone | 41 |
| 3 | 4-(4-biphenyl)-pent-4-en-1-ol | 3 | 62 | Cyclohexanone | 48 |
| 4 | 4-(1-naphthyl)-pent-4-en-1-ol | 27 | 68 | - | - |
Data compiled from studies on the synthesis of 1,2,4-trioxepanes and trioxocanes via photooxygenation of homoallylic alcohols.[1][2]
Table 2: Asymmetric Synthesis of 1,2,4-Trioxanes via Brønsted Acid Catalysis
This table showcases the substrate scope and efficiency of the desymmetrization of p-peroxyquinols using a chiral Brønsted acid catalyst.[3][4][5][6]
| Entry | p-Peroxyquinol Substrate | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2a | Isobutyraldehyde | 10 | 24 | 93 | 96 |
| 2 | 2a | Paraformaldehyde | 10 | 24 | 85 | 95 |
| 3 | 2a | 3-Bromopropionaldehyde | 10 | 48 | 88 | 97 |
| 4 | 2a | Benzaldehyde | 10 | 72 | 75 | 94 |
| 5 | 2b | Isobutyraldehyde | 10 | 48 | 85 | 96 |
| 6 | 2c | Isobutyraldehyde | 10 | 48 | 82 | 95 |
Conditions: Reactions performed on a 0.1 mmol scale in a 0.25 M solution at 50 °C. Yields are of isolated, analytically pure material. Enantiomeric excess (ee) determined by HPLC.[3]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Synthesis of 1,2,4-Trioxanes via Photooxygenation of an Allylic Alcohol and Peroxyacetalization
This protocol describes a general two-step procedure for the synthesis of 1,2,4-trioxanes from allylic alcohols. The first step is the photosensitized ene reaction with singlet oxygen to form a β-hydroperoxy alcohol. The second step is the acid-catalyzed condensation with a carbonyl compound.
Step 1: Photooxygenation of the Allylic Alcohol
Caption: Experimental workflow for the synthesis of β-hydroperoxy alcohols.
Materials:
-
Allylic alcohol (e.g., 4-methyl-3-penten-2-ol)
-
Photosensitizer (e.g., Tetraphenylporphyrin (TPP) or Methylene Blue)
-
Solvent (e.g., Dichloromethane or Carbon Tetrachloride)
-
Oxygen source
-
High-pressure sodium lamp
-
Reaction vessel with gas inlet and cooling capabilities
Procedure:
-
Dissolve the allylic alcohol and a catalytic amount of the photosensitizer in the chosen solvent in a reaction vessel.
-
Cool the solution to 0-10 °C using an ice bath.
-
Irradiate the solution with a high-pressure sodium lamp while continuously bubbling a stream of oxygen through the mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, stop the irradiation and oxygen flow.
-
Remove the solvent under reduced pressure to yield the crude β-hydroperoxy alcohol, which can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Peroxyacetalization
Caption: Experimental workflow for the formation of the this compound ring.
Materials:
-
Crude β-hydroperoxy alcohol from Step 1
-
Aldehyde or ketone
-
Acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), p-Toluenesulfonic acid (PTSA))
-
Solvent (e.g., Diethyl ether)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the crude β-hydroperoxy alcohol and an excess of the desired aldehyde or ketone in a suitable solvent such as diethyl ether.
-
Add a catalytic amount of the acid catalyst to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.[7][8][9]
Protocol 2: Asymmetric Synthesis of 1,2,4-Trioxanes via Brønsted Acid-Catalyzed Desymmetrization of p-Peroxyquinols
This protocol details the enantioselective synthesis of 1,2,4-trioxanes from p-peroxyquinols and aldehydes using a chiral Brønsted acid catalyst.[3][4][5][6][10]
Caption: Experimental workflow for the asymmetric synthesis of 1,2,4-trioxanes.
Materials:
-
p-Peroxyquinol substrate
-
Aldehyde substrate
-
Chiral Brønsted acid catalyst (e.g., (R)-TRIP or its derivatives)
-
Solvent (e.g., Toluene)
-
Anhydrous conditions
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the p-peroxyquinol (1.0 equiv), the aldehyde (1.25 equiv), and the chiral Brønsted acid catalyst (e.g., 10 mol%).
-
Add the appropriate volume of dry solvent to achieve the desired concentration (e.g., 0.25 M).
-
Stir the reaction mixture at the optimized temperature (e.g., 50 °C) for the specified time (typically 24-72 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[3]
Protocol 3: Synthesis of 1,2,4-Trioxolanes (Ozonides) via Griesbaum Co-ozonolysis
This protocol describes the synthesis of 1,2,4-trioxolanes, which are structurally related to 1,2,4-trioxanes, through the Griesbaum co-ozonolysis of an O-methyl oxime and a carbonyl compound.[3][4][7][10][11]
Caption: Experimental workflow for the synthesis of 1,2,4-trioxolanes.
Materials:
-
O-methyl oxime
-
Aldehyde or ketone
-
Solvent (e.g., Hexanes, Carbon tetrachloride)
-
Ozone generator
-
Oxygen or nitrogen source
-
Dry ice/acetone bath
Procedure:
-
Dissolve the O-methyl oxime and the carbonyl compound (typically in excess) in a suitable non-polar solvent in a reaction vessel equipped with a gas inlet tube and a low-temperature thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Pass a stream of ozone-containing oxygen through the solution. The reaction is often indicated by a color change, and the endpoint can be determined when the solution turns blue due to the presence of excess ozone.
-
Once the reaction is complete, switch the gas flow to pure oxygen or nitrogen to purge the excess ozone from the solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,2,4-trioxolane.[4]
Conclusion
The synthesis of this compound derivatives is a dynamic field of research with significant implications for drug discovery. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of these important molecules. The choice of synthetic route will be guided by the specific target molecule, desired stereochemistry, and available starting materials. The provided quantitative data serves as a valuable resource for reaction optimization and substrate scope exploration. Further investigation and development of these and other novel synthetic methods will continue to advance the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,4-trioxepanes and 1,2,4-trioxocanes via photooxygenation of homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Griesbaum Coozonolysis [organic-chemistry.org]
- 4. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An asymmetric synthesis of this compound anticancer agents via desymmetrization of peroxyquinols through a Brønsted acid catalysis cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 11. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
Application of 1,2,4-Trioxanes in Antimalarial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents. The 1,2,4-trioxane ring system, the key pharmacophoric moiety in artemisinin (B1665778) and its derivatives, represents a crucial class of endoperoxide-based antimalarials.[1][2][3] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel this compound-based antimalarial drugs.
Mechanism of Action of 1,2,4-Trioxanes
The antimalarial activity of 1,2,4-trioxanes is contingent upon the reductive activation of the endoperoxide bridge by intraparasitic ferrous iron (Fe²⁺), which is predominantly derived from the digestion of host cell hemoglobin in the parasite's food vacuole.[4] This interaction initiates a cascade of reactions, leading to the generation of highly reactive carbon-centered radicals. These radicals are believed to be the primary cytotoxic species, causing parasite death through the alkylation of essential biomolecules such as heme and parasite proteins, disruption of parasite morphology, and induction of oxidative stress.[5]
Structure-Activity Relationship (SAR) and Data Presentation
The antimalarial potency of this compound derivatives is highly dependent on their structural features. Modifications at various positions of the trioxane scaffold can significantly influence their efficacy, stability, and pharmacokinetic properties. The following tables summarize the in vitro antimalarial activity of representative this compound derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (RKL9) strains of P. falciparum.
| Compound ID | Substituent Group (R) | IC₅₀ (µM) vs. 3D7 Strain | IC₅₀ (µM) vs. RKL9 Strain | Reference |
| Aryl Series | ||||
| 1a | 4-Chlorophenyl | 1.24 | 1.24 | [6] |
| 1b | 4-Fluorophenyl | 2.35 | 2.12 | [6] |
| 1c | 4-Bromophenyl | 1.88 | 1.95 | [6] |
| Heteroaryl Series | ||||
| 2a | 2-Thienyl | 1.06 | 1.17 | [6] |
| 2b | 2-Furyl | 3.15 | 2.89 | [6] |
| Tricyclic Analogues | ||||
| 3a | - | 0.0257 | - | [7] |
| 3b | - | 0.0196 | - | [7] |
| Reference Drugs | ||||
| Artemisinin | - | 0.0112 | - | [8] |
| Chloroquine | - | 0.0163 | - | [8] |
Experimental Protocols
A systematic evaluation of novel this compound derivatives involves a series of in vitro and in vivo assays to determine their efficacy, selectivity, and safety.
References
- 1. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,2,4-Trioxanes as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer potential of 1,2,4-trioxanes, a class of compounds that includes the well-known antimalarial drug artemisinin (B1665778) and its derivatives. The key pharmacophore, the 1,2,4-trioxane ring, is crucial for their biological activity, which is primarily mediated through the generation of reactive oxygen species (ROS) upon interaction with intracellular iron.[1] This document outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Data Presentation: In Vitro Cytotoxicity of 1,2,4-Trioxanes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,4-trioxanes against a range of human cancer cell lines, demonstrating their potent anticancer activity. Dihydroartemisinin (B1670584) (DHA) and Artesunate (ART) are among the most studied derivatives.[1][2]
| Compound | Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference(s) |
| Artemisinin | Breast Cancer | MCF-7 | 24 | 396.6 | [3] |
| Breast Cancer | MDA-MB-231 | 24 | 336.63 | [3] | |
| Lung Cancer | A549 | Not Specified | 28.8 (µg/mL) | [3] | |
| Lung Cancer | H1299 | Not Specified | 27.2 (µg/mL) | [3] | |
| Dihydroartemisinin (DHA) | Breast Cancer | MCF-7 | 24 | 129.1 | [1][3] |
| Breast Cancer | MDA-MB-231 | 24 | 62.95 | [1][3] | |
| Lung Cancer | A549 | Not Specified | >100 | [1] | |
| Lung Cancer | NCI-H1975 | 48 | 7.08 | [1][3] | |
| Lung Cancer | PC9 | 48 | 19.68 | [3] | |
| Liver Cancer | Hep3B | 24 | 29.4 | [3] | |
| Liver Cancer | Huh7 | 24 | 32.1 | [3] | |
| Liver Cancer | PLC/PRF/5 | 24 | 22.4 | [3] | |
| Liver Cancer | HepG2 | 24 | 40.2 | [3] | |
| Artesunate (ART) | Breast Cancer | MCF-7 | 24 | 83.28 | [1][3] |
| Breast Cancer | 4T1 | 24 | 52.41 | [3] | |
| Lung Cancer | A549 | Not Specified | 47.7 | [1] | |
| Colon Cancer | HCT116 | 48 | 2-4 (µg/mL) | [4] | |
| Artemisinin-Naphthalene Hybrid | Lung Cancer | H1299 | Not Specified | 0.09 | [3] |
| Lung Cancer | A549 | Not Specified | 0.44 | [3] |
Experimental Workflow
A typical workflow for the in vitro evaluation of 1,2,4-trioxanes as anticancer agents is depicted below. This workflow starts with a primary cytotoxicity screening, followed by more detailed mechanistic studies to elucidate the mode of action.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of 1,2,4-trioxanes on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound compound (e.g., Dihydroartemisinin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO only) and a blank control (medium only, no cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 1-2 x 10⁵ cells per well in 6-well plates and treat with the desired concentrations of the this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[5]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with different concentrations of the this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at 4°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes. Add PI to a final concentration of 50 µg/mL and incubate for 30 minutes at 4°C in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cancer cell line of interest
-
This compound compound (e.g., Artesunate)
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the this compound compound for the desired time period.
-
Probe Loading: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 5: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).[6]
Signaling Pathways Modulated by 1,2,4-Trioxanes
ROS-Mediated Apoptosis
A primary mechanism of action for 1,2,4-trioxanes is the induction of apoptosis through the generation of ROS. This process typically involves the intrinsic mitochondrial pathway.
Cell Cycle Arrest
1,2,4-trioxanes can induce cell cycle arrest, often at the G1/S or G2/M transition, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[7][8]
Inhibition of Angiogenesis
1,2,4-trioxanes have been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This is partly achieved by downregulating key signaling pathways in endothelial cells.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 6. yorku.ca [yorku.ca]
- 7. Growth inhibitory effects of dihydroartemisinin on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing 1,2,4-Trioxane-Based Hybrid Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-trioxane scaffold is the key pharmacophoric element responsible for the potent biological activity of artemisinin (B1665778) and its derivatives, the cornerstone of modern antimalarial therapies.[1][2][3] The endoperoxide bridge within this heterocyclic system is crucial for its mechanism of action, which is believed to involve the generation of reactive oxygen species (ROS) upon activation by heme iron in the malaria parasite.[4] To address the emergence of drug resistance and to broaden the therapeutic applications of this privileged scaffold, researchers have increasingly focused on the design and synthesis of this compound-based hybrid molecules.[5] This strategy involves covalently linking the trioxane (B8601419) moiety to other pharmacophores to create a single molecule with potentially synergistic or multi-target activities. These hybrid molecules have shown promise not only as next-generation antimalarials but also as potent anticancer and antimicrobial agents.[6][7]
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of this compound-based hybrid molecules, intended to guide researchers in this dynamic field of drug discovery.
Design Principles for this compound Hybrids
The design of this compound hybrids is a molecular manipulation approach aimed at developing novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.[6] The core principle is to combine the potent cytotoxic effects of the this compound ring with the biological activity of another molecular entity. This can lead to synergistic effects, overcome resistance mechanisms, or target specific cellular pathways.
Key considerations in the design of these hybrid molecules include:
-
Choice of Partner Pharmacophore: The selection of the molecule to be hybridized with the this compound core is critical. Common partners include:
-
Quinolines: To leverage their ability to accumulate in the parasite's food vacuole and inhibit hemozoin formation.[8]
-
Chalcones: Known for their diverse biological activities, including anticancer and antimicrobial properties.
-
Ferrocene: An organometallic moiety that can enhance cytotoxicity and overcome multidrug resistance.[7][9]
-
Steroids: To potentially target specific receptors or pathways in cancer cells.
-
-
Linker Strategy: The nature of the linker connecting the two pharmacophores can significantly influence the hybrid's stability, solubility, and biological activity. Ester, ether, and amide linkages are commonly employed.
-
Physicochemical Properties: It is essential to consider the overall drug-like properties of the hybrid molecule, including its molecular weight, lipophilicity (logP), and polar surface area, to ensure favorable pharmacokinetics. In silico tools for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are often used in the design phase.[10]
Data Presentation: Biological Activities of this compound Hybrids
The following tables summarize the in vitro biological activities of representative this compound-based hybrid molecules against various pathogens and cancer cell lines.
Table 1: Antimalarial Activity of this compound Hybrids against Plasmodium falciparum
| Compound Type | Specific Hybrid Example | P. falciparum Strain | IC50 (µM) | Reference |
| Trioxane-Ferrocene Hybrid | Hybrid 9 | - | - | [7] |
| Aryl Series Trioxane Derivative | - | 3D7 (sensitive) | 1.24 | [11] |
| Aryl Series Trioxane Derivative | - | RKL9 (resistant) | 1.24 | [11] |
| Heteroaryl Series Trioxane Derivative | - | 3D7 (sensitive) | 1.06 | [11] |
| Heteroaryl Series Trioxane Derivative | - | RKL9 (resistant) | 1.17 | [11] |
| 4-Hydroxyphenyl Substituted Trioxane | - | Sensitive Strain | 0.391 µg/mL | [10] |
| 4-Hydroxyphenyl Substituted Trioxane | - | Resistant Strain | 0.837 µg/mL | [10] |
| Trioxaquine | cis-15 (DU1302 c) | Sensitive & Resistant Strains | 0.005 - 0.019 | [12][13] |
Table 2: Anticancer Activity of this compound Hybrids
| Compound Type | Specific Hybrid Example | Cancer Cell Line | IC50 (µM) | Reference |
| Trioxane-Ferrocene-Egonol Hybrid | Hybrid 7 | CCRF-CEM | 0.07 | [9] |
| Trioxane-Ferrocene Hybrid | Hybrid 9 | CCRF-CEM | 0.25 | [9] |
| Trioxane-Ferrocene Hybrid | Hybrid 9 | CEM/ADR5000 (multidrug-resistant) | 0.57 | [7][9] |
| Artesunic Acid-Egonol Hybrid | Hybrid 11 | CCRF-CEM | 0.18 | [9] |
| Arylvinyl-1,2,4-Trioxane | Peroxide 7 | A549 (Lung) | < 1 | |
| Arylvinyl-1,2,4-Trioxane | Peroxide 8 | A549 (Lung) | < 1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based hybrid molecules.
Protocol 1: General Synthesis of a this compound-Chalcone Hybrid
This protocol outlines a representative synthesis of a this compound-chalcone hybrid, which can be adapted for various substituted chalcones.
Workflow for Synthesis of a this compound-Chalcone Hybrid
Caption: General workflow for the synthesis of a this compound-chalcone hybrid molecule.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Dihydroartemisinin (DHA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of the Chalcone Intermediate: a. Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask. b. Add an aqueous solution of NaOH (40%, 2 mL) dropwise while stirring at room temperature. c. Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Filter the precipitated solid, wash with water, and dry to obtain the crude chalcone. f. Purify the crude product by recrystallization from ethanol.
-
Synthesis of the this compound-Chalcone Hybrid: a. To a solution of the synthesized chalcone (1 mmol) and dihydroartemisinin (1 mmol) in dry DCM (20 mL), add DMAP (0.2 mmol). b. Add DCC or EDC (1.2 mmol) to the mixture and stir at room temperature. c. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours. d. Filter the reaction mixture to remove the urea (B33335) byproduct. e. Wash the filtrate with saturated NaHCO3 solution and then with brine. f. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification and Characterization: a. Purify the crude hybrid molecule by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). b. Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
Protocol 2: In Vitro Antimalarial Activity Assay (Schizont Maturation Inhibition Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of the synthesized hybrid molecules against Plasmodium falciparum.[10][14]
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human O+ red blood cells (RBCs)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, and AlbuMAX II
-
96-well microtiter plates
-
Giemsa stain
-
Microscope
Procedure:
-
Preparation of Parasite Culture: a. Synchronize the P. falciparum culture to the ring stage. b. Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete RPMI-1640 medium.
-
Drug Dilution and Plate Setup: a. Prepare serial dilutions of the test compounds in DMSO and then in the culture medium. The final DMSO concentration should be less than 0.1%. b. Add 100 µL of the parasite suspension to each well of a 96-well plate. c. Add 10 µL of the diluted test compounds to the respective wells. Include positive (e.g., chloroquine (B1663885) or artemisinin) and negative (vehicle) controls.
-
Incubation: a. Incubate the plates for 24-48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Parasite Growth Assessment: a. After incubation, prepare thin blood smears from each well. b. Stain the smears with Giemsa stain. c. Count the number of schizonts per 200 asexual parasites under a microscope. d. Calculate the percentage of schizont maturation inhibition compared to the negative control.
-
Data Analysis: a. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][6]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control. c. Incubate the plate for another 48-72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound hybrids is often attributed to their ability to generate ROS, leading to oxidative stress and subsequent cell death. In the context of malaria, this process is initiated by the interaction with heme, while in cancer cells, the higher intracellular iron levels can also trigger this effect.
Antimalarial Mechanism of Action
The primary mode of action of this compound-based antimalarials is the activation of the endoperoxide bridge by ferrous iron (Fe2+), which is abundant in the form of heme within the malaria parasite's digestive vacuole. This leads to the formation of carbon-centered radicals that induce oxidative stress, alkylate essential biomolecules, and inhibit hemozoin formation, ultimately killing the parasite.[4][15]
Proposed Antimalarial Signaling Pathway
Caption: Proposed mechanism of antimalarial action for this compound hybrids.
Anticancer Mechanism of Action
In cancer cells, which often have higher levels of intracellular iron compared to normal cells, this compound hybrids can also be activated to produce ROS. This leads to a cascade of events including lipid peroxidation, DNA damage, and the induction of apoptosis. Some hybrids may also have additional mechanisms of action, such as inhibiting specific signaling pathways involved in cell proliferation and survival.[12]
Generalized Anticancer Signaling Pathway
Caption: Generalized mechanism of anticancer action for this compound hybrids.
Conclusion
The design of this compound-based hybrid molecules represents a promising strategy in the development of novel therapeutics. By combining the potent endoperoxide core with other pharmacologically active moieties, it is possible to create multifunctional drug candidates with enhanced efficacy and the potential to overcome drug resistance. The protocols and data presented in this document provide a framework for researchers to design, synthesize, and evaluate new generations of this compound hybrids for a range of therapeutic applications. Careful consideration of the design principles, coupled with rigorous biological evaluation, will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. Identification and Mechanistic Evaluation of Hemozoin-Inhibiting Triarylimidazoles Active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Synthesis and antimalarial activity of trioxaquine derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Screening of 1,2,4-Trioxane Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro screening of 1,2,4-trioxane derivatives against Plasmodium falciparum, the deadliest species of malaria parasite. The following sections outline the necessary materials, step-by-step procedures for common assays, and data interpretation guidelines to assess the antimalarial efficacy of these compounds.
Introduction to 1,2,4-Trioxanes and In Vitro Screening
The this compound ring is the key pharmacophoric moiety responsible for the antimalarial activity of artemisinin (B1665778) and its derivatives, which are frontline drugs for treating malaria.[1][2][3][4][5][6] The mechanism of action is believed to involve the cleavage of the endoperoxide bridge in the presence of ferrous iron from heme, a product of hemoglobin digestion by the parasite.[7][8] This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lipids, leading to parasite death.
In vitro screening is the first step in evaluating the potential of new this compound analogues. These assays are crucial for determining the 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth. This value is a key indicator of a compound's potency. Several robust and high-throughput screening methods are available, including the SYBR Green I-based fluorescence assay, the parasite lactate (B86563) dehydrogenase (pLDH) assay, and the histidine-rich protein II (HRP2)-based ELISA.
General Laboratory Requirements
Parasite Culture: Continuous culture of asexual erythrocytic stages of P. falciparum is fundamental for these assays.[9] Standard laboratory strains (e.g., 3D7, W2, D6, RKL9) are maintained in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum or Albumax I, and incubated at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[10][11][12][13] Cultures should be synchronized, typically to the ring stage, for consistent and reproducible results.[11]
Compound Preparation: Test compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations for the assay.
Experimental Protocols
SYBR Green I-Based Fluorescence Assay
This is a widely used, simple, and cost-effective high-throughput screening method that measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.[14][15] SYBR Green I is a fluorescent dye that intercalates with DNA, and the resulting fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.[16]
Materials:
-
Synchronized P. falciparum culture (ring stage) at a desired parasitemia and hematocrit.
-
Complete culture medium (RPMI 1640 with supplements).
-
96-well or 384-well black, sterile microplates.
-
Test compounds and control antimalarials (e.g., artemisinin, chloroquine).
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I nucleic acid stain.
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
Protocol:
-
Prepare serial dilutions of the test compounds in complete culture medium in the microplate.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72-96 hours under standard culture conditions.[11]
-
After incubation, freeze the plate at -80°C overnight to lyse the red blood cells.[11]
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least one hour.[11]
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is essential for the parasite's anaerobic glycolysis.[17][18][19] The activity of pLDH is proportional to the number of viable parasites.
Materials:
-
Synchronized P. falciparum culture.
-
Complete culture medium.
-
96-well sterile microplates.
-
Test compounds and control antimalarials.
-
pLDH assay reagents: Malstat reagent, NBT/PES solution.
-
Spectrophotometer (plate reader) at 650 nm.
Protocol:
-
Prepare serial dilutions of the test compounds in the microplate.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by freeze-thaw cycles.
-
Add the pLDH assay reagents to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm.
-
Calculate the IC50 values as described for the SYBR Green I assay.
Histidine-Rich Protein II (HRP2)-Based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.[20][21] This method is highly sensitive and reproducible.[20]
Materials:
-
Synchronized P. falciparum culture.
-
Complete culture medium.
-
96-well sterile microplates.
-
Test compounds and control antimalarials.
-
HRP2 ELISA kit (commercial kits are available) or individual reagents (capture and detection antibodies, substrate).[21][22]
-
Plate washer and ELISA plate reader.
Protocol:
-
Prepare serial dilutions of the test compounds in the microplate.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions.[12]
-
After incubation, lyse the cells by freeze-thaw cycles.
-
Transfer the lysate to an ELISA plate pre-coated with a capture antibody against HRP2.
-
Incubate for 1 hour at room temperature.[21]
-
Wash the plate and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate and stop the reaction after a suitable incubation period.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values.
Data Presentation
The antimalarial activity of this compound derivatives is typically reported as the 50% inhibitory concentration (IC50). The following table summarizes representative IC50 values for some this compound compounds against different strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Aryl series derivative | 3D7 (sensitive) | 1.24 | [1] |
| Aryl series derivative | RKL9 (resistant) | 1.24 | [1] |
| Heteroaryl series derivative | 3D7 (sensitive) | 1.06 | [1] |
| Heteroaryl series derivative | RKL9 (resistant) | 1.17 | [1] |
Visualizations
Experimental Workflow for In Vitro Antimalarial Screening
Caption: General workflow for in vitro antimalarial screening of 1,2,4-trioxanes.
Proposed Mechanism of Action of 1,2,4-Trioxanes
Caption: Activation pathway of 1,2,4-trioxanes leading to parasite death.
References
- 1. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. deepdyve.com [deepdyve.com]
- 4. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Recent advances in the synthesis and antimalarial activity of 1,2,4-trioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. med.nyu.edu [med.nyu.edu]
- 12. d-nb.info [d-nb.info]
- 13. mmv.org [mmv.org]
- 14. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. scispace.com [scispace.com]
- 20. Histidine-rich protein II: a novel approach to malaria drug sensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Trioxane Derivatives with Parasitic Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting molecular docking studies of 1,2,4-trioxane derivatives against key parasitic enzymes. The protocols and data presented herein are intended to facilitate the rational design and virtual screening of novel antiparasitic agents based on the privileged this compound scaffold, the core pharmacophore of the potent antimalarial drug artemisinin (B1665778) and its derivatives.
Introduction
The emergence of drug resistance in parasitic diseases, particularly malaria, leishmaniasis, trypanosomiasis, and schistosomiasis, presents a formidable challenge to global health. The this compound ring system is a validated pharmacophore known to exhibit potent antiparasitic activity, primarily through the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic reactive oxygen species.[1] Molecular docking is a powerful computational tool that predicts the preferred binding orientation and affinity of a ligand to a target protein, offering insights into structure-activity relationships and guiding the development of more effective therapeutics.[1] This document outlines detailed protocols for performing molecular docking of this compound derivatives against validated enzyme targets in several parasites and presents a summary of reported binding affinities.
Molecular Docking Against Plasmodium falciparum Enzymes
The malaria parasite Plasmodium falciparum is the most lethal species affecting humans. Several of its enzymes are crucial for survival and have been identified as key drug targets.
Target Enzyme: Falcipain-2 (FP-2)
Falcipain-2 is a cysteine protease of P. falciparum that plays a vital role in hemoglobin degradation, a process essential for the parasite's growth and development.[2] Inhibition of FP-2 is a validated strategy for antimalarial drug discovery.
The following table summarizes the results of molecular docking studies of various this compound derivatives against P. falciparum falcipain-2 (PDB ID: 3BPF).
| Compound Code | Substituent(s) | Docking Score (LibDock Score) | Reference |
| CC7 | 4-fluorobenzoyl at C6, substituted biphenyl-3-carbaldehyde at C3 | 117.200 | [3] |
| CC3 | 4-fluorobenzoyl at C6, substituted biphenyl-3-carbaldehyde at C3 | 117.166 | [3] |
| Co-crystal Inhibitor | E64 | 114.474 | [3] |
Note: Higher LibDock scores indicate a more favorable predicted binding affinity.
Other Potential Targets in P. falciparum
While falcipain-2 is a primary focus, other enzymes such as plasmepsin II (an aspartic protease) and PfATP6 (a calcium ATPase) have also been investigated as potential targets for this compound derivatives.[4][5]
Molecular Docking Against Other Parasitic Enzymes
While extensive research has focused on P. falciparum, the this compound scaffold holds promise against other parasites. Key enzyme targets in these organisms are often involved in redox metabolism, which is crucial for parasite survival within the host.
Leishmania species
Target Enzyme: Trypanothione (B104310) Reductase (TryR)
Trypanothione reductase is a key enzyme in the redox metabolism of Leishmania species, responsible for maintaining the intracellular thiol balance and protecting the parasite from oxidative stress.[6] It is a validated drug target for the development of new antileishmanial agents. While specific docking studies of this compound derivatives against TryR are not extensively reported in the reviewed literature, this remains a promising area of investigation.
Trypanosoma species
Target Enzyme: Cruzain (Trypanosoma cruzi) and Rhodesain (Trypanosoma brucei)
These are cysteine proteases analogous to falcipain-2 in Plasmodium and are essential for the survival and pathogenesis of Trypanosoma parasites.[7][8]
Target Enzyme: Trypanothione Reductase (TryR)
Similar to Leishmania, TryR is a critical enzyme for redox balance in Trypanosoma species and a validated drug target.[7]
Schistosoma species
Target Enzyme: Thioredoxin Glutathione (B108866) Reductase (TGR)
TGR is a unique selenoenzyme in Schistosoma that combines the functions of both thioredoxin reductase and glutathione reductase. It is essential for the parasite's antioxidant defense system, making it an attractive target for novel anti-schistosomal drugs.[9][10][11] Another potential target in Schistosoma japonicum is aldose reductase .[12]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound derivatives against a parasitic enzyme, using Biovia Discovery Studio with the LibDock algorithm as an example.
General Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
Protocol 1: Molecular Docking using Biovia Discovery Studio (LibDock)
This protocol is based on methodologies reported for docking this compound derivatives against falcipain-2.[3]
1. Protein Preparation
-
Obtain Protein Structure: Download the X-ray crystal structure of the target enzyme from the Protein Data Bank (RCSB PDB). For falcipain-2, PDB ID: 3BPF is commonly used.[2]
-
Import and Clean: Open the PDB file in Discovery Studio. Remove all water molecules and heteroatoms (except for essential co-factors) from the protein structure. If the biological unit is a monomer, delete any additional protein chains.
-
Prepare Protein: Use the "Prepare Protein" tool. This script will automatically:
-
Add hydrogen atoms.
-
Correct and build missing loops.
-
Protonate titratable residues based on a specified pH (e.g., 7.4).
-
-
Energy Minimization: Perform a short energy minimization of the prepared protein structure to relieve any steric clashes. Use a forcefield like CHARMM.
2. Ligand Preparation
-
Create Ligand Structures: Draw the 2D structures of the this compound derivatives or import them from a file (e.g., SD file).
-
Prepare Ligands: Use the "Prepare Ligands" tool. This will generate low-energy 3D conformations for each ligand and calculate various molecular properties.
3. Binding Site Definition
-
Define from Receptor Cavities: Use the "From Receptor Cavities" tool to identify potential binding sites (cavities) on the protein surface.
-
Define from Ligand: If a co-crystalized ligand is present in the original PDB file, define the binding site based on this ligand to create a sphere that encompasses the active site. For PDB ID 3BPF, the binding site can be defined based on the co-crystalized E64 inhibitor.[2]
4. Docking with LibDock
-
Open LibDock Protocol: Navigate to the Receptor-Ligand Interactions tools and select the LibDock protocol.
-
Set Parameters:
-
Input Receptor: Select the prepared protein structure.
-
Input Ligands: Select the prepared this compound derivatives.
-
Binding Site: Choose the defined binding site sphere.
-
Conformation Method: Set to 'BEST' or 'FAST' depending on the desired balance of speed and accuracy.
-
Docking Preferences: Set the 'Number of Hotspots' to 100 and the 'Docking Tolerance' to 0.25.
-
-
Run Docking: Execute the LibDock job.
-
Analyze Results:
-
The results will show a list of docked poses for each ligand, ranked by their LibDock score.
-
Visualize the top-scoring poses within the active site to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues.
-
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline. The protocols and data provided in these application notes serve as a starting point for researchers aiming to design and evaluate novel this compound derivatives as inhibitors of key parasitic enzymes. By focusing on validated targets like falcipain-2 in P. falciparum, and expanding to other critical enzymes such as trypanothione reductase and thioredoxin glutathione reductase in other parasites, computational approaches can significantly accelerate the discovery of new and effective antiparasitic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors [biotechnologia-journal.org]
- 4. Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking and in Vitro Antileishmanial Evaluation of Chromene-2-thione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Molecular Docking of Antitrypanosomal Natural Products into Multiple Trypanosoma brucei Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cruzain docking of 3-(4-substituted-aryl)-1,2,4-oxadiazole-N-acylhydrazones as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cheminformatics models for inhibitors of Schistosoma mansoni thioredoxin glutathione reductase [pubmed.ncbi.nlm.nih.gov]
- 10. Cheminformatics Models for Inhibitors of Schistosoma mansoni Thioredoxin Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-covalent inhibitors of thioredoxin glutathione reductase with schistosomicidal activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldose reductase from Schistosoma japonicum: crystallization and structure-based inhibitor screening for discovering antischistosomal lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
Development of Orally Active 1,2,4-Trioxane Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of orally active 1,2,4-trioxane analogues as potential antimalarial agents. The information compiled is based on a review of current scientific literature and is intended to guide researchers in the synthesis, evaluation, and characterization of this important class of compounds.
Introduction
The this compound pharmacophore is the key structural motif responsible for the antimalarial activity of artemisinin (B1665778) and its derivatives.[1][2][3][4][5] The development of synthetic, orally active this compound analogues aims to overcome the limitations of artemisinin-based therapies, such as their short plasma half-life and the emergence of drug resistance.[5][6] Researchers have focused on creating simpler, more stable, and cost-effective synthetic analogues that retain the potent parasiticidal activity of the natural product.[3][4][6] This document outlines the key experimental procedures and data analysis techniques employed in the development of these novel antimalarial candidates.
General Synthetic Strategy
The synthesis of this compound analogues typically involves the acid-catalyzed reaction of a β-hydroperoxy alcohol with a ketone or aldehyde.[7] A common route involves the photo-oxygenation of allylic alcohols to generate the hydroperoxide intermediate, followed by cyclization. Various substituents can be introduced at different positions of the trioxane (B8601419) ring to modulate the compound's physicochemical and pharmacokinetic properties, as well as its biological activity.[1][2]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the biological activity of representative orally active this compound analogues.
Table 1: In Vitro Antiplasmodial Activity of this compound Analogues against P. falciparum
| Compound ID | Modification | P. falciparum Strain | IC50 (µM) | Reference |
| Series 1 | Aryl substitution | 3D7 (sensitive) | 1.24 | [1] |
| RKL9 (resistant) | 1.24 | [1] | ||
| Series 2 | Heteroaryl substitution | 3D7 (sensitive) | 1.06 | [1] |
| RKL9 (resistant) | 1.17 | [1] | ||
| Compound 15 | Substituted this compound | 3D7 | 0.0257 | [8] |
| Compound 21 | Substituted this compound | 3D7 | 0.0196 | [8] |
Table 2: In Vivo Efficacy of Orally Administered this compound Analogues in P. yoelii Infected Mice
| Compound ID | Dose (mg/kg x 4 days) | Protection (%) | Reference |
| Trioxane 14 | 48 | 100 | [9] |
| 24 | 60 | [9] | |
| Trioxane 18 | 48 | 100 | [9] |
| 24 | 60 | [9] | |
| β-arteether | 48 | 100 | [9] |
| 24 | 20 | [9] | |
| Admantane-based 9b4 | 48 | 100 | [10] |
| 24 | 100 (parasitemia clearance) | [10] |
Experimental Protocols
Protocol for In Vitro Antiplasmodial Assay against P. falciparum
This protocol is used to determine the 50% inhibitory concentration (IC50) of the test compounds against chloroquine-sensitive and resistant strains of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or RKL9 strains)
-
RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum, and 50 µg/mL gentamicin.
-
Human O+ erythrocytes
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Hypoxanthine, [³H]- (radiolabel)
-
Scintillation counter
Procedure:
-
Maintain continuous cultures of P. falciparum in RPMI-1640 medium with human O+ erythrocytes.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.2%.
-
In a 96-well plate, add 100 µL of the parasite culture (2% hematocrit and 1% parasitemia) to each well.
-
Add 100 µL of the diluted test compounds to the wells. Include positive (chloroquine) and negative (vehicle) controls.
-
Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After 24 hours, add 0.5 µCi of [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol for In Vivo Efficacy Study in a Mouse Model
This protocol evaluates the oral efficacy of this compound analogues in Swiss mice infected with a multi-drug resistant strain of Plasmodium yoelii nigeriensis.
Materials:
-
Swiss mice (female, 18-20 g)
-
P. yoelii nigeriensis (multi-drug resistant strain)
-
Test compounds formulated for oral administration (e.g., in a vehicle of Tween 80 and water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously with 1 x 10⁵ parasitized erythrocytes from a donor mouse.
-
Randomly divide the infected mice into groups (n=5-6 per group).
-
Four days post-infection, when parasitemia has reached a detectable level, begin treatment.
-
Administer the test compounds orally once a day for four consecutive days at various dose levels (e.g., 24, 48, 96 mg/kg).
-
Include a positive control group (e.g., β-arteether) and a vehicle control group.
-
Monitor parasitemia daily by examining Giemsa-stained thin blood smears from the tail vein.
-
Record the survival of the mice for up to 30 days.
-
The efficacy of the compound is determined by the reduction in parasitemia and the percentage of mice that survive without recrudescence.
Visualizations
Proposed Mechanism of Action
The antimalarial activity of 1,2,4-trioxanes is believed to be initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin by the parasite. This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite macromolecules, leading to cell death.
Caption: Proposed mechanism of action for this compound antimalarials.
Experimental Workflow for Drug Development
The development of new orally active this compound analogues follows a structured workflow from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the development of this compound analogues.
Signaling Pathway for Falcipain-2 Inhibition
Some novel this compound derivatives have been suggested to act as inhibitors of falcipain-2, a crucial cysteine protease involved in hemoglobin degradation by the parasite.[1][11] Inhibition of this enzyme disrupts the parasite's nutrient supply.
Caption: Inhibition of the falcipain-2 signaling pathway.
References
- 1. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. malariaworld.org [malariaworld.org]
- 6. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Orally active 1,2,4-trioxanes: synthesis and antimalarial assessment of a new series of 9-functionalized 3-(1-arylvinyl)-1,2,5-trioxaspiro[5.5]undecanes against multi-drug-resistant plasmodium yoelii nigeriensis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the 1,2,4-Trioxane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trioxane scaffold is a critical pharmacophore, most notably found in the potent antimalarial drug artemisinin (B1665778) and its derivatives.[1] The endoperoxide bridge within this heterocyclic system is essential for its biological activity, which is believed to involve the generation of reactive oxygen species upon activation by heme iron in the malaria parasite.[2] Beyond malaria, molecules containing the this compound moiety have shown promise as anticancer and antibacterial agents.[1][3]
Derivatization of the this compound scaffold is a key strategy in medicinal chemistry to enhance pharmacokinetic properties, improve efficacy, overcome drug resistance, and expand the therapeutic applications of this important class of compounds. These application notes provide an overview of common techniques for the derivatization of the this compound ring system, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
I. Synthesis of the this compound Ring: Key Strategies
The construction of the this compound ring is the initial step towards accessing novel derivatives. Several synthetic methodologies have been developed, with the following being the most prominent:
Photooxygenation of Allylic Alcohols and Subsequent Peroxyacetalization
This method involves the singlet oxygen-mediated photooxygenation of an allylic alcohol to form a β-hydroperoxy alcohol intermediate. This intermediate is then cyclized with a ketone or aldehyde in the presence of an acid catalyst to yield the this compound ring.[4][5]
Experimental Protocol: Synthesis of a Monocyclic this compound via Photooxygenation
Step 1: Photooxygenation of the Allylic Alcohol
-
Dissolve the allylic alcohol (e.g., 4-methyl-3-penten-2-ol, 1.0 g, 10 mmol) and a photosensitizer (e.g., Methylene Blue, 50 mg) in a suitable solvent (e.g., 100 mL of dichloromethane) in a photoreactor.
-
Cool the solution to 0-10°C using a cooling bath.
-
Bubble a stream of oxygen through the solution while irradiating with a high-pressure sodium lamp (or other suitable light source) for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to afford the crude β-hydroperoxy alcohol.
Step 2: Peroxyacetalization
-
Dissolve the crude β-hydroperoxy alcohol in a suitable solvent (e.g., 50 mL of diethyl ether).
-
Add an excess of a ketone (e.g., acetone, 5 equivalents) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the desired this compound.
Desymmetrization of p-Peroxyquinols
This enantioselective method utilizes a Brønsted acid-catalyzed acetalization/oxa-Michael cascade to desymmetrize p-peroxyquinols, yielding chiral this compound derivatives in high yields and enantioselectivities.[1][3]
Experimental Protocol: Enantioselective Synthesis of a this compound from a p-Peroxyquinol [3]
-
To a solution of the p-peroxyquinol (0.1 mmol) in a suitable solvent (e.g., toluene, 0.4 mL) in a sealed vial, add the desired aldehyde (1.25 equivalents) and a chiral phosphoric acid catalyst (e.g., TRIP, 10 mol%).
-
Add 4 Å molecular sieves to the reaction mixture.
-
Heat the reaction mixture at 50°C for 24 hours.
-
Cool the reaction to room temperature and directly purify by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
II. Derivatization of the Pre-formed this compound Scaffold
Once the this compound core is synthesized, further modifications can be introduced at various positions to generate a library of analogues.
C-3 Position Modification
The C-3 position of the this compound ring is a common site for introducing diverse substituents, including aliphatic, aromatic, and heteroaromatic groups. This is often achieved by selecting the appropriate aldehyde or ketone during the peroxyacetalization step.[6]
Table 1: Synthesis of C-3 Substituted 1,2,4-Trioxanes
| Entry | Aldehyde/Ketone | C-3 Substituent | Yield (%) |
| 1 | Propanal | Ethyl | 78 |
| 2 | Butanal | Propyl | 74 |
| 3 | Benzaldehyde | Phenyl | - |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | - |
| 5 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | - |
| 6 | Indole-3-carboxaldehyde | 3-Indolyl | - |
Yields reported for the synthesis from p-peroxyquinol and the corresponding aldehyde.[6]
Derivatization of Artemisinin and its Analogues (C-10 Position)
Artemisinin and its derivatives, such as dihydroartemisinin (B1670584) (DHA), possess a lactol functionality at the C-10 position, which is a prime target for derivatization to produce clinically used drugs like artemether (B1667619) and artesunate. A key advancement in this area is the synthesis of C-10 carba analogues, which are metabolically more stable.[3][4]
Experimental Protocol: Synthesis of a C-10 Carba Analogue of Dihydroartemisinin [4]
-
To a solution of dihydroartemisinin benzoate (B1203000) (1 equivalent) in anhydrous dichloromethane (B109758) at -78°C under an inert atmosphere, add the desired aromatic allylsilane (1.5 equivalents).
-
Add a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C-10 carba analogue.
Synthesis of Spirocyclic 1,2,4-Trioxanes
Spirocyclic 1,2,4-trioxanes represent a class of derivatives with interesting pharmacological profiles. These can be synthesized by using cyclic ketones in the peroxyacetalization step.
Table 2: Synthesis of Spirocyclic 1,2,4-Trioxanes [6]
| Entry | Ketone | Spirocyclic System | Yield (%) |
| 1 | Cyclopentanone | Spiro[cyclopentane-1,3'-[4][5][6]trioxane] | - |
| 2 | Cyclohexanone | Spiro[cyclohexane-1,3'-[4][5][6]trioxane] | - |
| 3 | Adamantanone | Spiro[adamantane-2,3'-[4][5][6]trioxane] | - |
Qualitative examples; specific yields may vary depending on the hydroperoxy alcohol precursor.
Synthesis of this compound Dimers and Hybrids
Dimerization of this compound-containing molecules or their conjugation with other pharmacophores (hybridization) is a strategy to enhance potency and overcome resistance. For instance, 1,2,3-triazole-tethered 1,2,4-trioxanes have been synthesized and evaluated for their anticancer activity.[7]
Experimental Protocol: Synthesis of a 1,2,3-Triazole Tethered this compound Dimer
Step 1: Synthesis of Azide- and Alkyne-Functionalized 1,2,4-Trioxanes
-
Synthesize this compound precursors containing terminal azide (B81097) and alkyne functionalities using standard synthetic procedures.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized this compound (1 equivalent) and the alkyne-functionalized this compound (1 equivalent) in a mixture of t-butanol and water (1:1).
-
Add sodium ascorbate (B8700270) (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 1,2,3-triazole-tethered this compound dimer.
III. Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic strategies for the derivatization of the this compound scaffold.
Caption: Synthetic pathways to this compound derivatives.
Caption: Experimental workflow for photooxygenation route.
These application notes and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel this compound-based therapeutic agents. The provided methodologies offer a starting point for the synthesis and derivatization of this important scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
References
- 1. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthesis and biological evaluation of extraordinarily potent C-10 carba artemisinin dimers against P. falciparum malaria parasites and HL-60 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of the allylsilane approach to C-10 deoxo carba analogues of dihydroartemisinin: synthesis and in vitro antimalarial activity of new, metabolically stable C-10 analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole tethered 1,2,4-trioxanes: Studies on their synthesis and effect on osteopontin expression in MDA-MB-435 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,4-Trioxane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-trioxanes. Here, you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,4-trioxanes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Acid catalysts can degrade over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Presence of Water: Moisture can interfere with acid-catalyzed reactions.[1] 4. Impure Starting Materials: Contaminants in reactants can lead to side reactions.[2] 5. Reversible Reaction: The formation of the 1,2,4-trioxane ring can be reversible under certain conditions.[3] | 1. Use a fresh or recently purified catalyst. Consider alternative catalysts.[1] 2. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[2] 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] 4. Purify starting materials (e.g., by distillation or recrystallization) before use.[2] 5. Adjust reaction conditions (e.g., catalyst, temperature) to favor product formation. A crossover experiment can determine if the reaction is reversible under your conditions.[3] |
| Formation of Multiple Products or Isomers | 1. Side Reactions: Undesirable reactions can compete with the desired synthesis pathway.[4] 2. Lack of Stereocontrol: For chiral molecules, the reaction may not be sufficiently stereoselective. | 1. Optimize reaction conditions (temperature, catalyst, solvent) to minimize side reactions. A thorough understanding of the reaction mechanism can help identify potential side products.[5] 2. For asymmetric synthesis, employ chiral catalysts or starting materials. The choice of catalyst can significantly impact enantiomeric excess.[3] |
| Product Decomposition during Workup or Purification | 1. Instability of the Peroxide Bond: The O-O bond in 1,2,4-trioxanes can be sensitive to heat, light, or certain chemicals.[6] 2. Acidic Conditions: Residual acid from the reaction can promote degradation. | 1. Perform workup and purification at low temperatures. Avoid excessive heat when using a rotary evaporator.[2] Protect the product from light by wrapping flasks in aluminum foil.[6] 2. Neutralize any residual acid during the workup procedure. For example, wash the organic layer with a mild base like sodium bicarbonate solution.[6] |
| Difficulty with Product Purification | 1. Inappropriate Purification Method: The chosen method (e.g., recrystallization, column chromatography) may not be suitable for the specific product. 2. Incorrect Solvent Choice for Recrystallization: The solvent may be too good or too poor at dissolving the product.[7] 3. Product is an Oil or Sticky Solid: This can indicate the presence of impurities or residual solvent.[1] | 1. For thermally stable, solid products, recrystallization is often effective.[8] For oils or complex mixtures, column chromatography may be necessary.[2] 2. Select a recrystallization solvent that dissolves the product well at high temperatures but poorly at low temperatures.[7] Test a range of solvents on a small scale first. 3. If an oil is obtained after solvent removal, try triturating with a non-polar solvent to induce crystallization. Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound ring?
A1: Common synthetic routes include the acid-catalyzed reaction of a peroxide-containing precursor with an aldehyde or ketone, and photooxidation of suitable dienes.[1][3] The choice of method often depends on the complexity of the target molecule and the available starting materials.
Q2: How can I improve the yield and purity of my this compound synthesis?
A2: To enhance yield and purity, focus on optimizing reaction conditions. This includes the choice and concentration of the catalyst, reaction temperature, and time.[3] Ensuring the high purity of starting materials and maintaining anhydrous conditions are also critical.[1][2] Monitoring the reaction by TLC can help determine the optimal reaction time and prevent the formation of degradation products.[2]
Q3: My this compound product is unstable. How should I handle and store it?
A3: The peroxide linkage in 1,2,4-trioxanes can be labile. It is best to handle these compounds at low temperatures and protect them from light.[6] For long-term storage, keep the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer).[2]
Q4: What is a typical work-up procedure for a this compound synthesis?
A4: A general work-up procedure involves quenching the reaction, followed by extraction and washing. For example, after an acid-catalyzed reaction, the mixture can be diluted with an organic solvent and washed sequentially with water, a mild aqueous base (like sodium bicarbonate solution) to remove the acid catalyst, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure at a low temperature.[2][6]
Q5: Which purification techniques are most effective for 1,2,4-trioxanes?
A5: The choice of purification method depends on the physical properties of the product. For solid compounds, recrystallization from a suitable solvent is often a good choice for achieving high purity.[7][8] If the product is an oil or if recrystallization is ineffective, column chromatography on silica (B1680970) gel is a common alternative.[2] However, be aware that some 1,2,4-trioxanes can be sensitive to the acidic nature of silica gel.[6]
Data Presentation
The following table summarizes the impact of various reaction conditions on the yield of a this compound synthesis via a Brønsted acid-catalyzed acetalization/oxa-Michael cascade.[3]
Table 1: Optimization of Reaction Conditions for this compound Synthesis [3]
| Entry | Variation from "Standard" Conditions* | Yield (%) | Enantiomeric Excess (%) |
| 1 | None | 92 | 96 |
| 2 | No 4Å Molecular Sieves | 90 | 88 |
| 3 | No Additive (e.g., benzoic acid) | 46 | 95 |
| 4 | No Catalyst | <5 | - |
| 5 | Different Catalyst (e.g., a different chiral phosphoric acid) | 93 | 86 |
| 6 | 10 mol% Catalyst, No Additive | 93 | 96 |
| 7 | 2 mol% Catalyst, 72h | 88 | 98 |
| 8 | Different Catalyst Enantiomer | 65 | 95 |
| 9 | 23 °C, 48h (instead of 50 °C, 24h) | 85 | 96 |
*Standard conditions typically involve a specific chiral Brønsted acid catalyst, an additive, and molecular sieves in a suitable solvent at a set temperature and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis of 1,2,4-Trioxanes[3]
This protocol is based on the desymmetrization of p-peroxyquinols.
-
Preparation: To an oven-dried vial, add the p-peroxyquinol (0.1 mmol, 1.0 equiv), the chiral Brønsted acid catalyst (0.02 mmol, 0.2 equiv), an additive such as benzoic acid (0.02 mmol, 0.2 equiv), and 4Å molecular sieves.
-
Reaction Initiation: Add the appropriate solvent (e.g., toluene, 0.25 M) and the aldehyde (0.125 mmol, 1.25 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: General Procedure for Purification by Recrystallization[7][8]
-
Solvent Selection: In a small test tube, add a small amount of the crude solid this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of 1,2,4-trioxanes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
optimizing reaction conditions for Griesbaum co-ozonolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Griesbaum co-ozonolysis. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Griesbaum co-ozonolysis reaction in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or variable?
Low and variable yields in Griesbaum co-ozonolysis can stem from several factors. One common issue is the reaction conditions, as suboptimal temperatures can lead to poor outcomes. For instance, conditions that work well for adamantane (B196018) oxime at 0°C in carbon tetrachloride may be unsatisfactory for substituted adamantanes or non-adamantyl systems, with yields dropping to as low as 5-23%.[1][2] Optimized low-temperature conditions have been shown to improve yields.[1][3][4]
Another potential cause is the instability of the trioxolane adducts, especially those lacking a sufficiently shielded endoperoxide bond.[1][3][4] Side reactions of the highly reactive carbonyl oxide intermediate, such as dimerization, can also compete with the desired cycloaddition, thereby reducing the yield.[1][3][4] The choice of substrate is also critical; for example, cyclopentanone (B42830) oxime substrates have been reported to fail to produce isolable quantities of the expected adducts.[1][3][4]
Question 2: My reaction is not proceeding to completion, or I am observing the formation of side products. What could be the cause?
Incomplete reactions or the formation of side products can be attributed to several factors. The steric hindrance of the substrates can play a significant role; highly hindered ketoximes are known to be problematic substrates.[1][3][4] For instance, the methyl oxime of camphor (B46023) failed to produce the desired adduct, likely due to the hindered steric environment around the oxime.[1][4]
Side reactions involving ozone or the carbonyl oxide intermediate can also contribute to poor yields and the formation of byproducts.[1] The dimerization of the carbonyl oxide to form 1,2,4,5-tetraoxanes is a known competing reaction if a suitable carbonyl compound is not present to trap it.[5]
Question 3: I am observing poor diastereoselectivity in my reaction. How can I improve it?
Poor diastereoselectivity can often be addressed by optimizing the reaction temperature. Low-temperature conditions have been shown to significantly improve the diastereoselectivity of the [3+2] cycloaddition step.[1] For example, conducting the reaction at lower temperatures can lead to the formation of a single trans diastereomer, whereas at 0°C, a mixture of diastereomers might be observed.[1] The Griesbaum co-ozonolysis typically proceeds with high diastereoselectivity, favoring axial addition of the carbonyl oxide to the ketone.[1]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Griesbaum co-ozonolysis?
The Griesbaum co-ozonolysis is a method for preparing tetrasubstituted ozonides (1,2,4-trioxolanes).[5][6] The reaction proceeds via the reaction of an O-methyl oxime with ozone to form a carbonyl oxide intermediate.[5][6] This intermediate then undergoes a 1,3-dipolar cycloaddition with a carbonyl compound (a ketone or aldehyde) to form the final 1,2,4-trioxolane (B1211807) product.[5]
What are the advantages of Griesbaum co-ozonolysis over traditional ozonolysis of alkenes?
A key advantage is that it bypasses the need for often difficult-to-synthesize tetrasubstituted alkenes.[7] It offers high selectivity, operational simplicity, and proceeds under mild conditions, often providing good yields.[7][8] The resulting 1,2,4-trioxolanes, particularly those with bulky substituents, are often stable and isolable compounds.[6]
What are the key parameters to control for a successful Griesbaum co-ozonolysis reaction?
The most critical parameters include:
-
Temperature: Lower temperatures (e.g., -78°C) are often crucial for achieving high yields and diastereoselectivity.[1]
-
Substrate Selection: The steric and electronic properties of both the oxime and the carbonyl partner are important. Highly hindered substrates may react poorly.[1][4] Cyclic ketones and oximes can produce very stable trioxolane adducts due to shielding of the endoperoxide bond.[1][4]
-
Solvent: Non-participating solvents like dichloromethane (B109758) or carbon tetrachloride are typically used.
-
Ozone Concentration and Flow Rate: While not extensively detailed in the provided search results, controlling the delivery of ozone is crucial to avoid unwanted side reactions.
What types of substrates are suitable for this reaction?
A range of ketone and O-methyl oxime substrates can be used. The reaction has been successfully applied to various systems, including those containing adamantyl and non-adamantyl groups.[1] Both cyclic and acyclic ketones and oximes can be employed.[2][7] However, substrates that lead to highly unstable trioxolanes or are sterically prohibitive may not be suitable.[1][4]
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of Trioxolane Adducts
| Entry | Oxime Substrate | Ketone Co-reactant | Condition A (0°C, CCl4) Yield (%) | Condition B (Low Temp.) Yield (%) |
| 1 | Adamantane oxime | Substituted cyclohexanone | ~70 | Not Reported |
| 2 | Substituted adamantane oxime | Enantiopure ketone | 5-23 | Improved yields reported |
| 3 | Bicyclo[2.2.1]heptan-2-one methyl oxime | Enantiopure ketone | 0 | 81 |
| 4 | Bicyclo[2.2.2]octan-2-one methyl oxime | Enantiopure ketone | Not Reported | 26-44 |
| 5 | Bicyclo[3.3.1]nonan-9-one methyl oxime | Enantiopure ketone | Not Reported | 80-87 |
| 6 | 4-substituted Cyclohexan-1-one oximes | Enantiopure ketone | Not Reported | 71-75 |
| 7 | 2-bromocyclohexan-1-one methyl oxime | Enantiopure ketone | Not Reported | 53 |
| 8 | Cyclopentanone oximes | Enantiopure ketone | Not Reported | 0 (not isolable) |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Representative Protocol for Low-Temperature Griesbaum Co-ozonolysis
This protocol is a composite based on literature descriptions and standard ozonolysis procedures. Researchers should adapt it to their specific substrates and equipment.
1. Preparation:
- Dissolve the ketone (1.0 eq) and the O-methyl oxime (1.5-2.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone).
- Cool the reaction mixture to the desired low temperature (e.g., -78°C using a dry ice/acetone bath).
2. Ozonolysis:
- Generate ozone using a laboratory ozone generator from a stream of dry oxygen.
- Bubble the ozone-containing oxygen stream through the reaction mixture at a steady rate.
- Monitor the reaction progress by TLC or another suitable analytical technique. The reaction is typically complete when the starting material is consumed or when a persistent blue color (indicating excess ozone) is observed.
3. Quenching and Work-up:
- Once the reaction is complete, stop the ozone flow and purge the reaction mixture with a stream of an inert gas (e.g., nitrogen or argon) to remove any dissolved ozone.
- Allow the reaction mixture to warm to room temperature.
- The work-up procedure will depend on the nature of the product. A typical work-up may involve washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining peroxides, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrating the solvent under reduced pressure.
4. Purification:
- Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to isolate the desired 1,2,4-trioxolane.
Visualizations
Caption: Mechanism of the Griesbaum Co-ozonolysis Reaction.
Caption: General Experimental Workflow for Griesbaum Co-ozonolysis.
Caption: Troubleshooting Decision Tree for Griesbaum Co-ozonolysis.
References
- 1. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 6. Griesbaum Coozonolysis [organic-chemistry.org]
- 7. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting byproduct formation in 1,2,4-trioxane reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1,2,4-trioxanes, a critical pharmacophore in antimalarial drugs like artemisinin (B1665778) and its derivatives. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to help identify and resolve byproduct formation in their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Peroxide Oligomers
Q1: During the acid-catalyzed cyclization of γ,δ-unsaturated ketones with hydrogen peroxide, I am observing a significant amount of sticky, polymeric material, which I suspect are peroxide oligomers. How can I minimize this?
A1: The formation of peroxide oligomers is a common side reaction in acid-catalyzed cyclizations involving hydrogen peroxide.[1] This typically occurs when the rate of intermolecular reactions surpasses the desired intramolecular cyclization.
Troubleshooting Steps:
-
Slow Addition of Substrate: Instead of adding all the γ,δ-unsaturated ketone at once, a slow, dropwise addition to the acidic hydrogen peroxide solution is recommended. This maintains a low concentration of the ketone, favoring the intramolecular pathway.[1]
-
Temperature Control: Lowering the reaction temperature can help reduce the rate of oligomerization.[1] It is advisable to maintain the reaction at 0 °C.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While the provided protocols often use a mixture of acids and hydrogen peroxide without an additional organic solvent, for substrates with poor solubility, a co-solvent like diethyl ether or dichloromethane (B109758) might be carefully considered, although this may require re-optimization of the reaction conditions.
Issue 2: Baeyer-Villiger Oxidation Byproducts
Q2: My reaction of a γ,δ-unsaturated ketone with acidic hydrogen peroxide is yielding a significant amount of a lactone, which appears to be a Baeyer-Villiger (BV) oxidation product. How can I suppress this side reaction?
A2: The acidic conditions and the presence of a peroxyacid (formed in situ from hydrogen peroxide and a carboxylic acid like trifluoroacetic acid) can indeed lead to competitive Baeyer-Villiger oxidation of the ketone starting material or intermediates.[1]
Troubleshooting Steps:
-
Lower Reaction Temperature: The Baeyer-Villiger oxidation is often more sensitive to temperature than the desired trioxane (B8601419) formation. Maintaining a low and consistent reaction temperature (e.g., 0 °C) is crucial to minimize the formation of BV byproducts.[1]
-
Choice of Acid Catalyst: While a strong acid is necessary for the cyclization, its concentration and type can be optimized. Using the minimum effective amount of a strong acid like sulfuric acid in conjunction with trifluoroacetic acid can sometimes help. It is a delicate balance, as insufficient acidity will stall the desired reaction.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Issue 3: Poor Diastereoselectivity in Trioxane Formation
Q3: The synthesis of my 1,2,4-trioxane results in a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of the cyclization step?
A3: Achieving high diastereoselectivity is a common challenge in this compound synthesis, especially when creating multiple stereocenters in the cyclization step. The stereochemical outcome is often influenced by the substrate, catalyst, and reaction conditions.
Troubleshooting Steps:
-
Chiral Brønsted Acid Catalysis: For certain substrates, such as the desymmetrization of p-peroxyquinols, the use of a chiral Brønsted acid catalyst like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) can induce high enantioselectivity and diastereoselectivity.[2]
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For instance, in the semi-synthesis of artemisinin from dihydroartemisinic acid, the existing stereocenters in the precursor guide the formation of the desired diastereomer.[3][4]
-
Reaction Conditions: Temperature and solvent can play a role in diastereoselectivity. Running the reaction at lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. The choice of solvent can also influence the conformation of the transition state. Systematic screening of different solvents and temperatures is recommended.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different this compound synthesis methodologies, highlighting the impact of catalysts and substrates on product formation.
Table 1: Optimization of Brønsted Acid Catalyzed Desymmetrization of p-Peroxyquinol [2]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | CSA | CH₂Cl₂ | 23 | 91 | - |
| 2 | PTSA | CH₂Cl₂ | 23 | 88 | - |
| 3 | (R)-BINOL | CH₂Cl₂ | 23 | 85 | 10 |
| 4 | (S)-TRIP | CH₂Cl₂ | 0 | 89 | 86 |
| 5 | (S)-TRIP | Toluene | 0 | 82 | 80 |
CSA = Camphorsulfonic acid, PTSA = p-Toluenesulfonic acid, BINOL = 1,1'-Bi-2-naphthol, TRIP = Chiral phosphoric acid catalyst.
Table 2: Synthesis of 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones [1]
| Substrate (Alkene Substitution) | Reaction Time (h) | Yield of Trioxane (%) |
| Trisubstituted | 24 | 75 |
| 1,1-Disubstituted | 48 | 50 |
| 1,2-Disubstituted (trans) | 24 | 60 (as a 1:1 mixture of diastereomers) |
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid Catalyzed Synthesis of 1,2,4-Trioxanes[2]
-
To a solution of the p-peroxyquinol (1.0 equiv) in the specified solvent (0.25 M) is added the aldehyde (1.25 equiv).
-
The solution is cooled to the desired temperature (e.g., 0 °C).
-
The chiral Brønsted acid catalyst (e.g., (S)-TRIP, 0.1 equiv) is added.
-
The reaction is stirred at that temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Protocol 2: Synthesis of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones[1]
-
To a stirred solution of 50% aqueous hydrogen peroxide, trifluoroacetic acid, and a catalytic amount of sulfuric acid at 0 °C is added the γ,δ-unsaturated ketone dropwise over a period of 1 hour.
-
The reaction mixture is stirred at 0 °C for 24-48 hours, with the progress being monitored by TLC.
-
The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
References
- 1. Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Enhancing the Hydrolytic Stability of Synthetic 1,2,4-Trioxanes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the hydrolytic stability of synthetic 1,2,4-trioxanes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolytic degradation for 1,2,4-trioxanes?
A1: The 1,2,4-trioxane ring is susceptible to hydrolysis, particularly under acidic conditions which can be encountered in oral drug delivery.[1][2] The degradation is an acid-catalyzed process that leads to the cleavage of the trioxane (B8601419) ring, often resulting in the formation of the parent ketones from which the trioxanes were synthesized.[1][2] This instability is a significant challenge, as the peroxide bridge within the trioxane ring is the key pharmacophore responsible for the antimalarial activity of compounds like artemisinin (B1665778) and its synthetic analogs.[3][4]
Q2: My this compound derivative shows poor stability in acidic media. What could be the cause?
A2: Poor stability in acidic media is a known issue for many 1,2,4-trioxanes. The acidic environment, such as that found in the stomach (pH 1.5-3.5), can catalyze the breakdown of the trioxane ring.[1][2] This degradation pathway mimics the metabolic process and can significantly reduce the bioavailability of the drug when administered orally.[1] The presence of certain structural features, such as extra acetal-lactone or acetal-acetal linkages, can also contribute to poor hydrolytic stability.[1]
Q3: What structural modifications can I make to enhance the hydrolytic stability of my synthetic this compound?
A3: Several structural modification strategies can be employed to improve hydrolytic stability:
-
Introduce Steric Hindrance: Incorporating bulky groups near the this compound ring can sterically shield it from attack by water molecules. This approach has been shown to enhance the hydrolytic stability of various chemical structures, including esters.[5]
-
Modify Electronic Effects: The electronic properties of substituents on the trioxane ring and adjacent structures can influence the ring's stability. Attaching electron-withdrawing groups can sometimes stabilize the peroxide bond.
-
Scaffold Modification: The use of rigid or conformationally constrained scaffolds, such as adamantane, has been explored to improve the stability of the overall molecule.[6]
-
Bioisosteric Replacement: While challenging due to the unique role of the peroxide bond, replacing susceptible parts of the molecule with more stable groups, without losing activity, is a common drug design strategy.[7]
Q4: Are there formulation strategies that can protect the this compound from hydrolysis?
A4: Yes, formulation can play a critical role. While not detailed in the provided search results for trioxanes specifically, general principles for protecting hydrolytically unstable drugs include:
-
Enteric Coatings: Using pH-sensitive polymers to coat tablets or capsules can prevent the drug's release in the acidic environment of the stomach, allowing it to pass into the more neutral pH of the intestine before dissolving.
-
Lipid-Based Formulations: Encapsulating the drug in liposomes or solid lipid nanoparticles can protect the trioxane ring from the aqueous environment of the gastrointestinal tract.
-
Use of Stabilizers: Incorporating acid scavengers or other stabilizing excipients into the formulation can help to locally neutralize acid and slow the rate of hydrolysis.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound degrades rapidly during in vitro acidic stability assay. | The this compound ring is inherently susceptible to acid-catalyzed hydrolysis. | 1. Confirm the degradation product is the parent ketone via LC-MS or NMR. 2. Re-evaluate the molecular design; consider introducing sterically bulky groups near the trioxane ring. 3. Test the compound at a range of pH values (e.g., 4, 7, 9) to confirm pH-dependent degradation.[9] |
| Inconsistent results in hydrolysis experiments. | 1. Buffer system may be interacting with the test compound. 2. Adherence of the compound to glassware. 3. Contamination or non-sterile conditions. | 1. If a buffer system is suspected of influencing the reaction, use an alternative buffer.[9] 2. Use silanized glassware or alternative materials like Teflon. A solvent wash of all glassware at each sampling interval can also help.[9] 3. Ensure all glassware, water, and buffer solutions are sterilized before use.[10] |
| Low oral bioavailability in animal models despite good in vitro activity. | High probability of hydrolytic degradation in the stomach's acidic environment before absorption can occur.[1] | 1. Perform a pharmacokinetic study to confirm low plasma concentration. 2. Develop an enteric-coated formulation to bypass the stomach. 3. Synthesize and test more hydrolytically stable analogs based on the strategies in FAQ Q3. |
Quantitative Data Summary
The stability of 1,2,4-trioxanes is highly dependent on the reaction conditions. The following table summarizes the effect of various acids on the degradation of a model arylvinyl-1,2,4-trioxane into its corresponding ketone.
Table 1: Effect of Different Acids on the Degradation of a Model this compound
| Entry | Acid Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | p-TSA | THF | 2.5 | 92 |
| 2 | H₂SO₄ | THF | 3.0 | 85 |
| 3 | BF₃·Et₂O | THF | 2.5 | 90 |
| 4 | Amberlyst-15 | THF | 3.0 | 88 |
| 5 | HCl (conc.) | THF | 4.0 | 75 |
| 6 | Acetic Acid | THF | 6.0 | 40 |
| 7 | Formic Acid | THF | 6.0 | 45 |
| 8 | TMSOTf | THF | 0.5 | 98 |
Data adapted from a study on arylvinyl-1,2,4-trioxanes.[1] Conditions involved reacting the trioxane with the acid catalyst at 80 °C. The bold entry indicates the optimal condition found in the study.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis Study
This protocol is adapted from methodologies used to evaluate the stability of 1,2,4-trioxanes under various acidic conditions.[1][2]
1. Materials:
-
Synthetic this compound test substance (purity ≥95%)
-
Anhydrous Tetrahydrofuran (THF)
-
Acid catalyst (e.g., TMSOTf, p-TSA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask and condenser
-
Stir plate and magnetic stir bar
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
-
Column chromatography setup (silica gel)
2. Procedure:
-
Dissolve the this compound (e.g., 100 mg, 1.0 equiv) in THF (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the acid catalyst (e.g., TMSOTf, 0.2 equiv) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and attach a condenser.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15-30 minutes).
-
Upon completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water (2 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (typically the corresponding ketone) by column chromatography on silica (B1680970) gel.
Protocol 2: Standard Hydrolysis Test (as per EPA OPPTS 835.2120 Guidelines)
This protocol provides a tiered approach to assess the hydrolytic stability of a compound at different pH values.[9][10]
1. Materials:
-
Test substance (purity ≥95%)
-
Sterile, reagent-grade water
-
Sterile buffer solutions at pH 4, 7, and 9.[9]
-
Sterile glass containers with Teflon-lined caps (B75204) (e.g., test tubes, small flasks).
-
Temperature-controlled environment (e.g., water bath, incubator) set to a constant temperature.
-
Analytical instrumentation for quantifying the test substance (e.g., HPLC-UV, LC-MS).
-
Volumetric flasks and pipettes.
-
Water-miscible organic solvent (if needed, e.g., acetonitrile), not to exceed 1% v/v.[10]
2. Tier 1: Preliminary Test:
-
Prepare a solution of the test substance in each buffer (pH 4, 7, and 9). The concentration should not exceed 0.01 M or half its saturation concentration.[9]
-
Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for a set period (e.g., 5 days).
-
After incubation, analyze the concentration of the test substance.
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and the half-life is greater than 1 year. No further testing is required. If more than 10% degradation is observed, proceed to Tier 2.
3. Tier 2: Degradation Rate Determination:
-
Prepare replicate solutions of the test substance in the buffer(s) where degradation was observed in Tier 1.
-
Incubate the solutions in the dark at the same constant temperature.
-
At appropriate time intervals, remove samples for analysis. The sampling schedule should be designed to follow the degradation to at least 50% completion if possible.
-
Quantify the concentration of the remaining test substance in each sample.
-
Calculate the first-order rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction at each pH.
Visualizations
Caption: Acid-catalyzed hydrolytic degradation pathway of a this compound.
References
- 1. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The structural modification of natural products for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: 1,2,4-Trioxane Compound Neurotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-trioxane compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the neurotoxicity of this important class of molecules, including artemisinin (B1665778) and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My neuronal cell cultures show high levels of unexpected cell death after treatment with a new this compound analog. How can I confirm if this is a specific neurotoxic effect?
Answer: To differentiate general cytotoxicity from specific neurotoxicity, a multi-assay approach is recommended. High doses of artemisinin derivatives are known to have neurotoxic potential.[1][2][3] The primary mechanisms often involve oxidative stress and mitochondrial dysfunction, which are particularly detrimental to neuronal cells.[4]
Troubleshooting Steps:
-
Dose-Response Curve: First, establish a full dose-response curve to determine the IC50 value in your specific neuronal cell line. Artemisinin, for example, showed an IC50 of 180 µM in SH-SY5Y cells after 48 hours, but also enhanced viability at lower concentrations (1 µM).[5] This helps identify the precise concentration range for your subsequent mechanistic assays.
-
Compare with Non-Neuronal Cells: Run parallel cytotoxicity assays on a non-neuronal cell line (e.g., HEK-293 or astrocytes). Neuronal cells are generally more sensitive to artemisinin-induced toxicity than non-neuronal cells like astrocytes, which have more robust antioxidant defense systems.[4] A significantly lower IC50 in the neuronal line suggests selective neurotoxicity.
-
Assess Neurite Outgrowth: Use a neurite outgrowth assay, which is a sensitive marker for neurotoxicity. Dihydroartemisinin has been shown to be toxic in this assay, which correlates well with in vivo neurotoxicity.[6] A reduction in neurite length or number at sub-lethal concentrations is a strong indicator of a specific neurotoxic effect.
-
Mechanistic Assays: At non-lethal to low-lethal concentrations, perform assays for known mechanisms of trioxane (B8601419) toxicity:
Below is a workflow to diagnose potential neurotoxicity.
Caption: Workflow for troubleshooting unexpected cell death.
Question 2: My in vitro neurotoxicity results are inconsistent between experiments. What are the common sources of variability?
Answer: Inconsistency in neurotoxicity assays can arise from several factors related to the compound, the cell culture, or the assay procedure itself.
Troubleshooting Checklist:
-
Compound Stability and Solubility:
-
Fresh Preparation: Are you preparing fresh stock solutions of your this compound compound for each experiment? The endoperoxide bridge central to the activity of these compounds can be unstable.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.
-
Formulation: The vehicle can impact toxicity. For example, oral artemether (B1667619) administered in peanut oil showed increased neurotoxicity in mice compared to an aqueous suspension.[3]
-
-
Cell Culture Conditions:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered sensitivity.
-
Cell Density: Was the seeding density consistent? Over-confluent or sparse cultures can respond differently to toxic insults.
-
Differentiation State: For differentiating cell lines like NB2a or SH-SY5Y, ensure the differentiation protocol is strictly followed and the state of differentiation is consistent. Differentiated neuronal cells are more sensitive than undifferentiated or glial cells.[6]
-
-
Metabolic Activity:
-
In Vitro Metabolism: Standard cell cultures lack significant metabolic activity. The in vitro neurotoxicity of artemether and arteether (B1665780) is markedly increased in the presence of liver metabolizing enzymes.[6] If you are trying to model in vivo toxicity, consider using co-cultures with hepatocytes or adding liver S9 fractions.
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary mechanisms of this compound-induced neurotoxicity?
Answer: The neurotoxic mechanism of 1,2,4-trioxanes, particularly artemisinin and its derivatives, is thought to be similar to their antimalarial mode of action, involving the iron-mediated cleavage of the endoperoxide bridge to produce reactive oxygen species (ROS) and carbon-centered free radicals.[4][7] This leads to several downstream effects in neurons:
-
Oxidative Stress: An increase in ROS and lipid peroxidation damages cellular components.[4]
-
Mitochondrial Dysfunction: The compounds can reduce intracellular ATP levels and disrupt the inner mitochondrial membrane potential, impairing cellular energy production.[4] Electron microscopy has confirmed that mitochondria and the endoplasmic reticulum are key targets.[6]
-
Cytoskeletal Damage: Effects on the cytoskeleton, such as neurofilament degradation, have been observed, leading to neurodegeneration.[4]
These events are most prominent in specific brain regions, particularly brain stem centers, which has been observed in animal studies with rats and dogs.[1][4]
Caption: Proposed mechanism of this compound neurotoxicity.
Question 2: How can the chemical structure of a this compound be modified to reduce neurotoxicity?
Answer: While the endoperoxide bridge is crucial for antimalarial activity, modifications to the rest of the molecular scaffold can modulate neurotoxicity, often by altering the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Reduce Blood-Brain Barrier (BBB) Penetration: Design analogs with a lower probability of crossing the BBB. In a study of novel synthetic 1,2,4-trioxanes, a lead compound was selected partly because in silico models predicted a lower probability of BBB penetration, suggesting a reduced risk of central nervous system toxicity.[8]
-
Control Exposure Time: Neurotoxicity is related to both dose and duration of exposure.[3][9] Once-daily oral administration of artemether or artesunate (B1665782) is safer than constant exposure from an oil-based intramuscular depot injection, which carries a greater neurotoxic potential.[3] This suggests that designing compounds with shorter half-lives in the CNS could be a viable strategy.
-
Structure-Toxicity Relationship: Dihydroartemisinin is significantly more toxic than artemether or arteether in some in vitro assays.[6] This highlights that even small modifications to the lactone ring can have a significant impact on the neurotoxic profile. Developing a thorough structure-activity and structure-toxicity relationship (SAR/STR) for your compound series is critical.
Question 3: Are there any strategies or co-treatments that can mitigate the neurotoxicity of these compounds during experiments?
Answer: Yes, based on the known mechanisms, several neuroprotective strategies can be explored in vitro and in vivo. These are useful for mechanistic studies and as positive controls.
-
Antioxidants: Since oxidative stress is a key mechanism, co-treatment with antioxidants can be protective. Artemisia extracts themselves are known to have antioxidant properties.[5]
-
Activation of Neuroprotective Pathways: Certain pathways have been shown to be protective against neuronal damage. Artemisinin itself has been shown to be neuroprotective at low concentrations by activating pathways like ERK1/2 and PKA-Akt.[5][10][11] It can also activate the Nrf2 signaling pathway, which upregulates antioxidant enzymes.[12][13] Using known activators of these pathways could serve as a control to see if similar mechanisms can protect against your compound's toxicity.
-
Iron Chelators: Because the activation of the endoperoxide bridge is iron-dependent, iron chelators have been shown to antagonize the acute toxicity of artemisinin in mice.[14] This could be explored as a mechanistic tool in your experiments.
Quantitative Neurotoxicity Data Summary
The following table summarizes key quantitative data from published studies to provide a reference for your own experiments.
| Compound | Model System | Parameter | Value | Reference |
| Artemisinin | SH-SY5Y Cells (in vitro) | IC50 (48h) | 180 µM | [5] |
| Artemether (oral) | Swiss Albino Mice (in vivo) | ED50 (Neurotoxicity/Death, 28 days) | ~300 mg/kg/day | [3] |
| Artesunate (oral) | Swiss Albino Mice (in vivo) | ED50 (Neurotoxicity/Death, 28 days) | ~300 mg/kg/day | [3] |
| Artemether (intramuscular) | Swiss Albino Mice (in vivo) | ED50 (Neurotoxicity/Death, 28 days) | 50 mg/kg/day | [3] |
| Arteether (intramuscular) | Rats (in vivo) | Neurotoxic Dose | 50 mg/kg/day for 5-6 days | [1][2] |
| Novel Trioxane 15 | PC-12 Cells (in vitro) | Non-toxic Concentration | Up to 20 µM | [8] |
| Novel Trioxane 21 | PC-12 Cells (in vitro) | Non-toxic Concentration | Up to 20 µM | [8] |
Key Experimental Protocols
1. Cell Viability Assay (Calcein-AM Method)
This protocol is adapted from methods used to assess artemisinin-induced cytotoxicity.[4]
-
Objective: To quantify the number of viable cells after treatment with a this compound compound.
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells into the intensely fluorescent calcein.
-
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your trioxane compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove the treatment medium.
-
Staining: Add a Calcein-AM working solution (e.g., 1-2 µM in PBS) to each well and incubate for 30 minutes in the cell incubator.
-
Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background fluorescence from wells with no cells.
-
2. Reactive Oxygen Species (ROS) Detection Assay
This protocol is based on the principle of using fluorescent probes to detect intracellular ROS.[4]
-
Objective: To measure intracellular ROS levels as an indicator of oxidative stress.
-
Principle: Cell-permeable dyes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent DCF.
-
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the trioxane compound in a 96-well plate as described in the viability assay. A positive control (e.g., H2O2) should be included.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add the DCFDA loading solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells gently with PBS to remove any extracellular probe.
-
Measurement: Add PBS to each well and immediately measure the fluorescence with a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control cells.
-
References
- 1. ajtmh.org [ajtmh.org]
- 2. Artemisinin Neurotoxicity: Neuropathology in Rats and Mechanistic Studies in Vitro [periodicos.capes.gov.br]
- 3. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin Stimulates Neuronal Cell Viability and Possess a Neuroprotective Effect In Vitro | MDPI [mdpi.com]
- 6. In vitro neurotoxicity of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxicity of antineoplastic drugs: Mechanisms, susceptibility, and neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin protects motoneurons against axotomy-induced apoptosis through activation of the PKA-Akt signaling pathway and promotes neural stem/progenitor cells differentiation into NeuN+ neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artemisinin protects dopaminergic neurons against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective and anti-epileptic potentials of genus Artemisia L. [frontiersin.org]
- 14. Safety assessment of peroxide antimalarials: clinical and chemical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of 1,2,4-Trioxane Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of 1,2,4-trioxane drugs, such as artemisinin (B1665778) and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving the oral bioavailability of this compound compounds.
Issue 1: Low and Variable Drug Concentration in Plasma Following Oral Administration
Q: We are observing unexpectedly low and highly variable plasma concentrations of our this compound drug in our preclinical animal studies. What are the potential causes and how can we troubleshoot this?
A: Low and erratic plasma concentrations are common challenges with this compound drugs due to their inherent physicochemical properties. The primary culprits are poor aqueous solubility, potential degradation in the acidic stomach environment, and significant first-pass metabolism.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Actions:
-
Confirm Physicochemical Properties:
-
Solubility: Determine the equilibrium solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).[4] Poor solubility is a primary reason for low oral bioavailability.[3]
-
Lipophilicity (LogP): Evaluate the LogP value. While some lipophilicity is required for membrane permeation, very high LogP values can lead to poor aqueous solubility.
-
-
Investigate Degradation:
-
Acid Stability: Assess the stability of your compound in SGF (pH 1.2) to determine if it degrades in the stomach's acidic environment.[4] The this compound ring can be susceptible to acid-catalyzed hydrolysis.
-
-
Evaluate Permeability and Efflux:
-
Assess First-Pass Metabolism:
-
Liver Microsome Stability Assay: This in vitro assay determines the metabolic stability of your compound in the liver, a major site of first-pass metabolism. Rapid metabolism will significantly reduce the amount of active drug reaching systemic circulation.
-
-
Re-evaluate Formulation Strategy: Based on the findings from the above investigations, you may need to revise your formulation. For instance:
-
If solubility is the main issue, consider particle size reduction (micronization/nanonization), amorphous solid dispersions, or lipid-based formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[9]
-
If acid degradation is significant, enteric-coated formulations that protect the drug in the stomach and release it in the intestine can be beneficial.
-
If P-gp efflux is high, co-administration with a P-gp inhibitor (in preclinical studies) or formulating with excipients that inhibit P-gp can be explored.
-
Issue 2: Inconsistent In Vitro Dissolution Results
Q: Our in vitro dissolution profiles for different batches of our this compound nanoformulation are inconsistent. What could be causing this variability?
A: Inconsistency in dissolution profiles of nanoformulations often points to issues with the physicochemical properties and stability of the nanoparticles.
Troubleshooting Steps:
-
Thorough Physicochemical Characterization: Ensure consistent particle size, polydispersity index (PDI), and zeta potential across batches.[10][11] Variations in these parameters can significantly affect the dissolution rate.
-
Assess Physical Stability: Over time, nanoparticles can aggregate or agglomerate, leading to a decrease in surface area and slower dissolution. Conduct stability studies at different storage conditions.
-
Evaluate Crystalline State: The amorphous state is generally more soluble than the crystalline state. Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to check for any changes in the solid-state properties of the drug within the formulation.[12][13]
-
Standardize Dissolution Method: Ensure your dissolution method is robust and standardized. Key parameters to control include:
-
Dissolution Medium: Use a biorelevant medium and ensure consistent pH and composition. For poorly soluble drugs, the addition of surfactants may be necessary to maintain sink conditions.[14]
-
Apparatus and Agitation Speed: Use a suitable apparatus (e.g., USP Apparatus II - paddle) with a consistent and appropriate agitation speed.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound drugs?
A1: The primary reasons for the poor oral bioavailability of this compound drugs like artemisinin and its derivatives are:
-
Poor Aqueous Solubility: These compounds are often highly lipophilic and have very low solubility in water, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[3]
-
First-Pass Metabolism: They can be extensively metabolized in the gut wall and liver before reaching systemic circulation, which significantly reduces the concentration of the active drug.[3]
-
Chemical Instability: The endoperoxide bridge, which is crucial for their antimalarial activity, can be unstable in the acidic environment of the stomach, leading to degradation before absorption.
-
Efflux by Transporters: Some 1,2,4-trioxanes may be substrates of efflux pumps like P-glycoprotein in the intestinal wall, which actively transport them back into the gut lumen.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of these drugs?
A2: Nanotechnology-based drug delivery systems are among the most promising strategies.[10] These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs), which can improve solubility and protect the drug from degradation.[9][14]
-
Polymeric Nanoparticles: These can encapsulate the drug, improve its solubility, and offer controlled release.[10]
-
Liposomes: Vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and absorption.[3]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility and dissolution rate of artemisinin.[12][13]
Q3: Does food intake affect the oral bioavailability of artemisinin and its derivatives?
A3: The effect of food can vary. For artemisinin itself, some studies have shown that food intake has no major effect on its pharmacokinetics.[16][17][18][19] However, for other derivatives like artemether (B1667619) when formulated with lumefantrine (B1675429), administration with fatty food is recommended to enhance absorption.[20] It is crucial to conduct food-effect studies for your specific this compound compound and formulation.
Q4: How can I assess the potential for P-glycoprotein efflux of my compound?
A4: The Caco-2 cell permeability assay is the standard in vitro method.[5][6][7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters like P-gp. By measuring the transport of your drug from the apical (gut lumen) to the basolateral (blood) side and vice versa, you can determine the efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Factors affecting the oral bioavailability of this compound drugs.
Data Presentation
Table 1: Comparison of Oral Bioavailability of Artemisinin and its Derivatives in Rats
| Compound | Dose (mg/kg) | Route | Absolute Bioavailability (%) | Reference |
| Artemisinin | 100 | Oral | 12.2 ± 0.83 | [1][21] |
| Deoxyartemisinin | 100 | Oral | 1.60 ± 0.317 | [1][21] |
| 10-Deoxoartemisinin | 100 | Oral | 26.1 ± 7.04 | [1][21] |
Table 2: Pharmacokinetic Parameters of Artesunate (B1665782) and Dihydroartemisinin (B1670584) (DHA) after Oral Administration in Humans
| Parameter | Artesunate | Dihydroartemisinin (DHA) | Reference |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | [22] |
| Cmax (nmol/liter/nmol/kg) | 0.34 | 0.29 | [22] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the in vitro release profile of a this compound drug from its formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
Dissolution medium (e.g., Simulated Intestinal Fluid, pH 6.8, with 0.5% surfactant like Tween 80 to maintain sink conditions)[15]
-
The this compound formulation
-
HPLC system for quantification
Procedure:
-
Pre-heat 900 mL of dissolution medium to 37 ± 0.5°C in each dissolution vessel.
-
Place the formulation (e.g., one tablet or an amount of powder equivalent to a single dose) in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75-100 rpm).[15]
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of a this compound drug and assess its potential as a P-glycoprotein substrate.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well plates)
-
Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by performing a Lucifer yellow permeability assay.[23]
-
Wash the cell monolayers with pre-warmed HBSS.[23]
-
For Apical to Basolateral (A-B) transport (absorption):
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
For Basolateral to Apical (B-A) transport (efflux):
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 2 hours).[6]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 is generally considered indicative of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of a this compound drug after oral administration.
Materials:
-
Sprague-Dawley or Wistar rats
-
The this compound formulation for oral administration
-
A solubilized formulation for intravenous (IV) administration (for bioavailability calculation)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for plasma sample analysis
Procedure:
-
Fast the rats overnight before dosing but allow free access to water.
-
Divide the rats into two groups: oral and IV.
-
Oral Group: Administer the formulation at a specific dose (e.g., 100 mg/kg) via oral gavage.[1]
-
IV Group: Administer the solubilized drug at a lower dose (e.g., 10 mg/kg) via tail vein injection.[24]
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) from the tail vein or via cardiac puncture for terminal samples.[25]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples (e.g., using solid-phase extraction or protein precipitation).[26]
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[26][27][28][29]
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and Area Under the Curve (AUC).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissolution enhancement of artemisinin with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of food intake on pharmacokinetics of oral artemisinin in healthy Vietnamese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of food intake on pharmacokinetics of oral artemisinin in healthy Vietnamese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. bfopcu.eg.net [bfopcu.eg.net]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of in vitro/in vivo blood distribution and pharmacokinetics of artemisinin, artemether and dihydroartemisinin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of artesunate after single oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 28. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for 1,2,4-Trioxane Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,2,4-trioxane analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound analogues?
A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation of the product. For artemisinin (B1665778) and its semi-synthetic derivatives, common impurities include artemisitene (B1248809) and 9-epi-artemisinin. In synthetic 1,2,4-trioxanes, impurities often consist of starting materials, diastereomers, and byproducts from the cyclization step. Ozonolysis reactions, a common method for synthesizing the trioxane (B8601419) ring, can also introduce various peroxide-containing impurities.
Q2: My this compound analogue appears to be degrading during column chromatography on silica (B1680970) gel. What could be the cause and how can I prevent it?
A2: The peroxide bond in 1,2,4-trioxanes can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to degradation of the target compound on the column. To mitigate this, you can use deactivated silica gel (e.g., by treating it with a solution of triethylamine (B128534) in your eluent) or switch to a less acidic stationary phase like alumina. It is also advisable to run the column quickly (flash chromatography) to minimize the contact time between your compound and the stationary phase.
Q3: I am having trouble crystallizing my this compound analogue. It keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a solvent system with too high a polarity, or too rapid cooling. To troubleshoot this, try the following:
-
Improve the purity of your crude product: An initial purification by column chromatography can remove impurities that inhibit crystallization.
-
Optimize your solvent system: Experiment with different solvent mixtures. A common technique is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and then slowly add an anti-solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid. Then, gently warm the solution until it is clear again and allow it to cool slowly.
-
Control the cooling rate: Slow, gradual cooling is crucial for crystal formation. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by further cooling in a refrigerator and then a freezer.
-
Use seed crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q4: What are some suitable solvent systems for the recrystallization of this compound analogues?
A4: The choice of solvent will depend on the specific structure and polarity of your analogue. However, some commonly used solvent systems for the recrystallization of peroxide-containing compounds include:
-
Hexane/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Ethanol
-
Acetone/Water
-
Dichloromethane/Hexane
It is always recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture for your specific compound.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Symptom | Possible Cause | Recommended Solution |
| Poor Separation of Product and Impurities | - Inappropriate solvent system polarity. - Column overloading. - Irregular packing of the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots (Rf values between 0.2 and 0.5). - Use a smaller amount of crude material relative to the amount of stationary phase. - Ensure the column is packed uniformly without any cracks or channels. |
| Product Degradation on the Column | - Acidity of silica gel. - Prolonged exposure to the stationary phase. | - Use deactivated silica gel or an alternative stationary phase like alumina. - Perform flash chromatography to reduce the purification time. |
| Tailing of Spots on TLC and Broad Peaks during Column Chromatography | - Strong interaction of polar functional groups with the stationary phase. | - Add a small amount of a modifier to the eluent system, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
| Low Recovery of the Product | - Irreversible adsorption of the product onto the stationary phase. - The product is too polar and is not eluting with the chosen solvent system. | - Use a more polar eluent system or a gradient elution. - Consider using a different stationary phase. |
Guide 2: Crystallization Issues
| Symptom | Possible Cause | Recommended Solution |
| "Oiling Out" of the Product | - High concentration of impurities. - Inappropriate solvent system. - Cooling the solution too quickly. | - Perform a preliminary purification by column chromatography. - Experiment with different solvent/anti-solvent combinations. - Allow the solution to cool slowly and undisturbed. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated. - The compound has a low tendency to crystallize. | - Concentrate the solution by slowly evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Formation of Very Fine Needles or Powder | - Very rapid crystallization due to high supersaturation. | - Use a more dilute solution. - Cool the solution more slowly. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Data Presentation
Table 1: Purification of Synthetic this compound Analogues by Column Chromatography
| Analogue | Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Spiro-adamantyl-1,2,4-trioxane | Silica Gel | Hexane:Ethyl Acetate (9:1) | ~85 | >98 | 75 |
| Dispiro-1,2,4-trioxane | Silica Gel | Dichloromethane:Hexane (1:4) | ~90 | >99 | 80 |
| C-3 Aryl substituted trioxane | Alumina | Toluene:Ethyl Acetate (19:1) | ~80 | >97 | 65 |
Table 2: Purification of Synthetic this compound Analogues by Recrystallization
| Analogue | Recrystallization Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Spiro-cyclohexyl-1,2,4-trioxane | Ethanol/Water | >95 (after chromatography) | >99.5 | 85 |
| Dispiro-1,2,4-trioxane | Heptane/Ethyl Acetate | >98 (after chromatography) | >99.8 | 90 |
| C-3 Vinyl substituted trioxane | Acetone/Hexane | >95 (after chromatography) | >99 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
A glass column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column to retain the stationary phase.
-
A layer of sand is added on top of the plug.
-
The column is filled with a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent. The column is tapped gently to ensure even packing and to remove air bubbles.
-
A thin layer of sand is added to the top of the stationary phase to prevent disturbance during sample loading.
-
-
Sample Loading:
-
The crude this compound analogue is dissolved in a minimal amount of a suitable solvent (ideally the eluent).
-
The solution is carefully loaded onto the top of the column.
-
Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
The eluent is added to the column, and the flow is started. For flash chromatography, gentle pressure is applied to the top of the column using a pump or an inert gas source.
-
The eluent is collected in fractions.
-
The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
-
Fraction Analysis:
-
The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Fractions containing the pure this compound analogue are combined.
-
-
Solvent Removal:
-
The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Small-scale solubility tests are performed to find a suitable solvent or solvent mixture in which the this compound analogue is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
-
Dissolution:
-
The crude or partially purified trioxane analogue is placed in an Erlenmeyer flask.
-
A minimal amount of the chosen hot solvent is added to dissolve the compound completely. The solution should be heated to near its boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly and undisturbed to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
The cold slurry of crystals is filtered under vacuum using a Büchner funnel.
-
The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
The purified crystals are dried in a vacuum oven or in a desiccator to remove any residual solvent.
-
Mandatory Visualization
Technical Support Center: Managing Endoperoxide Bridge Reactivity in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the reactivity of the endoperoxide bridge during your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My endoperoxide synthesis is resulting in low yields. What are the common causes and how can I improve it?
A1: Low yields in endoperoxide synthesis are a frequent challenge due to the labile nature of the peroxide bond. Several factors can contribute to this issue:
-
Substrate Reactivity: The electronic and steric properties of your starting material can significantly impact the reaction's efficiency.
-
Reaction Conditions: Non-optimal temperature, solvent, or catalyst loading can lead to decomposition or side reactions.
-
Oxygen Concentration: In reactions involving molecular oxygen, its concentration can be a critical parameter to control.
-
Product Instability: The newly formed endoperoxide may be degrading under the reaction or workup conditions.
To improve your yield, consider a systematic optimization of reaction conditions. Small-scale parallel experiments can efficiently screen different parameters.
Q2: I am observing significant by-product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: The high reactivity of the endoperoxide bridge and reaction intermediates can lead to various side reactions, including:
-
Rearrangement Reactions: Acidic or basic conditions, as well as the presence of certain metals, can catalyze the rearrangement of the endoperoxide to other functional groups like diols or epoxides.
-
Over-oxidation: In photooxidation reactions, the singlet oxygen can react with the product or other sensitive functionalities in your molecule.
-
Polymerization: For certain substrates, radical-mediated polymerization can be a competing pathway.
Minimizing by-products often involves careful control of the reaction environment. This includes using purified and dry solvents, performing reactions under an inert atmosphere (when applicable), and carefully selecting catalysts and reaction temperatures.[1] Monitoring the reaction progress closely using techniques like TLC or LC-MS can also help to stop the reaction at the optimal time before significant by-product formation occurs.
Q3: My purified endoperoxide product is degrading upon storage. What are the best practices for handling and storing these sensitive compounds?
A3: The stability of endoperoxides is a major concern. Due to their thermal instability, specific handling and storage procedures are crucial.[2][3][4]
-
Temperature: Store endoperoxides at low temperatures, typically below 25°C, and in some cases, refrigeration or freezing is necessary.[2][3] Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.[2]
-
Containers: Use the original, sealed, and air-impermeable containers.[5][6] Avoid glass containers with ground-glass stoppers or metal containers that could build up pressure upon decomposition.[5][6]
-
Contamination: Prevent any contact with incompatible materials such as strong acids and bases, reducing agents, oxidizing agents, and metals like iron and copper, as these can catalyze violent decomposition.[2][5]
-
Light Exposure: Protect from direct sunlight and other sources of heat.[3][5]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
Troubleshooting Guides
Issue 1: Poor Yield in Photooxygenation Reactions
Photooxygenation is a common method for synthesizing endoperoxides from dienes. If you are experiencing low yields, consider the following troubleshooting steps:
| Parameter | Potential Issue | Recommended Solution |
| Photosensitizer | Inefficient energy transfer to molecular oxygen. | - Ensure the photosensitizer (e.g., Rose Bengal, Methylene Blue) is fresh and used at the optimal concentration. - Choose a sensitizer (B1316253) with a high quantum yield for singlet oxygen generation. |
| Light Source | Incorrect wavelength or insufficient intensity. | - Match the wavelength of the light source to the absorption maximum of the photosensitizer. - Increase the light intensity or the irradiation time. |
| Oxygen Supply | Insufficient dissolved oxygen in the reaction medium. | - Ensure a continuous and vigorous bubbling of oxygen through the solution. - Use a solvent with good oxygen solubility. |
| Solvent | Solvent quenching of singlet oxygen or side reactions. | - Screen different solvents. Aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) are often good choices. - Ensure the solvent is dry and free of impurities. |
| Temperature | Decomposition of the endoperoxide product at room temperature. | - Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to minimize product degradation. |
Issue 2: Lack of Stereoselectivity
Achieving the desired stereoisomer can be challenging. Here are some strategies to improve stereoselectivity:
| Approach | Description |
| Chiral Substrates | The inherent stereochemistry of a chiral starting material can direct the stereochemical outcome of the endoperoxide formation. |
| Chiral Auxiliaries | A covalently attached chiral auxiliary can effectively control the facial selectivity of the oxygen addition. |
| Chiral Catalysts | The use of chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity. |
Optimization of Reaction Conditions for Stereoselective Pyrrolidine Synthesis (as an illustrative example of parameter screening): [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Toluene | 100 | 24 | 85 | 90:10 |
| 2 | THF | 65 | 24 | 78 | 85:15 |
| 3 | CH2Cl2 | 40 | 24 | 65 | 80:20 |
| 4 | CH3CN | 80 | 24 | 92 | 95:5 |
This table illustrates how systematic variation of the solvent can impact both the yield and diastereomeric ratio (d.r.) of a reaction. A similar approach can be applied to optimize the stereoselectivity of endoperoxide synthesis.
Issue 3: Difficulty in Purification by Column Chromatography
Purifying endoperoxides can be challenging due to their potential instability on silica (B1680970) gel.
| Problem | Potential Cause | Troubleshooting Tip |
| Decomposition on Column | The acidic nature of silica gel is catalyzing the degradation of the endoperoxide. | - Deactivate the silica gel: Pre-treat the silica gel with a base (e.g., triethylamine) to neutralize acidic sites.[7] - Use an alternative stationary phase: Consider using neutral alumina (B75360) or a bonded phase like diol. - Run the column quickly: Minimize the time the compound spends on the column. |
| Tailing of the Product Peak | The compound is strongly interacting with the stationary phase. | - Increase solvent polarity: Gradually increase the polarity of the eluent to improve the elution of the product.[7] - Add a modifier: For very polar compounds, adding a small amount of a more polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent can improve peak shape. |
| Poor Separation of Isomers | The isomers have very similar polarities. | - Use a less polar solvent system: This will increase the retention time and may improve the separation. - Try a different stationary phase: A different adsorbent may offer different selectivity. |
| Compound is Insoluble in the Eluent | The chosen solvent system is not a good solvent for the compound. | - Dry-load the sample: Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[8] |
Experimental Protocols
Protocol 1: General Procedure for Domino Reaction Synthesis of Endoperoxides
This protocol is adapted from a method for the base-catalyzed cyclotrimerization of two ketones with molecular oxygen.[9][10][11]
Materials:
-
Ketone substrate
-
Potassium tert-butoxide (KOt-Bu)
-
Potassium hydroxide (B78521) (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a cold (0 °C) solution of the ketone (1.0 equiv.) in anhydrous THF, add KOt-Bu (e.g., 2.0 equiv.) and KOH (e.g., 0.3 equiv.) with stirring under an argon atmosphere.
-
During the addition of the base, briefly open the reaction flask to the air for about 10 seconds to allow a limited amount of oxygen to enter. The reaction solution should occupy approximately one-quarter of the flask volume.
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for the required time (e.g., 2-5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: General Procedure for Photosensitized Oxidation of a Diene
This protocol describes a general method for the [4+2] cycloaddition of singlet oxygen to a conjugated diene to form a bicyclic endoperoxide.[12][13]
Materials:
-
Diene substrate
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Oxygen gas
-
Light source (e.g., 500 W tungsten lamp)
Procedure:
-
Dissolve the diene substrate and a catalytic amount of the photosensitizer in the chosen solvent in a reaction vessel equipped with a gas inlet and a condenser.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Bubble a steady stream of oxygen through the solution for 15-20 minutes to ensure saturation.
-
Irradiate the reaction mixture with the light source while maintaining a continuous flow of oxygen.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Once the starting material is consumed, stop the irradiation and the oxygen flow.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove excess oxygen.
-
Remove the solvent under reduced pressure at low temperature.
-
Purify the crude endoperoxide by flash column chromatography on silica gel at low temperature, if necessary.
Visualizations
Logical Workflow for Troubleshooting Low Endoperoxide Yield
Caption: A decision tree for troubleshooting low yields in endoperoxide synthesis.
Proposed Mechanism for Domino Reaction Endoperoxide Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 3. Peroxide Storage DENIOS [denios.ie]
- 4. hse.gov.uk [hse.gov.uk]
- 5. eopsg.org [eopsg.org]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 13. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
Technical Support Center: Stability of 1,2,4-Trioxanes for Oral Administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,2,4-trioxanes under acidic conditions, a critical consideration for oral drug delivery. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge for the oral administration of 1,2,4-trioxanes?
The main challenge is their poor hydrolytic stability in the acidic environment of the stomach.[1][2] The 1,2,4-trioxane ring, which is the active pharmacophore for antimalarial activity, is susceptible to degradation under the strongly acidic conditions (pH 1.5-3.5) found in the stomach.[1][2][3] This degradation can significantly reduce the bioavailability of the drug at its target site.[1][3]
Q2: What are the typical degradation products of 1,2,4-trioxanes in an acidic medium?
Under acidic conditions that mimic the stomach, 1,2,4-trioxanes, particularly arylvinyl-1,2,4-trioxanes, degrade into their corresponding ketones and glyoxal (B1671930).[1][2][3] The glyoxal may further polymerize into a non-isolable condensate product.[1][3]
Q3: What is the general mechanism of acid-catalyzed degradation of 1,2,4-trioxanes?
The degradation is initiated by the protonation of a peroxy oxygen atom in the trioxane (B8601419) ring. This is followed by the opening of the ring to form an aliphatic ketone. Subsequently, the phenylvinyl group migrates to an electropositive oxygen atom, leading to cyclization and the formation of an unstable epoxy product. This intermediate is then hydrolyzed to yield the corresponding ketone.[2][4]
Q4: How does the stability of synthetic 1,2,4-trioxanes compare to artemisinin (B1665778) and its derivatives?
Artemisinin and its semi-synthetic derivatives (e.g., arteether, artemether) also exhibit poor hydrolytic stability under acidic conditions due to their acetal-lactone or acetal-acetal linkages, which contributes to their poor oral absorption.[1] The development of synthetic 1,2,4-trioxanes aims to create more economical and effective substitutes, but they often face similar stability challenges in acidic environments.[1]
Troubleshooting Guides
Issue 1: My this compound compound shows rapid and complete degradation in the simulated gastric fluid (SGF) assay.
-
Possible Cause 1: Inherent instability. The specific substituent groups on your this compound can significantly influence its stability. Some derivatives are inherently more susceptible to acid-catalyzed degradation.
-
Troubleshooting Action 1: Review structure-stability relationships if available for your class of trioxanes. Consider synthesizing and testing analogs with different electron-donating or withdrawing groups to see if stability can be improved.
-
Possible Cause 2: Incorrect SGF preparation. The pH and composition of the SGF are critical. A lower pH than intended can accelerate degradation.
-
Troubleshooting Action 2: Verify the pH of your SGF preparation. Ensure all components are accurately measured as per the standard protocol (see Experimental Protocols section).
-
Possible Cause 3: Elevated temperature. Although physiological temperature is 37°C, accidental overheating during the experiment can increase the rate of degradation.
-
Troubleshooting Action 3: Ensure your incubation equipment is properly calibrated and maintains a stable temperature of 37°C.
Issue 2: I am not detecting the expected ketone degradation products in my analysis.
-
Possible Cause 1: Analytical method limitations. Your chromatographic method may not be optimized to separate and detect the specific ketone products formed.
-
Troubleshooting Action 1: Develop and validate an appropriate analytical method, such as HPLC or LC-MS, using authentic reference standards of the expected ketone degradation products.
-
Possible Cause 2: Further degradation of products. The initial degradation products might be unstable under the assay or analytical conditions.
-
Troubleshooting Action 2: Analyze samples at earlier time points to capture the formation of the primary degradation products before they can degrade further. Also, assess the stability of the ketone standards under your analytical conditions.
-
Possible Cause 3: Glyoxal polymerization. As noted in the literature, glyoxal, one of the degradation products, can polymerize, making it difficult to detect as a single species.[1][3]
-
Troubleshooting Action 3: Focus on the quantification of the corresponding ketone product and the disappearance of the parent this compound as primary indicators of degradation.
Issue 3: There is high variability in my stability assay results between experiments.
-
Possible Cause 1: Inconsistent SGF preparation. Minor variations in pH between batches of SGF can lead to significant differences in degradation rates.
-
Troubleshooting Action 1: Prepare a large batch of SGF for a series of experiments to minimize batch-to-batch variability. Always confirm the pH before use.
-
Possible Cause 2: Inconsistent sample handling. Differences in the time taken to prepare and analyze samples can introduce variability, especially for highly unstable compounds.
-
Troubleshooting Action 2: Standardize your workflow, including incubation times and sample processing steps, to ensure consistency across all experiments.
Data Presentation
Table 1: Effect of Different Acid Catalysts on the Degradation of a Model Arylvinyl-1,2,4-trioxane
| Entry | Acid Catalyst | Time (h) | Yield of Ketone (%) |
| 1 | p-TSA | 2.5 | 85 |
| 2 | H2SO4 | 2.5 | 82 |
| 3 | BF3·Et2O | 2.5 | 89 |
| 4 | Amberlyst-15 | 3.0 | 80 |
| 5 | In(OTf)3 | 4.0 | 70 |
| 6 | Sc(OTf)3 | 4.0 | 75 |
| 7 | Bi(OTf)3 | 4.0 | 72 |
| 8 | TMSOTf | 1.5 | 92 |
| 9 | Conc. HCl | 5.0 | 40 |
Data adapted from a study on the stability of arylvinyl-1,2,4-trioxanes. The model trioxane used was naphthyloxy phenyl vinyl trioxane. Reactions were conducted at 80°C.
Experimental Protocols
Protocol 1: Preparation of Simulated Gastric Fluid (SGF) (USP, without pepsin)
This protocol is for preparing SGF to test the chemical stability of 1,2,4-trioxanes. For studies involving enzymatic degradation, pepsin can be added.
Materials:
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Purified water
-
pH meter
Procedure:
-
Dissolve 2.0 g of NaCl in a sufficient volume of purified water.
-
Add 7.0 mL of concentrated HCl.
-
Add purified water to make a final volume of 1000 mL.
-
Thoroughly mix the solution.
-
Verify that the pH of the final solution is approximately 1.2. Adjust with HCl if necessary.
Protocol 2: In Vitro Stability Assessment of 1,2,4-Trioxanes in SGF
Materials:
-
This compound compound of interest
-
Simulated Gastric Fluid (SGF), prepared as in Protocol 1
-
Incubator or water bath set to 37°C
-
Suitable organic solvent for stock solution preparation (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS system for analysis
-
Quenching solution (e.g., a basic buffer to neutralize the acid)
Procedure:
-
Prepare a stock solution of the this compound in a suitable organic solvent.
-
Pre-warm the SGF to 37°C.
-
Initiate the experiment by adding a small aliquot of the trioxane stock solution to the pre-warmed SGF to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to avoid affecting the properties of the SGF.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution to stop further degradation.
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the remaining parent this compound and, if possible, the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Mandatory Visualizations
References
- 1. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,2,4-Trioxane Stability in Ferrous Iron-Mediated Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,4-trioxanes and their interaction with ferrous iron (Fe(II)). The information is designed to help mitigate unwanted degradation and ensure controlled, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,2,4-trioxane degrading in the presence of ferrous iron?
The degradation of 1,2,4-trioxanes, such as artemisinin (B1665778) and its synthetic analogues, is initiated by a reductive cleavage of the endoperoxide bridge mediated by ferrous iron (Fe(II)).[1] This reaction is fundamental to the compound's biological activity, particularly its antimalarial effects.[2] The process involves an inner-sphere electron transfer from Fe(II) to the peroxide bond, which generates highly reactive oxygen-centered radicals.[3][4] These radicals can then rearrange to form carbon-centered radicals, which subsequently lead to a cascade of reactions producing various degradation products.[3][5] This activation is thought to be a key step in the therapeutic action of these compounds.[6]
Q2: How can I control or slow down the rate of degradation?
Controlling the degradation rate is crucial for consistent experimental results. Several factors can be adjusted:
-
Structural Modification: Introducing sterically bulky groups, such as spiro-adamantane or substituted cyclohexane (B81311) rings, near the peroxide linkage can hinder the approach of the ferrous ion, thereby increasing the compound's stability.[7][8]
-
Choice of Iron Salt: The counter-ion of the ferrous salt significantly impacts reactivity.[9] Ferrous halides (e.g., FeBr₂) are generally more potent decomposition catalysts than ferrous salts with oxygen-containing ligands like ferrous sulfate (B86663) (FeSO₄).[10]
-
Solvent System: The reaction rate and the distribution of products are heavily influenced by the solvent.[9] Experimenting with different solvent systems, such as varying ratios of acetonitrile (B52724) and water, can help modulate the degradation kinetics.
-
Use of Chelators: Iron chelators, like desferrioxamine (DFO), can bind to Fe(II) and attenuate the degradation of susceptible 1,2,4-trioxanes.[11]
-
Temperature Control: Lowering the reaction temperature can decrease the rate of degradation.[12]
Q3: What are the common degradation products I should expect?
The reaction of 1,2,4-trioxanes with ferrous iron can produce a complex mixture of products. Common products identified in various studies include stable isomeric rearrangement products, carbonyl compounds, and reduction products.[9][11] For some artemisinin analogues, an unstable epoxide has been isolated and characterized, which was previously postulated to be a species responsible for antimalarial activity.[4] The exact product profile is highly dependent on the specific this compound structure and the reaction conditions.[11]
Q4: Does the pH of my reaction medium matter?
Yes, pH is a critical parameter. The stability of the this compound ring itself can be compromised under strongly acidic conditions (pH 1.5–3.5), leading to degradation into corresponding ketones and glyoxal, independent of iron catalysis.[13][14] Additionally, pH influences the state of the iron in solution. Under acidic conditions, the concentration of soluble, catalytically active ferrous ions can increase.[15] However, at higher pH values, ferrous iron can be rapidly converted to ferric iron (Fe(III)) and precipitate as iron hydroxides, which can limit the reaction.[12] For iron chelates, stability is also pH-dependent, which can affect the availability of iron for the reaction.[16]
Q5: My this compound appears to be inert or reacts very slowly with ferrous iron. What could be the cause?
A lack of reactivity is often attributed to the structural features of the trioxane (B8601419). Significant steric hindrance around the peroxide bond can prevent or slow the access of Fe(II), rendering the compound more stable or even inert under certain conditions.[7][8] For instance, some 4-fluorophenyl and aminoartemisinin derivatives have been shown to be relatively inert to aqueous iron(II) sulfate.[11] The choice of a less reactive iron salt, such as ferrous sulfate compared to ferrous bromide, can also result in a slower reaction.[10]
Q6: What are the recommended analytical methods for monitoring these reactions?
To monitor the kinetics of degradation and identify products, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly effective.[9]
-
HPLC with photodiode array (PDA) detection can be used to quantify the disappearance of the parent trioxane and the appearance of UV-active products.[17]
-
LC-MS , particularly with tandem mass spectrometry (e.g., triple quadrupole), is powerful for identifying and characterizing the structures of unknown degradation products.[9][17]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Degradation | • High reaction temperature.• Highly reactive iron salt used (e.g., FeBr₂, FeCl₂).[10]• Solvent system promotes rapid reaction.[9] | • Lower the reaction temperature.• Switch to a less reactive iron salt, such as FeSO₄ or ferrous gluconate.[9]• Screen alternative solvent systems or adjust solvent ratios.• Introduce an iron chelating agent like DFP to reduce the concentration of free Fe(II).[7] |
| Inconsistent Reaction Rates or Product Profiles | • Inconsistent solvent composition or pH.• Fluctuation in reaction temperature.• Oxygen contamination oxidizing Fe(II) to Fe(III). | • Use a buffered aqueous phase to maintain constant pH.[18]• Ensure precise temperature control using a water bath or thermostat.• Degas solvents prior to use to minimize oxidation of ferrous iron. |
| Low Yield of Desired Activated Intermediates | • Degradation pathway favors stable, inactive side products.• Reaction conditions (e.g., time, temperature) are not optimal. | • Perform a time-course study to identify the optimal reaction time for maximizing the desired intermediate.• Modify the structure of the this compound to alter the degradation pathway.[5]• Adjust temperature and iron concentration to find a balance between activation and degradation. |
| Compound is Inert or Reacts Too Slowly | • Significant steric hindrance around the peroxide bridge.[7][8]• Use of a less reactive iron salt or solvent system.[9][10]• The iron source has been oxidized to the inactive ferric (Fe(III)) state. | • Increase the reaction temperature.• Use a more reactive ferrous halide salt instead of ferrous sulfate.[10]• Ensure the ferrous iron solution is freshly prepared and protected from oxygen. |
Quantitative Data Summary
The rate of ferrous iron-mediated degradation is highly dependent on the specific this compound and the experimental conditions. Below is a summary of kinetic data from published studies.
| Compound | Iron Salt | Solvent System | Temperature | Rate Constant (k) | Reference |
| Artemisinin | Ferrous Sulphate | Aqueous Acetonitrile | Not Specified | 18 M⁻¹ h⁻¹ | [9] |
| Artemisinin | Ferrous Ion | Aqueous Buffer (pH 7.25) | 25 °C | 10 ± 0.5 M⁻¹ s⁻¹ | [18][19] |
Note: Direct comparison of rate constants should be done with caution due to differences in experimental conditions and units.
Key Experimental Protocols
Protocol 1: General Procedure for Fe(II)-Mediated Degradation of 1,2,4-Trioxanes
This protocol provides a general method for studying the reaction of a this compound with ferrous sulfate, adapted from literature procedures.[11][19]
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound compound in a suitable organic solvent (e.g., acetonitrile).
-
Freshly prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in deoxygenated, ultrapure water.
-
-
Reaction Setup:
-
In a reaction vessel (e.g., a glass vial), add the desired volume of the this compound stock solution.
-
Add the aqueous component (e.g., buffered water) and organic solvent to achieve the final desired solvent ratio (e.g., 1:1 acetonitrile/water).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25 °C or 37 °C) in a water bath.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the required volume of the ferrous sulfate stock solution to achieve the desired final concentration (e.g., an equimolar concentration with the trioxane).
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot. This can be achieved by dilution into a cold solvent mixture (e.g., acetonitrile/water) and/or by adding an iron chelator.
-
Filter the sample if necessary (e.g., using a 0.22 µm syringe filter) before analysis.
-
-
Analysis:
-
Analyze the samples by a suitable method, such as RP-HPLC or LC-MS, to determine the concentration of the remaining parent compound and identify degradation products.
-
Protocol 2: Monitoring Degradation by Reverse-Phase HPLC
This protocol outlines a general method for analyzing samples from the degradation experiment.
-
Chromatographic System:
-
Column: A C18 reverse-phase column (e.g., Waters Xbridge C18) is commonly used.[17]
-
Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
-
Detection:
-
Use a PDA detector to monitor the elution profile at multiple wavelengths, including the λₘₐₓ of the parent this compound.
-
-
Method:
-
Inject a standard solution of the parent this compound to determine its retention time and generate a calibration curve.
-
Inject the quenched samples from the degradation experiment.
-
Quantify the decrease in the peak area of the parent compound over time to calculate the degradation rate.
-
Monitor for the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Caption: Fe(II)-mediated activation and degradation pathway of 1,2,4-trioxanes.
References
- 1. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redox reaction of artemisinin with ferrous and ferric ions in aqueous buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Synthetic Trioxane Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the pharmacokinetic (PK) properties of synthetic trioxanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving favorable pharmacokinetic profiles for synthetic trioxanes?
A1: Synthetic trioxanes, like their parent compound artemisinin, often face several PK challenges. The most common issues include poor oral bioavailability, which can be attributed to low aqueous solubility and significant first-pass metabolism.[1][2][3] Additionally, many trioxane (B8601419) derivatives exhibit poor hydrolytic stability in the acidic environment of the stomach, leading to degradation before absorption can occur.[4][5] Rapid metabolic clearance can also result in a short half-life, requiring frequent dosing.[6]
Q2: What general strategies can be employed to improve the oral bioavailability of a novel trioxane candidate?
A2: Improving oral bioavailability requires a multi-pronged approach. Key strategies include:
-
Prodrug Formation: Converting the parent molecule into a more soluble or permeable derivative, such as a hemisuccinate, can enhance absorption.[1][2]
-
Formulation Strategies: For poorly soluble compounds, techniques like creating solid dispersions, using self-emulsifying drug delivery systems (SEDDS), complexation with cyclodextrins, and particle size reduction (nanonization) can significantly improve dissolution and absorption.[7][8][9][10]
-
Medicinal Chemistry Optimization: Modifying the molecular structure to block sites of metabolism or improve physicochemical properties can enhance stability and absorption.[11][12]
Q3: Why is assessing metabolic stability important in the early stages of development?
A3: Assessing metabolic stability early using in vitro assays (e.g., with liver microsomes or hepatocytes) is crucial for predicting a drug's in vivo clearance and half-life.[13][14] Compounds that are rapidly metabolized are likely to have poor oral bioavailability and a short duration of action.[6] Early identification of metabolic liabilities allows for structural modifications to be made during the lead optimization phase, saving significant time and resources.[15]
Q4: What are the standard analytical techniques for quantifying trioxanes in plasma samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and robust method for quantifying trioxanes in biological matrices.[1][2] For higher sensitivity and selectivity, especially when dealing with low concentrations or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][17]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability (<20%)
Symptoms: After oral administration in animal models, the calculated absolute bioavailability is significantly low. Plasma concentrations (AUC) are disproportionately lower for the oral route compared to the intravenous route.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: The compound is not dissolving effectively in gastrointestinal fluids.
-
Solution 1: Formulation Enhancement. Experiment with various formulation strategies. Self-emulsifying drug delivery systems (SEDDS) can be particularly effective for lipophilic compounds.[18][19] Creating solid dispersions in a hydrophilic polymer matrix can also improve dissolution.[7][10]
-
Solution 2: Particle Size Reduction. Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate.[9][20]
-
-
Chemical Instability in Gastric Acid: The trioxane ring may be degrading in the low pH of the stomach.[4][5]
-
Solution 1: In Vitro Acid Stability Test. Before in vivo studies, assess the compound's stability in simulated gastric fluid (pH 1.5-3.5). Degradation confirms this as a likely cause.[4][5]
-
Solution 2: Enteric Coating. Formulate the compound in an enteric-coated capsule or tablet that bypasses the stomach and dissolves in the more neutral pH of the small intestine.
-
-
High First-Pass Metabolism: The compound is being extensively metabolized by the liver after absorption from the gut.
-
Solution 1: In Vitro Metabolism Assay. Use liver microsomes or S9 fractions to determine the intrinsic clearance of the compound. High clearance suggests first-pass metabolism is a major factor.[13][14]
-
Solution 2: Prodrug Approach. Design a prodrug that masks the metabolically labile site. The prodrug is then cleaved in vivo to release the active parent compound.[18][20]
-
Issue 2: Rapid Clearance and Short Half-Life
Symptoms: The compound shows a very short terminal half-life (t1/2) and high clearance (Cl) in pharmacokinetic studies, suggesting it is eliminated from the body too quickly to be therapeutically effective with a reasonable dosing schedule.
Possible Causes & Solutions:
-
Extensive Metabolic Conversion: The compound is a substrate for highly active metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.
-
Solution 1: In Vitro Metabolic Stability Assay. Incubate the compound with liver microsomes (for Phase I metabolism) and/or hepatocytes (for Phase I and II metabolism) from relevant species (e.g., rat, human).[13][14] A rapid disappearance of the parent compound confirms metabolic instability.
-
Solution 2: Metabolite Identification. Analyze the samples from the in vitro stability assay to identify the major metabolites. This helps pinpoint the "soft spots" on the molecule that are susceptible to metabolism.
-
Solution 3: Structural Modification. Use insights from metabolite identification to guide medicinal chemistry efforts. Modify the structure to block the sites of metabolism, for example, by introducing a fluorine atom or another sterically hindering group.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for representative synthetic trioxanes from published studies.
Table 1: Pharmacokinetic Parameters of Synthetic Trioxane 97/63 in Rats [1][2]
| Parameter | Intravenous (18 mg/kg) | Oral (72 mg/kg) |
| AUC0-∞ (ng·h/mL) | 2025.75 ± 574.3 | 1268.97 |
| Cmax (ng/mL) | 1799.99 ± 330.24 (C0) | 229.24 |
| t1/2 (h) | 10.57 ± 0.16 | 10.61 |
| Tmax (h) | N/A | 1.0 |
| Absolute Bioavailability (%) | - | ~16% |
Table 2: Comparative Metabolic Stability of Tetraoxane Analogues in Human Liver Microsomes [21]
| Compound | Stability (% remaining after 60 min) |
| OZ439 | Low |
| N205 | Moderate |
| N205 Analogues | More stable than parent N205 |
Note: The study on OZ439 mentions paradoxically low stability in vitro despite a long in vivo half-life, highlighting that in vitro results must be interpreted carefully.[21]
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized procedure based on methodologies described for synthetic trioxanes.[1][16]
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats (200-250g). Acclimatize animals for at least one week.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): Administer the compound (e.g., 18 mg/kg) dissolved in a suitable vehicle (e.g., DMSO/saline) via the tail vein.
-
Oral (PO) Group (n=3-5): Administer the compound (e.g., 72 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
-
-
Blood Sampling: Collect blood samples (~100-200 µL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated HPLC-UV or LC-MS/MS method (see Protocol 3).
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters (AUC, Cmax, t1/2, Cl, Vd). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a typical procedure for assessing Phase I metabolic stability.[13][14][15]
-
Reagents: Pooled liver microsomes (human or rat), NADPH regenerating system, phosphate (B84403) buffer, test compound stock solution (in DMSO or acetonitrile), and termination solution (e.g., cold acetonitrile (B52724) with an internal standard).
-
Incubation:
-
Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add the test compound to the microsome solution to a final concentration of (e.g.) 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately quench the reaction for each aliquot by adding it to a tube containing ice-cold acetonitrile (with internal standard) to precipitate the protein and stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).
Protocol 3: Plasma Sample Preparation and HPLC Analysis
This protocol describes a general liquid-liquid extraction (LLE) method for sample cleanup prior to HPLC analysis.[1][22][23]
-
Sample Preparation (LLE):
-
To a 200 µL plasma sample, add 50 µL of an internal standard (IS) solution.
-
Add a basifying agent (e.g., 1M NaOH) if the compound is basic, to ensure it is in its neutral, extractable form.
-
Add 2 mL of an immiscible organic solvent (e.g., n-hexane or diethyl ether).
-
Vortex vigorously for 2-5 minutes to ensure thorough extraction.
-
Centrifuge (e.g., 4000 rpm for 10 min) to achieve complete phase separation.
-
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the HPLC mobile phase.
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set to the λmax of the trioxane compound (e.g., 244 nm).[2]
-
Quantification: Create a calibration curve using standards of known concentrations prepared in blank plasma and processed in the same manner. Determine the concentration in unknown samples by comparing their peak area ratios (compound/IS) to the calibration curve.
-
References
- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study and bioavailability of a novel synthetic trioxane antimalarial compound 97/63 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The disposition and metabolism of 1,3,5-[U-14C]trioxane in male Wistar albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. bioivt.com [bioivt.com]
- 15. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time Course of the Changes in Novel Trioxane Antimalarial 99/411 Pharmacokinetics upon Antiepileptic Drugs Co-Administration in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 21. Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. High-performance liquid chromatographic analysis of trilostane and ketotrilostane in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Guide to 1,2,4-Trioxane Cytotoxicity
For researchers, scientists, and drug development professionals, this guide offers a comprehensive validation of 1,2,4-trioxane cytotoxicity in cancer cell lines. By objectively comparing the performance of these compounds with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for advancing cancer research and therapy.
The this compound scaffold, famously found in the antimalarial drug artemisinin, has garnered significant attention for its potent and selective cytotoxic effects against a broad spectrum of cancer cells. This guide delves into the experimental data validating this activity, providing a comparative analysis of various this compound derivatives and their efficacy against different cancer cell lines.
Comparative Cytotoxicity of 1,2,4-Trioxanes
The anticancer activity of 1,2,4-trioxanes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of various natural and synthetic 1,2,4-trioxanes against a panel of human cancer cell lines, alongside comparative data for the conventional chemotherapeutic drug, doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Artemisinin | Cholangiocarcinoma (CL-6) | 339 | [1][2] |
| Hepatocarcinoma (Hep-G2) | 268 | [1][2] | |
| Artesunate | Cholangiocarcinoma (CL-6) | 131 | [1][2] |
| Hepatocarcinoma (Hep-G2) | 50 | [1][2] | |
| Artemether | Cholangiocarcinoma (CL-6) | 354 | [1][2] |
| Hepatocarcinoma (Hep-G2) | 233 | [1][2] | |
| Dihydroartemisinin (DHA) | Cholangiocarcinoma (CL-6) | 75 | [1][2] |
| Hepatocarcinoma (Hep-G2) | 29 | [1][2] | |
| Leukemia (HL-60) | 0.9 | ||
| Synthetic Trioxane 4ac | Bone Cancer | 3-25 | [3] |
| Lung Cancer | 3-25 | [3] | |
| Synthetic Trioxane 4an | Bone Cancer | 3-25 | [3] |
| Lung Cancer | 3-25 | [3] | |
| Synthetic Trioxane 11 | Bone Cancer | 3-25 | [3] |
| Lung Cancer | 3-25 | [3] | |
| Synthetic Arylvinyl-trioxane 7 | Lung Cancer (A549) | 0.69 | [4] |
| Breast Cancer (MCF7/ADR) | >10 | [4] | |
| Synthetic Arylvinyl-trioxane 8 | Lung Cancer (A549) | <1 | [5] |
| Doxorubicin | Breast Cancer (MCF-7) | 2.5 | [6] |
| Breast Cancer (BT-20) | 0.31 | [7] | |
| Lung Cancer (A549) | >20 | [6] | |
| Hepatocarcinoma (HepG2) | 12.2 | [6] |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound derivatives and Doxorubicin against various human cancer cell lines.
Selectivity: A Key Advantage
A crucial aspect of any potential anticancer agent is its selectivity, meaning its ability to kill cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
| Goniothalamin (GTN) | Osteosarcoma (Saos-2) | Mesenchymal Stem Cells (HMSC) | 10.02 | [8] |
| Adenocarcinoma (A549) | Mesenchymal Stem Cells (HMSC) | 3.10 | [8] | |
| Breast Carcinoma (UACC-732) | Mesenchymal Stem Cells (HMSC) | 9.03 | [8] | |
| Synthetic Tetraoxane 1 | Leukemia (HL-60) | Lymphoblastoid (BL-2052) | >1.7 | |
| Dihydroartemisinin (DHA) | Leukemia (HL-60) | Lymphoblastoid (BL-2052) | 11.4 | |
| Doxorubicin | Osteosarcoma (Saos-2) | Mesenchymal Stem Cells (HMSC) | 0.96 | [8] |
| Adenocarcinoma (A549) | Mesenchymal Stem Cells (HMSC) | 0.44 | [8] |
Table 2: Selectivity Index of selected compounds in cancer versus normal cell lines.
Experimental Protocols
The validation of the cytotoxic effects of 1,2,4-trioxanes relies on robust and reproducible experimental methodologies. The most common method cited in the literature is the MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compounds and control drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and control drugs for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Caption: A generalized workflow for determining the cytotoxicity of 1,2,4-trioxanes using the MTT assay.
Mechanism of Action: Signaling Pathways
The cytotoxic activity of 1,2,4-trioxanes is attributed to their endoperoxide bridge, which becomes activated in the iron-rich environment of cancer cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: Key signaling pathways modulated by 1,2,4-trioxanes, leading to anticancer effects.
The multifaceted mechanism of action of 1,2,4-trioxanes, involving the induction of oxidative stress and subsequent modulation of critical signaling pathways like MAPK, NF-kB, and mTOR, contributes to their potent cytotoxic effects.[9][10] This includes the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow).[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Mechanistic perspectives for 1,2,4-trioxanes in anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic 1,2,4-Trioxanes: A Potent Class of Antimalarials Vying with Artemisinin's Legacy
New research confirms the significant in vivo antimalarial efficacy of synthetic 1,2,4-trioxanes, positioning them as viable alternatives to artemisinin-based therapies amidst the growing threat of drug resistance. These fully synthetic compounds demonstrate comparable and, in some cases, superior activity against various Plasmodium strains in preclinical mouse models, offering a promising avenue for the development of next-generation antimalarial drugs.
The global fight against malaria, a disease that continues to claim hundreds of thousands of lives annually, is critically dependent on the efficacy of artemisinin (B1665778) and its derivatives. However, the emergence of artemisinin-resistant Plasmodium falciparum strains necessitates the urgent development of novel antimalarials. Synthetic 1,2,4-trioxanes, which share the same pharmacophoric endoperoxide bridge as artemisinin, have entered the spotlight as a highly promising class of compounds. Their entirely synthetic nature offers advantages in terms of cost-effective and scalable production, circumventing the supply vulnerabilities associated with plant-derived artemisinin.
Recent in vivo studies have rigorously evaluated the antimalarial activity of various synthetic 1,2,4-trioxane derivatives, often in direct comparison with established drugs like artemisinin, artesunate, and β-arteether. These studies predominantly utilize mouse models infected with multidrug-resistant strains of rodent malaria parasites, such as Plasmodium yoelii nigeriensis and Plasmodium vinckei petteri, which serve as valuable preclinical models for human malaria.
Comparative Efficacy in Murine Models
The data from these studies, summarized below, highlight the potent antimalarial activity of synthetic 1,2,4-trioxanes, with several compounds demonstrating 100% parasite clearance and protection at varying dosages.
Activity Against Plasmodium yoelii nigeriensis (Multidrug-Resistant Strain)
| Compound/Drug | Dosage (mg/kg/day x 4 days) | Route | Efficacy (% Protection) | Reference |
| Trioxane 12b1 | 12 | Oral | 100% | [1] |
| Trioxane 12b1 | 6 | Oral | 60% | [1] |
| Trioxane 12c1 | 24 | Oral | 100% | [1] |
| Trioxane 12d1 | 24 | Oral | 100% | [1] |
| Trioxane 14 | 48 | Oral | 100% | [2] |
| Trioxane 18 | 48 | Oral | 100% | [2] |
| Trioxane 6i | 12 | Oral | 100% | [3] |
| Trioxane 6i | 24 | Oral | 100% | [3] |
| Trioxane 6i | 48 | Oral | 100% | [3] |
| Hemisuccinate derivative 14a1 | 48 | Oral / Intramuscular | 100% | [4] |
| β-arteether | 24 | Oral | 20% | [1][3] |
| β-arteether | 48 | Oral | 100% | [3] |
| Artemisinin | 48 | Oral | 50% (approx.) | [4] |
Activity Against Plasmodium vinckei petteri
| Compound/Drug | ED50 (mg/kg/day) | Route | Reference |
| Trioxaquine 1 | 0.7 - 3 | Intraperitoneal | [5] |
| Trioxaquine 2 (DU1302) | 0.7 - 3 | Intraperitoneal | [5] |
| Trioxaquine derivatives | 4 - 17 | Oral | [6] |
| Artemisinin | 4 | Intraperitoneal | [5] |
| Artemisinin | 17 | Oral | [6] |
| Artemether | 0.3 | Intraperitoneal | [5] |
| Artesunate | 2.5 | Oral | [6] |
Experimental Protocols
The in vivo efficacy of these compounds is primarily assessed using the 4-day suppressive test, also known as Peter's Test. This standardized protocol allows for the evaluation of a compound's ability to inhibit parasite growth in the early stages of infection.
A generalized experimental protocol is as follows:
-
Animal Model: Swiss mice are commonly used.
-
Parasite Strain: Mice are inoculated with a multidrug-resistant strain of rodent malaria, such as Plasmodium yoelii nigeriensis or Plasmodium vinckei petteri.
-
Infection: A standard inoculum of parasitized red blood cells is injected intraperitoneally or intravenously into the mice on day 0.
-
Drug Administration: The test compounds and reference drugs are administered to the mice, typically via the oral or intraperitoneal route, for four consecutive days (day 0 to day 3). A control group receives the vehicle (the solvent used to dissolve the drugs).
-
Monitoring of Parasitemia: On day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Assessment: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated groups to that of the untreated control group. The 50% effective dose (ED50), the dose that reduces parasitemia by 50%, is often determined. Survival of the mice is also monitored.[5][7][8]
Visualizing the Experimental Workflow
The logical flow of the 4-day suppressive test is illustrated in the diagram below.
The Path Forward
The compelling in vivo data for synthetic 1,2,4-trioxanes underscore their potential to become a critical tool in the global effort to combat malaria. Their efficacy against multidrug-resistant parasite strains is particularly encouraging. Further research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify lead candidates for clinical development. The ability to chemically synthesize these molecules on a large scale could also enhance the accessibility and affordability of these life-saving drugs.
References
- 1. Novel saturated 1,2,4-trioxanes and their antimalarial activity against multidrug resistant Plasmodium yoelii nigeriensis in Swiss mice model via oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active 1,2,4-trioxanes: synthesis and antimalarial assessment of a new series of 9-functionalized 3-(1-arylvinyl)-1,2,5-trioxaspiro[5.5]undecanes against multi-drug-resistant plasmodium yoelii nigeriensis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of the Double Bond of 6-Arylvinyl-1,2,4-trioxanes Leads to a Remarkable Increase in Their Antimalarial Activity against Multidrug-Resistant Plasmodium yoelii nigeriensis in a Swiss Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Trioxaquines Are New Antimalarial Agents Active on All Erythrocytic Forms, Including Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmv.org [mmv.org]
- 8. benchchem.com [benchchem.com]
Comparative Analysis: Synthetic 1,2,4-Trioxanes Versus Artemisinin in Antimalarial Activity
An Objective Guide for Drug Development Professionals
The emergence of drug-resistant Plasmodium parasites necessitates a continuous search for novel, effective, and affordable antimalarial agents. Artemisinin (B1665778), a sesquiterpene lactone derived from the plant Artemisia annua, revolutionized malaria treatment with its potent and rapid-acting endoperoxide scaffold.[1][2] However, its complex structure, reliance on natural sources, and emerging resistance concerns have driven the development of simpler, fully synthetic analogues.[1][3] This guide provides a comparative analysis of the antimalarial activity of synthetic 1,2,4-trioxanes against the natural product, artemisinin, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pharmacophore
The key to the antimalarial activity of both artemisinin and synthetic 1,2,4-trioxanes is the endoperoxide bridge within the 1,2,4-trioxane ring system.[3][4][5] This structural feature acts as the essential pharmacophore. Both classes of compounds are considered prodrugs that are selectively activated within infected red blood cells. The activation is triggered by ferrous iron (Fe(II)), which is present in high concentrations in the form of heme released during the parasite's digestion of hemoglobin.[6][7]
This interaction cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[6][8] These highly reactive intermediates are believed to be the primary cytotoxic agents, killing the parasite by alkylating essential biomolecules, such as heme and parasite proteins, leading to oxidative damage and ultimately, cell death.[6][9] While the tetracyclic structure of artemisinin was initially thought to be crucial, studies on simpler synthetic trioxanes have shown that the lactone function and other rings are not essential for potent antimalarial activity.[7][10]
References
- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Medicinal chemistry perspectives of trioxanes and tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trioxaquines Are New Antimalarial Agents Active on All Erythrocytic Forms, Including Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure, and Antimalarial Activity of Tricyclic 1,2,4‐Trioxanes Related to Artemisinin | Scilit [scilit.com]
A Comparative Analysis of 1,2,4-Trioxanes and 1,2,4,5-Tetraoxanes as Antimalarial Therapies
For Researchers, Scientists, and Drug Development Professionals
The global fight against malaria hinges on the continued development of effective and affordable antimalarial agents. Among the most promising classes of compounds are the endoperoxides, characterized by a pharmacophoric peroxide bridge. This guide provides a detailed comparison of two key endoperoxide families: the well-established 1,2,4-trioxanes, which include the Nobel Prize-winning artemisinin (B1665778) and its derivatives, and the fully synthetic 1,2,4,5-tetraoxanes, a newer class of antimalarials with significant potential. This comparison is based on their mechanism of action, in vitro activity, in vivo efficacy, and cytotoxicity, supported by experimental data and protocols.
At a Glance: Key Performance Indicators
The following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy of representative 1,2,4-trioxanes and 1,2,4,5-tetraoxanes.
Table 1: In Vitro Antiplasmodial Activity
| Compound Class | Representative Compound | P. falciparum Strain | IC₅₀ (nM) | Citation(s) |
| 1,2,4-Trioxane | Artemisinin | K1 (chloroquine-resistant) | 10 - 100 ng/ml | [1] |
| NF54 (chloroquine-sensitive) | 10 - 100 ng/ml | [1] | ||
| Artesunate | Chloroquine-sensitive | 1.6 - 2.3 | [2] | |
| Chloroquine-resistant | 1.6 - 2.3 | [2] | ||
| 1,2,4,5-Tetraoxane | RKA182 | 3D7 (chloroquine-sensitive) | 6.4 | [3][4][5] |
| K1 (chloroquine-resistant) | 4.7 | [3][4][5] | ||
| W2 (chloroquine-resistant) | 5.2 | [3][4][5] | ||
| Analogue 24 | Pf3D7 | 4.7 ± 0.3 | [6] |
Table 2: Cytotoxicity and Selectivity Index
| Compound Class | Representative Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) | Citation(s) |
| This compound | Artemisinin | Ehrlich Ascites Tumor (EAT) | 29.8 | >298 (based on highest IC₅₀) | |
| Dihydroartemisinin | Colon Cancer (SW480, SW620) | Pharmacologically achievable concentrations (1-8 µM) showed effect | Not directly calculable | [7] | |
| Artesunate | Osteosarcoma (MG63) | 12.2 - 19.9 | Not directly calculable | [8] | |
| 1,2,4,5-Tetraoxane | Tetraoxane Analogue LC140 | J774A.1 (macrophage) | >34.2 | 13.5 (vs. L. donovani) | [9][10] |
| Tetraoxane Analogue LC138 | THP-1 (monocyte) | >534.8 | 22.1 - 118.6 (vs. L. infantum) | [11][12] |
Table 3: In Vivo Efficacy (4-Day Suppressive Test in Mice)
| Compound Class | Representative Compound | Plasmodium Species | Dose (mg/kg/day) | % Suppression | Citation(s) |
| This compound | Artemisinin | P. yoelii nigeriensis | 48 mg/kg x 4 days (oral) | 100% protection (less potent than some trioxane (B8601419) derivatives) | [13] |
| Artesunate | P. vinckei petteri | 2.5 (oral) | ED₅₀ | [2] | |
| 1,2,4,5-Tetraoxane | RKA182 | P. berghei | 20 (oral, single dose) | Curative | [3][4][5] |
| Analogue 24 | P. berghei | Not specified | Activity comparable to chloroquine | [6] |
Mechanism of Action: A Shared Path with Subtle Differences
The antimalarial activity of both 1,2,4-trioxanes and 1,2,4,5-tetraoxanes is dependent on their endoperoxide bridge.[13][14] The generally accepted mechanism involves the activation of this bridge by ferrous iron (Fe²⁺), which is present in the form of heme within the parasite's food vacuole. This interaction leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other macromolecules, ultimately leading to parasite death.[15][16][17] While the ultimate cytotoxic mechanism appears to be similar, subtle differences in the reactivity and stability of the endoperoxide bridge may exist between the two classes.[15]
Caption: Fe(II)-mediated activation of endoperoxides leading to parasite death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the amount of parasite DNA.[18][19][20][21][22]
Protocol:
-
Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage, typically using sorbitol treatment.
-
Plate Preparation: Test compounds are serially diluted and added to 96-well black plates with clear bottoms.
-
Incubation: A suspension of infected red blood cells (typically 2% hematocrit and 0.5-1% parasitemia) is added to each well. The plates are incubated for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[18][19]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for at least one hour.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Assay (4-Day Suppressive Test)
This standard assay, also known as Peters' test, evaluates the ability of a compound to suppress the proliferation of malaria parasites in a murine model.[2][23][24][25][26]
Protocol:
-
Infection: Mice (e.g., Swiss or BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[23][25]
-
Treatment: The test compounds are administered to groups of mice, typically orally or subcutaneously, once daily for four consecutive days, starting a few hours after infection. A positive control group (e.g., treated with chloroquine) and a negative control group (vehicle only) are included.[23][25]
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Percent Suppression: The average parasitemia of the control group is considered 100% growth. The percent suppression for each treated group is calculated using the following formula: ((Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control) x 100
-
Data Analysis: The 50% effective dose (ED₅₀) can be determined from the dose-response curve.
Caption: A typical workflow for screening antimalarial compounds.
Concluding Remarks
Both 1,2,4-trioxanes and 1,2,4,5-tetraoxanes are highly potent classes of antimalarial agents that share a common mechanism of action revolving around the iron-mediated cleavage of their endoperoxide bridge. The 1,2,4-trioxanes, particularly the artemisinin derivatives, have been the cornerstone of malaria treatment for decades. However, the emergence of artemisinin resistance necessitates the development of new therapeutic agents.
The 1,2,4,5-tetraoxanes represent a promising alternative. They are fully synthetic, which can offer advantages in terms of cost and scalability of production. Furthermore, compounds like RKA182 have demonstrated excellent in vitro activity against artemisinin-resistant parasite strains and have shown curative efficacy in vivo. The favorable cytotoxicity profiles and high selectivity indices of some tetraoxanes further underscore their potential as next-generation antimalarials.
Continued research and head-to-head comparative studies will be crucial in fully elucidating the relative advantages and disadvantages of these two important classes of endoperoxide antimalarials and in guiding the development of new, effective, and accessible treatments to combat malaria worldwide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mmv.org [mmv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a 1,2,4,5-tetraoxane antimalarial drug-development candidate (RKA 182) with superior properties to the semisynthetic artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jmatonline.com [jmatonline.com]
- 9. Synthesis and Antileishmanial Activity of 1,2,4,5-Tetraoxanes against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Trioxolane and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Trioxolane and 1,2,4,5-Tetraoxane endoperoxides against old-world Leishmania parasites: in vitro activity and mode of action [sapientia.ualg.pt]
- 13. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes. (2023) | Monika Shukla | 8 Citations [scispace.com]
- 14. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examination of the Cytotoxic and Embryotoxic Potential and Underlying Mechanisms of Next-Generation Synthetic Trioxolane and Tetraoxane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Comparison of the Reactivity of Antimalarial 1,2,4,5-Tetraoxanes with 1,2,4-Trioxolanes in the Presence of Ferrous Iron Salts, Heme, and Ferrous Iron Salts/Phosphatidylcholine - figshare - Figshare [figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. iddo.org [iddo.org]
- 19. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 20. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Four-Day Suppressive Test [bio-protocol.org]
- 25. In vivo antimalarial activity of the 80% methanolic crude fruit extract of Lagenaria siceraria (Molina) Standl. against Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 1,2,4-Trioxanes and 1,2,4-Trioxolanes: Antimalarial and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two classes of endoperoxide-containing compounds: 1,2,4-trioxanes and 1,2,4-trioxolanes. Both scaffolds are of significant interest in medicinal chemistry, primarily for their potent antimalarial activity and emerging anticancer properties.[1][2] This document summarizes key performance data, details the experimental protocols used for their evaluation, and illustrates their proposed mechanism of action and experimental workflows.
Core Chemical Structures
The fundamental difference between these two classes lies in their core heterocyclic structure. 1,2,4-trioxanes, famously represented by the natural product artemisinin (B1665778) and its derivatives, feature a six-membered ring containing an endoperoxide bridge. In contrast, 1,2,4-trioxolanes, also known as ozonides, possess a five-membered ring with a peroxide linkage. This structural variance influences their chemical stability and pharmacokinetic properties, yet both classes share a common mechanism of bioactivation.
Data Presentation: A Comparative Overview of In Vitro Activity
The in vitro efficacy of 1,2,4-trioxanes and 1,2,4-trioxolanes has been extensively evaluated against various strains of Plasmodium falciparum (the deadliest malaria parasite) and a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds from each class, providing a quantitative basis for comparison.
Antimalarial Activity
| Compound Class | Representative Compound(s) | P. falciparum Strain(s) | IC50 (nM) | Reference(s) |
| 1,2,4-Trioxanes | Artemisinin | Multiple | ~1-20 | [3] |
| Dihydroartemisinin (DHA) | Multiple | ~0.5-10 | ||
| Artesunate | Multiple | ~1-15 | ||
| Arteether | Multiple | ~1-15 | [3] | |
| Novel Synthetic Trioxanes | 3D7, RKL9 | 1240 - >5000 | [4] | |
| 1,2,4-Trioxolanes | Arterolane (OZ277) | Multiple | 1.4 - 20 | |
| Spiro- and Dispiro-1,2,4-trioxolanes | Multiple | 1.4 - >1000 | ||
| Fluorescent Probe 5 | FCB, 7G8 | 10 | ||
| Fluorescent Probe 6 | FCB, 7G8 | 10 | ||
| Compound 8 | FCB, 7G8 | 10 |
Anticancer Activity
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 1,2,4-Trioxanes | Artemisinin | A549 (Lung), A2780 (Ovarian) | >100 | [3] |
| Dihydroartemisinin (DHA) | HL-60 (Leukemia) | 0.9 | [5] | |
| Artesunic Acid | A549 (Lung), HepG2 (Liver) | 9.85, 4.09 | [3] | |
| Novel Synthetic Trioxanes | Bone and Lung Cancer Lines | 3 - 25 | [6] | |
| Trioxane-ferrocene hybrid 9 | CCRF-CEM (Leukemia) | 0.25 | [7] | |
| Trioxane-ferrocene-egonol hybrid 7 | CCRF-CEM (Leukemia) | 0.07 | [7] | |
| 1,2,4-Trioxolanes | LC132 | L. infantum amastigotes | 13.2 | [8] |
| LC138 | L. infantum amastigotes | 23.9 | [8] |
Cytotoxicity Profile
| Compound Class | Representative Compound(s) | Normal Cell Line(s) | CC50 (µM) | Reference(s) |
| 1,2,4-Trioxanes | Amino-artemisinins | Human Hepatocytes | >171 (High Selectivity) | [9] |
| 1,2,4-Trioxolanes | LC132 | J774A.1 (Murine Macrophage) | 291.6 | [8] |
| LC138 | J774A.1 (Murine Macrophage) | >2832 | [8] | |
| Miltefosine (Control) | J774A.1 (Murine Macrophage) | 94.4 | ||
| Amphotericin B (Control) | J774A.1 (Murine Macrophage) | 71.9 |
Mechanism of Action: A Shared Pathway of Radical-Mediated Killing
The biological activity of both 1,2,4-trioxanes and 1,2,4-trioxolanes is contingent upon the presence of the endoperoxide bridge. The prevailing mechanism of action involves the iron-mediated cleavage of this bridge, a process that is particularly favored in the iron-rich environments of malaria parasites (from heme metabolism) and some cancer cells.
This bioactivation cascade generates highly reactive carbon-centered radicals, which are the ultimate cytotoxic agents. These radicals induce widespread damage to cellular macromolecules, including proteins and lipids, leading to parasite/cell death. The proposed mechanism is depicted below.
Caption: Proposed mechanism of action for 1,2,4-trioxanes and 1,2,4-trioxolanes.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays cited in this guide.
In Vitro Antimalarial Activity: SYBR Green I-Based Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA.
-
Parasite Culture: P. falciparum strains are maintained in vitro in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are serially diluted in complete culture medium in a 96-well plate.
-
Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing plates to a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: Plates are incubated for 72 hours under the conditions described in step 1.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vitro Anticancer Activity and Cytotoxicity: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cells or normal cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 (for cancer cells) or CC50 (for normal cells) values are determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the in vitro anticancer activity of a test compound using the MTT assay.
Caption: Standard workflow for in vitro anticancer activity screening using the MTT assay.
Conclusion
Both 1,2,4-trioxanes and 1,2,4-trioxolanes represent promising scaffolds for the development of novel antimalarial and anticancer agents. Their shared iron-dependent mechanism of action provides a clear rationale for their biological activity. While artemisinin-based 1,2,4-trioxanes are well-established antimalarials, synthetic 1,2,4-trioxolanes offer the potential for improved pharmacokinetic properties and cost-effective manufacturing. In the realm of oncology, both classes have demonstrated potent in vitro activity, warranting further investigation and optimization. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the discovery and development of new therapeutics based on these important endoperoxide pharmacophores.
References
- 1. Oxygen Activation and Radical Transformations in Heme Proteins and Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Structure and Reaction Mechanism in the Heme Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Trioxolane and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action [mdpi.com]
- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Navigating Resistance: A Comparative Guide to 1,2,4-Trioxane Derivatives Against P. falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. The 1,2,4-trioxane ring system, the pharmacophore of artemisinin (B1665778) and its derivatives, remains a cornerstone of antimalarial therapy. However, resistance to artemisinins, often associated with mutations in the Kelch 13 (K13) protein, necessitates a clear understanding of cross-resistance patterns and the continued development of novel this compound-based compounds. This guide provides a comparative analysis of various this compound derivatives, summarizing their in vitro efficacy against both drug-sensitive and drug-resistant P. falciparum strains and detailing the experimental protocols for key assessment assays.
Quantitative Comparison of In Vitro Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of various this compound derivatives against different P. falciparum strains. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, parasite strains, and assay methodologies.
Table 1: In Vitro Activity of Artemisinin Derivatives Against Drug-Sensitive and Resistant P. falciparum Strains
| Compound | P. falciparum Strain | Resistance Phenotype/Genotype | IC50 (nM) | Reference |
| Dihydroartemisinin | NF54 | Drug-Sensitive (K13 Wild-Type) | 4.2 ± 0.5 | [1] |
| Dihydroartemisinin | Isolate with K13 V555A | K13 Mutant | 3.4 ± 0.3 | [1] |
| Dihydroartemisinin | Isolate with K13 R561H | K13 Mutant | 14.1 ± 4.0 | [1] |
| Dihydroartemisinin | Isolate with K13 A675V | K13 Mutant | 7.4 ± 3.3 | [1] |
| Dihydroartemisinin | Isolate with K13 C469F | K13 Mutant | 6.9 ± 1.5 | [1] |
| Artemisinin | Patient Isolate | - | 20.1 ± 0.6 | [2] |
| Artesunate | Patient Isolate | - | 6.2 ± 1.4 | [2] |
| Artemether | Patient Isolate | - | 21.4 ± 5.3 | [2] |
Table 2: In Vitro Activity of Novel this compound Derivatives Against Drug-Sensitive and Resistant P. falciparum Strains
| Compound | P. falciparum Strain | Resistance Phenotype | IC50 (µM) | Reference |
| Aryl series derivative | 3D7 | Drug-Sensitive | 1.24 | [3] |
| Aryl series derivative | RKL9 | Chloroquine-Resistant | 1.24 | [3] |
| Heteroaryl series derivative | 3D7 | Drug-Sensitive | 1.06 | [3] |
| Heteroaryl series derivative | RKL9 | Chloroquine-Resistant | 1.17 | [3] |
| Compound 15 | - | - | 0.0257 | [4] |
| Compound 21 | - | - | 0.0196 | [4] |
Experimental Protocols
Accurate and reproducible data are fundamental to cross-resistance studies. Below are detailed methodologies for key in vitro assays used to assess the activity of antimalarial compounds.
P. falciparum Asexual Blood Stage Culture
This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum cryopreserved stock
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
Sterile culture flasks (25 cm² or 75 cm²)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Centrifuge
-
Microscope
Procedure:
-
Thawing Parasites: Rapidly thaw a cryopreserved vial of P. falciparum-infected erythrocytes in a 37°C water bath.
-
Washing: Transfer the thawed parasites to a centrifuge tube and wash with RPMI 1640 to remove the cryoprotectant. Centrifuge and discard the supernatant.
-
Initiating Culture: Resuspend the parasite pellet in complete culture medium with fresh human erythrocytes to achieve a desired hematocrit (typically 2-5%) and an initial parasitemia of ~0.5%.
-
Incubation: Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.[5]
-
Maintenance: Change the medium daily to replenish nutrients and remove metabolic waste. Monitor parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
-
Sub-culturing: When the parasitemia reaches 5-10%, dilute the culture with fresh erythrocytes and complete medium to maintain continuous growth.[5]
Parasite Synchronization
Synchronization of the parasite culture is crucial for stage-specific drug assays. The sorbitol method is commonly used to obtain a culture highly enriched in ring-stage parasites.
Materials:
-
Asynchronous P. falciparum culture
-
5% D-sorbitol solution (w/v) in sterile water
-
Complete culture medium
-
Centrifuge
Procedure:
-
Pellet the asynchronous culture by centrifugation.
-
Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
-
Incubate at room temperature for 10 minutes. This lyses the mature parasite stages (trophozoites and schizonts), leaving the ring stages intact.[6]
-
Wash the erythrocytes twice with RPMI 1640 to remove the sorbitol and lysed cell debris.
-
Resuspend the synchronized ring-stage parasites in complete culture medium and return to the incubator. For highly synchronized cultures, this procedure can be repeated after one cycle (~48 hours).[6]
SYBR Green I-Based Drug Susceptibility Assay
This fluorescence-based assay is a widely used, high-throughput method for determining the IC50 of antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
96-well black, clear-bottom microplates
-
Test compounds serially diluted
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Add serially diluted test compounds to the wells of a 96-well plate. Include drug-free wells (negative control) and wells with a known lethal concentration of an antimalarial (positive control).
-
Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This lyses the erythrocytes and allows the dye to intercalate with the parasite DNA.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.
Ring-Stage Survival Assay (RSA)
The RSA is the gold standard phenotypic assay for confirming artemisinin resistance, which is characterized by reduced susceptibility of early ring-stage parasites.
Materials:
-
Tightly synchronized 0-3 hour old ring-stage P. falciparum culture
-
Dihydroartemisinin (DHA)
-
96-well microplates
-
Complete culture medium
-
Microscope and Giemsa stain
Procedure:
-
Synchronization: Obtain a highly synchronized culture of 0-3 hour old ring-stage parasites. This can be achieved by isolating mature schizonts using a Percoll gradient, allowing them to invade fresh erythrocytes for a short period (2-3 hours), and then removing the remaining schizonts.[7][8]
-
Drug Exposure: Expose the synchronized young ring-stage parasites to a high concentration of DHA (e.g., 700 nM) for 6 hours. A control group is exposed to the vehicle (e.g., DMSO) only.[7][9]
-
Drug Removal: After 6 hours, carefully wash the parasites three times with drug-free medium to remove the DHA.
-
Culture Continuation: Resuspend the washed parasites in fresh complete medium and culture for an additional 66 hours.[7]
-
Survival Assessment: After the 72-hour total assay time, prepare Giemsa-stained thin blood smears from both the DHA-treated and control wells.
-
Counting: Determine the parasitemia by light microscopy, counting the number of viable parasites per 10,000 erythrocytes.
-
Calculation: The percentage of parasite survival is calculated as the ratio of the parasitemia in the DHA-treated group to the parasitemia in the control group, multiplied by 100. A survival rate of ≥1% is typically indicative of artemisinin resistance.[7]
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in cross-resistance studies of this compound derivatives.
Caption: A flowchart of the SYBR Green I-based drug susceptibility assay.
Caption: The PfKelch13-mediated artemisinin resistance pathway.
This guide provides a foundational overview for researchers engaged in the study of antimalarial drug resistance. The presented data and protocols should serve as a valuable resource for designing and interpreting cross-resistance studies, ultimately contributing to the development of new and effective treatments against multidrug-resistant malaria.
References
- 1. In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iddo.org [iddo.org]
- 6. malariaresearch.eu [malariaresearch.eu]
- 7. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative methods for the Plasmodium falciparum artemisinin ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
Unveiling the Potency of 1,2,4-Trioxanes Against Falcipain-2: A Comparative Guide
For Immediate Release
A deep dive into the inhibitory prowess of 1,2,4-trioxanes against falcipain-2, a crucial enzyme in the lifecycle of the malaria parasite Plasmodium falciparum, reveals their potential as potent antimalarial agents. This guide provides a comparative analysis of 1,2,4-trioxanes and other key falcipain-2 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Falcipain-2, a cysteine protease of P. falciparum, plays a pivotal role in the degradation of host hemoglobin, a process essential for the parasite's survival and maturation.[1][2][3] Its inhibition leads to the disruption of this vital pathway, ultimately causing parasite death, making it a validated and promising target for novel antimalarial therapies.[2][4] Among the various classes of compounds investigated, 1,2,4-trioxanes, renowned for their endoperoxide bridge, have demonstrated significant inhibitory activity against this key enzyme.[5][6][7]
Comparative Inhibitory Activity Against Falcipain-2
The following table summarizes the in vitro inhibitory activities of representative 1,2,4-trioxane derivatives and other classes of falcipain-2 inhibitors. The data highlights the varying potencies of these compounds, providing a basis for structure-activity relationship studies and further drug development.
| Inhibitor Class | Compound | Falcipain-2 IC50 | P. falciparum Growth Inhibition IC50 | Reference |
| This compound Derivatives | Aryl derivative | - | 1.24 µM (3D7 strain) | [6] |
| Heteroaryl derivative | - | 1.06 µM (3D7 strain) | [6] | |
| 4-hydroxyphenyl substitution | - | 0.391 µg/mL (sensitive strain) | [8] | |
| Peptidyl Vinyl Sulfones | K11002 | k_ass/K_i = 2,300,000 M⁻¹s⁻¹ | 20 nM | [2] |
| K11017 | k_ass/K_i = 1,800,000 M⁻¹s⁻¹ | 15 nM | [2] | |
| Epoxysuccinate | E-64 | - | >70% inhibition at 5 µM | [9] |
| Quinoline-Triazole Hybrids | Compound T4 | 16.16 µM | - | [10] |
| Compound T7 | 25.64 µM | - | [10] | |
| 1,4-Benzodiazepine Derivative | Vinyl ester 1 | K_i = 0.017 ± 0.004 μM | - | [11] |
Understanding the Mechanism: The Hemoglobin Degradation Pathway
Falcipain-2 inhibitors act by obstructing the hemoglobin degradation pathway within the parasite's food vacuole. This critical process is the primary source of amino acids for the parasite. The diagram below illustrates the central role of falcipain-2 and the point of inhibition by compounds like 1,2,4-trioxanes.
References
- 1. Comparison of Efficacies of Cysteine Protease Inhibitors against Five Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]
- 10. Quinoline-triazole hybrids inhibit falcipain-2 and arrest the development of Plasmodium falciparum at the trophozoite stage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of falcipain-2 inhibition by α,β-unsaturated benzo[1,4]diazepin-2-one methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 1,2,4-Trioxane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of 1,2,4-trioxane enantiomers against biological targets, supported by representative experimental data and detailed methodologies. The this compound scaffold is a key pharmacophore in various biologically active compounds, including the potent antimalarial drug artemisinin (B1665778) and its derivatives, which also exhibit anticancer and antibacterial properties.[1] Understanding the stereospecific interactions of these enantiomers with their target proteins is crucial for the rational design of more effective and selective therapeutic agents.
While some studies on synthetic 1,2,4-trioxanes have indicated that enantiomers can exhibit similar antimalarial activities, stereochemistry has been shown to impact their anticancer effects, highlighting the importance of evaluating enantiomeric differences in binding.[1] This guide focuses on the in silico evaluation of these differences through molecular docking simulations.
Data Presentation: A Comparative Analysis
Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table presents a representative comparison of the docking scores for a pair of hypothetical this compound enantiomers, designated as (R)-enantiomer and (S)-enantiomer, against a common biological target, Plasmodium falciparum falcipain-2 (FP-2), a cysteine protease involved in hemoglobin degradation by the malaria parasite.[2][3][4][5] The docking scores, such as the LibDock score, provide an estimate of the binding affinity.[2][3][4]
| Enantiomer | Target Protein | Docking Score (LibDock Score) | Key Interacting Residues | Predicted Binding Affinity |
| (R)-Trioxane | P. falciparum falcipain-2 (PDB ID: 3BPF) | 118.5 | Cys42, His174, Leu84, Trp206 | High |
| (S)-Trioxane | P. falciparum falcipain-2 (PDB ID: 3BPF) | 115.2 | Cys42, His174, Ala173 | Moderate |
Note: The data presented in this table is representative and intended to illustrate a potential outcome of a comparative docking study. Actual docking scores will vary depending on the specific this compound structure and the docking protocol used. Several studies on various this compound derivatives have reported LibDock scores in the range of 116-118 against falcipain-2.[2][3][4]
Experimental Protocols
The following is a detailed methodology for a typical comparative molecular docking study of this compound enantiomers.
Protein Preparation
-
Selection and Retrieval: The three-dimensional crystal structure of the target protein, such as P. falciparum falcipain-2 (PDB ID: 3BPF), is retrieved from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared using software such as Biovia Discovery Studio. This process typically involves:
-
Removal of water molecules and any co-crystallized ligands or inhibitors.
-
Addition of hydrogen atoms to the protein structure.
-
Protonation of titratable residues at a physiological pH.
-
Energy minimization of the protein structure to relieve any steric clashes using a force field like CHARMm.
-
Ligand Preparation
-
3D Structure Generation: The 3D structures of the (R) and (S) enantiomers of the this compound derivative are generated using a molecular modeling program.
-
Energy Minimization: The geometries of the enantiomers are optimized, and their energy is minimized to obtain a stable conformation.
Molecular Docking
-
Software: A molecular docking program such as Biovia Discovery Studio with the LibDock protocol is utilized.[2][3][4]
-
Binding Site Definition: The binding site on the target protein is defined. This is often based on the location of the co-crystallized ligand in the original PDB file or identified using binding site prediction algorithms. For falcipain-2, the active site involves key residues like Cys42 and His174.[5]
-
Docking Simulation: The prepared enantiomers are docked into the defined binding site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The resulting poses of each enantiomer are scored based on the program's scoring function (e.g., LibDock score). The poses with the highest scores, representing the most favorable binding modes, are selected for further analysis. The interactions between the enantiomers and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of their binding affinity.
Mandatory Visualization
The following diagram illustrates the general workflow for a comparative molecular docking study of this compound enantiomers.
References
- 1. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors [biotechnologia-journal.org]
- 3. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the antimalarial potency of 1,2,4-trioxane dimers vs monomers
A comparative analysis of the antimalarial potency of 1,2,4-trioxane dimers versus their monomeric precursors reveals significant advantages of dimerization. This guide provides a detailed evaluation of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: In Vitro and In Vivo Efficacy
The antimalarial activity of this compound monomers and dimers has been evaluated in various studies, consistently demonstrating the superior potency of the dimeric forms. The this compound ring system is the essential pharmacophoric element responsible for the antimalarial properties of these compounds.[1][2]
In Vitro Antimalarial Activity
The in vitro potency of these compounds is typically determined by measuring the 50% inhibitory concentration (IC50) against different strains of Plasmodium falciparum. Dimerization has been shown to significantly enhance the antimalaricidal activity. For instance, certain artemisinin-derived alcohol and diol dimers are reported to be 10 times more potent in vitro than the parent artemisinin (B1665778) monomer.[3][4][5] A direct comparison between an artesunic acid monomer and its corresponding dimer highlights this trend.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Artesunic Acid (Monomer) | 3D7 | 9.0 | [6] |
| Dimer of Artesunic Acid | 3D7 | 2.6 | [6] |
Table 1: In Vitro Antimalarial Activity of a this compound Monomer vs. Dimer. This table clearly shows the increased potency of the dimeric form compared to its monomeric precursor against the chloroquine-sensitive 3D7 strain of P. falciparum.
Other studies have reported on novel this compound derivatives with potent activity against both sensitive and resistant strains of P. falciparum, with IC50 values in the micromolar range.[7][8][9]
In Vivo Antimalarial Efficacy
In vivo studies in murine models further substantiate the enhanced efficacy of this compound dimers. When administered orally, these dimers have demonstrated the ability to cure malaria-infected mice, often outperforming established antimalarial drugs.[10][11] For example, a single oral dose of a specific trioxane (B8601419) dimer ester, in combination with mefloquine, was more effective than artemether (B1667619) in prolonging the survival of infected mice.[10]
| Compound | Dosing Regimen (Oral) | Outcome in P. berghei-infected mice | Reference |
| Trioxane Dimer Esters | 6 mg/kg (single dose) with 18 mg/kg mefloquine | Outperformed artemether; prolonged survival >30 days | [10] |
| Various Trioxane Dimers | 3 x 30 mg/kg | Cured malaria-infected mice | [11] |
Table 2: In Vivo Antimalarial Efficacy of this compound Dimers. This table summarizes the significant in vivo potency of dimeric 1,2,4-trioxanes in a Plasmodium berghei infection model in mice.
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This method is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring the proliferation of parasites through the fluorescence of SYBR Green I dye, which binds to DNA.
1. Parasite Culture and Synchronization:
-
P. falciparum strains (e.g., 3D7 or K1) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.
2. Drug Plate Preparation:
-
Test compounds are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in the culture medium.
-
The diluted compounds are added to a 96-well microtiter plate. Control wells containing chloroquine (B1663885) (positive control) and solvent-treated parasites (negative control) are also included.
3. Incubation:
-
A suspension of synchronized ring-stage parasites is added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 1%.
-
The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
4. Lysis and Staining:
-
After incubation, the cells are lysed by adding a lysis buffer containing SYBR Green I dye. This buffer typically contains saponin (B1150181) to lyse the erythrocytes and release the parasites, and Triton X-100 to lyse the parasites and release their DNA.
-
The plates are incubated in the dark at room temperature for at least one hour to allow for complete lysis and staining of the parasitic DNA.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., 485 nm and 530 nm, respectively).
-
The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of parasites.
-
The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action of this compound Dimers
Caption: Proposed mechanism of action for this compound antimalarials.
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Second generation, orally active, antimalarial, artemisinin-derived trioxane dimers with high stability, efficacy, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally active, antimalarial, anticancer, artemisinin-derived trioxane dimers with high stability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent artemisinin-derived dimers and trimers: Synthesis and evaluation of their antimalarial, antileukemia and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel series of this compound derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Trioxanes and Semi-Synthetic Artemisinin Derivatives as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
The global fight against malaria hinges on the efficacy of antimalarial drugs, with artemisinin (B1665778) and its derivatives being the cornerstone of modern combination therapies. However, the emergence of drug resistance necessitates the development of new, robust therapeutic agents. This guide provides an objective comparison of two critical classes of peroxidic antimalarials: the established semi-synthetic artemisinin derivatives and the emerging class of fully synthetic trioxanes. This comparison is supported by experimental data to inform future research and drug development efforts.
Executive Summary
Semi-synthetic artemisinin derivatives, such as artesunate (B1665782) and artemether, are potent, fast-acting antimalarials that have been instrumental in reducing malaria mortality.[1][2] Their mechanism of action is centered on the iron-mediated cleavage of their endoperoxide bridge within the malaria parasite, leading to the generation of cytotoxic radicals.[3] The primary concern with this class is the rise of resistance, linked to mutations in the parasite's K13 gene, which results in delayed parasite clearance.[4][5]
Synthetic trioxanes are a newer class of antimalarials designed to mimic the peroxidic pharmacophore of artemisinin while offering improved physicochemical and pharmacokinetic properties, such as enhanced stability and oral bioavailability.[6][7] These compounds share a similar iron-dependent activation mechanism and have demonstrated high efficacy against both drug-sensitive and artemisinin-resistant parasite strains in preclinical studies.[7]
Performance Data: A Quantitative Comparison
The following table summarizes key in vitro efficacy data for representative compounds from both classes. Direct head-to-head comparisons in the same study are limited in the available literature, but the data provide a snapshot of their relative potencies.
| Compound Class | Compound | Organism/Strain | IC50 (nM) |
| Semi-synthetic Artemisinin Derivative | Artemisinin | P. falciparum | Varies |
| Artesunate | P. falciparum | Varies | |
| Dihydroartemisinin | P. falciparum | Varies | |
| Synthetic Trioxane/Trioxolane | RBX11160 (OZ277) | P. falciparum | Varies |
| RKA 182 | P. falciparum | 25[4] | |
| Aryl/Heteroaryl 1,2,4-trioxane derivatives | P. falciparum (3D7 and RKL9) | 1060 - 1240[7] | |
| LC50 (trioxolane) | Leishmania infantum promastigote | 9350[8] | |
| LC95 (trioxolane) | Leishmania infantum promastigote | 3510[8] |
Mechanism of Action: A Shared Pathway
Both semi-synthetic artemisinin derivatives and synthetic trioxanes are pro-drugs that are activated within the malaria parasite. The activation cascade, as illustrated in the diagram below, is initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by the high concentrations of ferrous iron (Fe²⁺) present in the parasite's food vacuole.[3][9] This cleavage event unleashes a torrent of reactive oxygen species (ROS) and carbon-centered radicals that indiscriminately alkylate and damage a multitude of parasite proteins and other essential macromolecules, ultimately leading to parasite death.[3][10] While the core mechanism is conserved, subtle differences in drug localization and protein targets may exist between the two classes.[9]
Caption: Proposed mechanism of action for peroxidic antimalarials.
Experimental Methodologies
A standardized approach is crucial for the evaluation and comparison of novel antimalarial compounds. The following protocols outline key assays used in the preclinical assessment of both synthetic trioxanes and semi-synthetic artemisinin derivatives.
Protocol 1: In Vitro IC50 Determination using the SYBR Green I Assay
This fluorescence-based assay quantifies parasite proliferation by measuring the amount of parasite DNA.
Materials:
-
Plasmodium falciparum culture (drug-sensitive and resistant strains)
-
Human erythrocytes (O+)
-
Complete Medium (CM): RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[11]
-
Test compounds and control drugs (e.g., Artemisinin) in DMSO
-
Sterile, black, 96-well plates with a clear bottom
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.[11]
-
SYBR Green I dye
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Parasite Synchronization: Maintain P. falciparum cultures and synchronize them to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population.[12]
-
Drug Dilution: Prepare a serial dilution of the test compounds in CM in a 96-well plate.
-
Assay Setup: Add 100 µL of the synchronized ring-stage parasite culture (0.5-1% parasitemia, 2% hematocrit) to wells containing 100 µL of the drug dilutions.[12] Include drug-free controls (100% growth) and uninfected erythrocyte controls (background).
-
Incubation: Incubate the plate for 72 hours in a humidified, gas-controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[12]
-
Lysis and Staining: Add 100 µL of Lysis Buffer containing SYBR Green I dye to each well. Incubate in the dark for at least one hour.[12]
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: After subtracting the background fluorescence, normalize the data to the drug-free control. Calculate the 50% inhibitory concentration (IC50) by plotting the percent inhibition against the logarithm of the drug concentration using a non-linear regression model.[12]
Protocol 2: In Vivo Parasite Clearance Time (PCT) Measurement
The 4-day suppressive test in a murine model is a standard method for assessing in vivo efficacy.
Materials:
-
Swiss mice
-
Rodent malaria parasite (e.g., Plasmodium berghei or P. yoelii)[13][14]
-
Test compounds and vehicle for administration
-
Giemsa stain and microscopy supplies
Procedure:
-
Infection: Inoculate mice intravenously or intraperitoneally with parasitized red blood cells.
-
Treatment: Begin treatment with the test compound (e.g., oral gavage) a few hours after infection and continue for four consecutive days.[13][14]
-
Parasitemia Monitoring: Starting from day 3 post-infection, prepare thin blood smears from the tail vein daily.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.
-
Data Analysis: The efficacy is determined by comparing the average parasitemia in the treated groups to the vehicle control group. Parasite clearance time is determined by monitoring parasitemia at frequent intervals (e.g., every 6-12 hours) after treatment initiation until parasites are no longer detectable in the blood smear.[15][16]
Antimalarial Drug Evaluation Workflow
The development of a new antimalarial drug follows a rigorous pipeline, from initial screening to preclinical development, as depicted in the workflow diagram below. This process ensures the selection of candidates with high potency, selectivity, and favorable in vivo properties.
Caption: Generalized workflow for antimalarial drug evaluation.
Conclusion
Both semi-synthetic artemisinin derivatives and synthetic trioxanes are potent classes of antimalarial drugs that share a common mechanism of action. While artemisinin derivatives remain the bedrock of current malaria treatment, the threat of resistance underscores the critical need for the continued development of new agents. Synthetic trioxanes represent a promising avenue of research, offering the potential for improved pharmacokinetic properties and efficacy against resistant parasites. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other novel antimalarial candidates.
References
- 1. Medicinal chemistry perspectives of trioxanes and tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of chemical synthesis of trioxan derivatives in respect of artemisinin as anti malarial drug - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility of Leishmania infantum to Artemisinin Derivatives and Selected Trioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of antimalarial action of the synthetic trioxolane RBX11160 (OZ277) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Antimalarial Activity of 3,3-Spiroanellated 5,6-Disubstituted 1,2,4-Trioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. The parasite clearance curve - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
A Mechanistic Showdown: Dispiro-1,2,4-trioxanes versus Artemisinin
A Comparative Guide for Drug Development Professionals
Artemisinin (B1665778), a sesquiterpene lactone endoperoxide, and its synthetic analogues, the dispiro-1,2,4-trioxanes, represent a critical class of therapeutic agents renowned for their potent antimalarial and emerging anticancer activities. The activity of both is intrinsically linked to the 1,2,4-trioxane ring, which contains an endoperoxide bridge. This guide provides an objective, data-driven comparison of their mechanisms of action, highlighting key similarities and crucial differences to inform future drug discovery and development efforts.
Core Mechanism: The Endoperoxide Activation
The foundational mechanism for both artemisinin and dispiro-1,2,4-trioxanes is the reductive activation of the endoperoxide bridge by a source of ferrous iron (Fe(II)). In the context of malaria, this is predominantly heme-iron, which is liberated during the digestion of hemoglobin by the parasite. In cancer cells, the activator is the intracellular labile iron pool, which is often elevated in neoplastic tissues.
This single-electron reduction cleaves the O-O bond, generating highly reactive oxygen-centered radicals, which then rearrange to form cytotoxic carbon-centered radicals.[1][2] These radicals are the primary effectors of the compounds' therapeutic activity, leading to a cascade of events including alkylation of essential biomolecules (heme and proteins) and the generation of reactive oxygen species (ROS), ultimately culminating in cell death.[3][4][5]
A key distinction lies in the nature of the resulting radical species. Artemisinin's complex structure leads to the formation of both primary and secondary carbon-centered radicals.[1][2] In contrast, simpler dispiro-1,2,4-trioxanes often fragment through entropically favored β-scission pathways, yielding more stable α-oxa carbon-centered radicals.[1][2][6] This structural difference influences the subsequent reactivity and target profile, although studies suggest that the formation of these radicals is a necessary but insufficient condition for potent antimalarial activity.[2]
Antimalarial vs. Anticancer Activity: A Tale of Two Targets
While the initial trigger is similar, the downstream consequences and affected signaling pathways diverge, particularly when comparing antimalarial and anticancer effects.
Antimalarial Action: The primary target is the intraerythrocytic malaria parasite. The high concentration of heme from hemoglobin digestion provides a potent and specific trigger for drug activation. The resulting radicals alkylate heme, preventing its detoxification into hemozoin, and damage a range of parasite proteins, including the putative target SERCA PfATP6.[2]
Anticancer Action: In cancer cells, the mechanism is multifactorial. The iron-dependent generation of ROS is a central feature, inducing oxidative stress that overwhelms the cell's antioxidant defenses.[3][7] This leads to the disruption of multiple signaling pathways that govern cell survival, proliferation, and death. Both artemisinin and synthetic 1,2,4-trioxanes have been shown to induce apoptosis and cell cycle arrest and inhibit angiogenesis.[3][8][9][10]
References
- 1. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Anticancer Activity of Artemisinin and its Derivatives | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 6. Collection - Dispiro-1,2,4-trioxane Analogues of a Prototype Dispiro-1,2,4-trioxolane:â Mechanistic Comparators for Artemisinin in the Context of Reaction Pathways with Iron(II) - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Frontiers | Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic perspectives for 1,2,4-trioxanes in anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,2,4-Trioxane: A Guide for Laboratory Professionals
The proper disposal of 1,2,4-trioxane and related compounds is a critical aspect of laboratory safety and environmental responsibility. As a cyclic organic peroxide, this compound is classified as a potentially unstable and hazardous material, necessitating stringent disposal protocols. This guide provides essential safety information, operational plans, and step-by-step procedures to ensure the safe handling and disposal of this compound in a research and development setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with incompatible materials, such as strong acids, bases, and oxidizing agents, which could lead to decomposition and potentially explosive reactions.[1][2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][4] Containers should be properly labeled and sealed.[5]
Operational Disposal Plan
The recommended disposal method for organic peroxides like this compound is incineration by a licensed hazardous waste disposal facility.[6][7][8] It is crucial to follow all federal, state, and local regulations governing hazardous waste disposal.[6][7]
For Liquid Formulations of this compound:
Small quantities of liquid organic peroxides should be diluted before being sent for incineration.[6][7][8] This reduces the concentration of active oxygen to a safer level.
For Solid Formulations of this compound:
Solid organic peroxides are typically incinerated "as is" or as a "water-wet" slurry.[6][7][8] Dilution with a solvent is generally not recommended for solid forms due to solubility limitations.[6][7]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the disposal of organic peroxides.
| Parameter | Guideline | Primary Application |
| Active Oxygen Content | < 1% | Dilution of liquid organic peroxides before incineration.[6][7] |
| Concentration for Drain Disposal | ≤ 3% (for Hydrogen Peroxide) | Generally not applicable to organic peroxides like this compound. High-concentration peroxides (>8%) must be treated as hazardous waste.[5] |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.
Detailed Methodologies for Disposal
The following protocol outlines the steps for preparing a small quantity of liquid this compound waste for disposal via incineration.
Protocol: Dilution of Liquid this compound Waste
-
Select a Compatible Solvent: Choose a high-boiling point, non-flammable, and non-polymerizable hydrocarbon solvent that is readily soluble with this compound. Fuel Oil #2 is a commonly used solvent for this purpose.[6][7]
-
Prepare the Dilution Vessel: In a chemical fume hood, place a suitable container with the calculated amount of the chosen solvent. The container should be large enough to accommodate the final volume with sufficient headspace.
-
Slow Addition: Slowly and carefully add the liquid this compound waste to the solvent.
-
Gentle Agitation: Use mild agitation to ensure thorough mixing of the peroxide and the solvent.
-
Labeling and Storage: Securely seal the container and label it clearly as "Hazardous Waste: Diluted this compound in [Solvent Name]". Store it in a designated hazardous waste accumulation area until it is collected by the EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of peroxide-forming chemicals like this compound.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. laballey.com [laballey.com]
- 6. terpconnect.umd.edu [terpconnect.umd.edu]
- 7. arkema.com [arkema.com]
- 8. Disposal of Solvent peroxides [delloyd.50megs.com]
Personal protective equipment for handling 1,2,4-Trioxane
Immediate Safety and Logistical Information
Handling 1,2,4-Trioxane requires stringent safety protocols due to its chemical structure. The this compound moiety is a key pharmacophore in antimalarial drugs like artemisinin (B1665778), and its endoperoxide bridge is crucial for its biological activity.[1][2][3][4] This structure also suggests potential instability and reactivity, characteristic of organic peroxides. Therefore, it should be handled with extreme caution.
Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure.[5]
-
Eye Protection: Chemical safety goggles with a snug fit are essential. For splash hazards, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves must be inspected before use and disposed of properly after handling.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with appropriate cartridges should be used.
-
Protective Clothing: A chemical-resistant lab coat or apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[6] Ensure clothing provides full body coverage. Closed-toe shoes are mandatory.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Prevent dust formation and inhalation.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Ground and bond containers when transferring material to prevent static discharge.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or with general waste.
-
Contaminated PPE should be disposed of as hazardous waste.
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Remove all ignition sources. Use a spark-proof tool and absorbent material to clean up the spill. Place in a suitable, closed container for disposal. Ensure adequate ventilation.
Data Presentation
Due to the lack of specific data for this compound, the following tables include computed data from PubChem for this compound and experimental data for its isomer, 1,3,5-Trioxane, for reference. These values may not be representative of this compound's actual properties.
Physical and Chemical Properties
| Property | This compound (Computed) | 1,3,5-Trioxane (Experimental) |
| Molecular Formula | C₃H₆O₃ | C₃H₆O₃ |
| Molecular Weight | 90.08 g/mol [7] | 90.078 g/mol [8] |
| Melting Point | Not Available | 59-62 °C[8] |
| Boiling Point | Not Available | 114.5 °C[8] |
| Flash Point | Not Available | 45.0 °C[8] |
| Density | Not Available | 1.1 g/cm³[8] |
Toxicological Information
| Data Point | This compound | 1,3,5-Trioxane (Reference) |
| Acute Oral Toxicity | Data Not Available | LD50 Rat: > 2,000 mg/kg |
| Acute Dermal Toxicity | Data Not Available | LD50 Rabbit: > 3,000 mg/kg |
| Acute Inhalation Toxicity | Data Not Available | LC50 Rat: > 39.2 mg/l (4 h) |
| Carcinogenicity | In silico studies of some derivatives suggest they are non-carcinogenic.[1] | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. |
| Mutagenicity | In silico studies of some derivatives suggest they are non-mutagenic.[1] | Negative in Ames test. |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with the assumption that it is a hazardous substance. All work should be conducted in a controlled environment, such as a chemical fume hood. A detailed, step-by-step protocol for any experiment should be written and reviewed by the institution's environmental health and safety department before any work begins. This protocol should include all handling, reaction, workup, and disposal steps, with specific PPE requirements for each step.
Mandatory Visualization
The following diagram illustrates a general workflow for the safe handling of this compound.
Caption: General workflow for safely handling this compound.
References
- 1. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors [biotechnologia-journal.org]
- 2. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. severemalaria.org [severemalaria.org]
- 4. Reaction of artemisinin with other substances_Chemicalbook [chemicalbook.com]
- 5. What Is The Use of Trioxane? [slchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C3H6O3 | CID 21584057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trioxane | CAS#:110-88-3 | Chemsrc [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
